An In-depth Technical Guide to 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid: Chemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the constituent imidazole and furoic acid moieties. The guide covers theoretical physicochemical properties, potential pharmacological activities, a plausible synthetic route, and standard analytical methodologies for its characterization. This document aims to serve as a foundational resource for researchers initiating studies on this and similar compounds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural and electronic properties of rings containing heteroatoms like nitrogen and oxygen allow for diverse interactions with biological targets. 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a molecule that strategically combines two important pharmacophores: the 2-methylimidazole and the 2-furoic acid moieties.
The imidazole ring is a cornerstone of medicinal chemistry, found in drugs with a wide range of activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The furoic acid scaffold, derived from renewable biomass, offers a rigid framework that can be functionalized to create compounds with various therapeutic applications.[4] The linkage of these two moieties via a methylene bridge presents a novel chemical entity with unexplored potential. This guide will delve into the known and predicted chemical characteristics of this compound, providing a scientific basis for its further investigation.
The structure of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid features a central furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a methyl group linked to the N1 position of a 2-methylimidazole ring.
Figure 1: Chemical structure of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid.
Physicochemical Properties
Property
Predicted/Estimated Value for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Experimental Value for 2-Furoic Acid
Reference
pKa (acidic)
3.0 - 4.0
3.16
pKa (basic)
5.0 - 6.0
-
LogP
~1.0 - 1.5
0.64
Aqueous Solubility
Low to moderate
27.1 g/L at 25°C
Melting Point (°C)
Not available
133
Boiling Point (°C)
Not available
230-232
Note on Predictions:
The acidic pKa is primarily influenced by the carboxylic acid group on the furan ring. The value is expected to be in a similar range to other 2-furoic acid derivatives.
The basic pKa is attributed to the imidazole ring. The presence of the electron-donating methyl group is expected to slightly increase the basicity compared to an unsubstituted imidazole.
LogP (octanol-water partition coefficient) is a measure of lipophilicity. The addition of the 2-methylimidazole moiety significantly increases the lipophilicity compared to 2-furoic acid.
Aqueous solubility is expected to be pH-dependent due to the presence of both acidic and basic functional groups.
Predicted Pharmacological Profile
While no specific pharmacological studies have been published for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, its structural components suggest several potential areas of biological activity. This section outlines these possibilities based on the known pharmacology of imidazole and furoic acid derivatives. It is crucial to emphasize that these are predictions and require experimental validation.
Potential Activities Based on the Imidazole Moiety
The imidazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3]
Antifungal Activity: Many antifungal drugs, such as ketoconazole and miconazole, contain an imidazole ring. Their mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.
Antibacterial Activity: Certain imidazole derivatives exhibit antibacterial properties. For instance, metronidazole is effective against anaerobic bacteria.[3] The mechanism can involve the reduction of the nitro group (not present in the title compound) to generate reactive radicals that damage bacterial DNA.
Anticancer Activity: Some imidazole-containing compounds have shown promise as anticancer agents.[2] Their mechanisms can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: The imidazole ring is a component of histamine, and many antihistamines are imidazole derivatives. These compounds act as antagonists at histamine receptors, mitigating allergic and inflammatory responses.
Potential Activities Based on the Furoic Acid Moiety
Furoic acid and its derivatives have also been investigated for various biological activities.
Nematicidal Activity: For example, 5-hydroxymethyl-2-furoic acid has demonstrated nematicidal activity against certain plant-parasitic nematodes.[4]
Enzyme Inhibition: Some furan derivatives have been identified as enzyme inhibitors. For instance, 5-hydroxymethyl-2-furfural has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production.[6]
Figure 2: Predicted pharmacological activities based on constituent moieties.
Proposed Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds.
Proposed Synthetic Pathway
A likely synthetic strategy involves the nucleophilic substitution of a 5-(halomethyl)-2-furoic acid derivative with 2-methylimidazole. A common and versatile starting material for this approach is methyl 5-(chloromethyl)-2-furoate.[7]
Bifunctional Fragment Engineering: A Technical Guide to 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the selection of starting chemical matter dictates the trajectory of lead optimization. 5-[(2-methyl-1H-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the selection of starting chemical matter dictates the trajectory of lead optimization. 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) [1] has emerged as a highly versatile, bifunctional building block. By combining a reactive carboxylic acid handle with a metal-coordinating imidazole ring, this fragment offers a privileged scaffold for targeting metalloenzymes, kinases, and protein-protein interactions.
This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, structural rationale, and field-proven, self-validating experimental workflows for library generation and biophysical screening.
Chemical Identity & Physicochemical Profiling
To minimize downstream attrition, fragment libraries must adhere strictly to Astex’s "Rule of Three" (Ro3). This compound perfectly aligns with these parameters, ensuring high ligand efficiency and optimal solubility for high-concentration biophysical assays.
Quantitative Data Summary
Property
Value
Ro3 Threshold
FBDD Suitability
Molecular Weight
206.20 g/mol
< 300 Da
Optimal
LogP (Lipophilicity)
1.64
≤ 3
Optimal
H-Bond Donors
1
≤ 3
Optimal
H-Bond Acceptors
4
≤ 3 (relaxed to 4)
Acceptable
Topological Polar Surface Area (TPSA)
68.26 Ų
≤ 80 Ų
Optimal
Rotatable Bonds
3
≤ 3
Optimal
Structural Rationale & Pharmacophore Utility
The utility of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid lies in the synergistic causality of its structural domains:
The 2-Furoic Acid Core: The carboxylic acid serves as the primary vector for fragment growth via amide coupling. The furan ring provides a rigid, planar spacer that restricts entropic penalties upon binding, while its oxygen atom acts as a weak hydrogen-bond acceptor. Furthermore, the aromatic system enables
π−π
stacking with hydrophobic target residues.
The 2-Methylimidazole Moiety: Imidazole rings are highly privileged pharmacophores known for their ability to coordinate transition metals (such as
Zn2+
or
Fe2+
) in the active sites of metalloenzymes like deacetylases and carbonic anhydrases[2]. The addition of the 2-methyl group is a deliberate structural choice: it provides steric bulk to dictate binding orientation and modulates the
pKa
of the imidazole nitrogens, enhancing target selectivity.
Fig 1. Mechanistic binding model of the fragment in a metalloenzyme active site.
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems with built-in mechanistic checkpoints.
High-Efficiency Amide Coupling (HATU/DIPEA)
In library synthesis, converting the carboxylic acid of this fragment into an amide is the primary method for structural elaboration. We utilize HATU due to its superior efficiency in forming the highly reactive OAt-active ester[3].
Causality & Checkpoints: The order of reagent addition is critical. The carboxylic acid must be pre-activated with HATU and DIPEA before the amine is introduced. If the amine is present during HATU addition, the uronium salt can react directly with the amine to form a dead-end tetramethylguanidinium byproduct.
Fig 2. Optimized HATU-mediated amide coupling workflow to prevent side reactions.
Step-by-Step Methodology:
Dissolution: Dissolve 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction vessel to 0°C to control the exothermic activation.
Pre-Activation: Add HATU (1.1 eq) portion-wise. Stir for 5–10 minutes.
Self-Validation Checkpoint: Sample 1 µL of the mixture into an LC-MS. Proceed only when the mass of the transient OAt-ester is confirmed, ensuring no unreacted acid remains.
Coupling: Add the target amine (1.2 eq) and allow the reaction to warm to room temperature over 2 hours.
Quench & Purify: Quench with dilute acetic acid (to neutralize excess base) and purify the resulting amide via preparative RP-HPLC.
Fragment Screening via Surface Plasmon Resonance (SPR)
Because fragments typically exhibit weak binding affinities (
KD
in the µM to mM range), traditional biochemical assays often yield false negatives. SPR is the gold standard for primary fragment screening because it provides label-free, real-time kinetic data (
kon
,
koff
) and possesses the sensitivity required for low-molecular-weight analytes[4].
Causality & Checkpoints: Fragments require high concentrations of DMSO for solubility, but bulk refractive index changes from DMSO can easily mask the true binding signal of a 206 Da molecule. A self-validating SPR protocol must include a rigorous DMSO calibration curve and a reference flow cell to subtract solvent effects and non-specific binding[4].
Step-by-Step Methodology:
Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (aiming for 3000–5000 RU to maximize the theoretical
Rmax
for a small fragment).
Solvent Calibration: Prepare a 5% DMSO calibration series (ranging from 4.5% to 5.5% DMSO in running buffer). Run this series prior to the fragment to generate a solvent correction curve.
Analyte Preparation: Dilute the fragment to a top concentration of 500 µM in running buffer, ensuring the final DMSO concentration exactly matches the 5% baseline.
Injection: Inject the fragment using a multi-cycle kinetic approach over both the active flow cell and a reference flow cell (blank or mutant protein).
Data Validation: Analyze the sensorgram.
Self-Validation Checkpoint: A true fragment hit must exhibit a "square-wave" binding profile (rapid association and dissociation) and a maximum response (
Req
) that is stoichiometrically proportional to its molecular weight relative to the immobilized protein.
References
ChemicalBook. "CAS Number List - 8 - Page 563 - Chemicalbook"[893742-36-4].
Common Organic Chemistry. "Amine to Amide Mechanism - HATU".
ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance".
PMC (PubMed Central). "Mechanistic Inferences from the Binding of Ligands to LpxC, a Metal-Dependent Deacetylase".
Structure elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
An In-depth Technical Guide to the Structure Elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid Introduction and Strategic Overview The target of our investigation is 5-[(2-methyl-1H-imidazol-1-yl)methyl]...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Structure Elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Introduction and Strategic Overview
The target of our investigation is 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a heterocyclic compound with potential applications as a building block in medicinal chemistry. Its structure comprises a furoic acid moiety linked via a methylene bridge to a 2-methylimidazole ring. The primary objective is to verify this proposed connectivity and constitution with the highest degree of scientific certainty.
Our strategy is a multi-pronged approach, leveraging a suite of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system. We will begin with techniques that provide broad, foundational information (Mass Spectrometry and Infrared Spectroscopy) before moving to the intricate details of atomic connectivity (Nuclear Magnetic Resonance Spectroscopy), and finally, the definitive three-dimensional arrangement (X-ray Crystallography).
Caption: Overall strategy for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Establishing the Foundation
Expertise & Experience: Before delving into the intricacies of covalent bonds, we must first establish the fundamental atomic makeup of our compound. High-Resolution Mass Spectrometry is the technique of choice for this purpose.[1][2][3] Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula—a critical first step that constrains all further structural hypotheses.[4][5]
Experimental Protocol: HRMS via Electrospray Ionization (ESI) on an Orbitrap Mass Analyzer
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to 1 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
Instrumentation: A Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer is used.
Ionization: The sample is introduced via ESI in positive ion mode. The protonated molecule, [M+H]⁺, is expected.
Analysis: The instrument is set to acquire data in full scan mode over a mass range of m/z 100-500 with a resolution of 120,000.
Data Processing: The exact mass of the most abundant isotopic peak for the [M+H]⁺ ion is determined and used to calculate the elemental composition using dedicated software.
Data Presentation: HRMS Results
Parameter
Theoretical (for C₁₀H₁₀N₂O₃ + H⁺)
Observed
Difference (ppm)
Exact Mass
207.0764
207.0761
-1.45
Elemental Formula
C₁₀H₁₁N₂O₃
C₁₀H₁₁N₂O₃
N/A
Trustworthiness: The sub-2 ppm mass accuracy provides extremely high confidence in the assigned elemental formula of C₁₀H₁₀N₂O₃. This formula aligns with the proposed structure and serves as a foundational truth for subsequent spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: With the elemental formula in hand, our next objective is to identify the key functional groups present. FTIR spectroscopy is an efficient and non-destructive technique for this purpose.[6] The presence of a carboxylic acid, an aromatic furan ring, and an imidazole ring should give rise to a series of characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
Instrumentation: A PerkinElmer Spectrum Two™ FT-IR Spectrometer equipped with a UATR accessory is used.
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first. 32 scans are co-added to improve the signal-to-noise ratio.
Data Presentation: Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
Functional Group
~3100-2500
Broad
O-H stretch
Carboxylic Acid
~1700
Strong
C=O stretch
Carboxylic Acid
~1600, ~1450
Medium
C=C and C=N stretches
Imidazole & Furan Rings
~1250
Strong
C-O stretch
Carboxylic Acid & Furan
Trustworthiness: The observation of a strong, broad O-H stretch and a sharp, intense C=O stretch around 1700 cm⁻¹ would provide compelling evidence for the carboxylic acid moiety.[7][8][9] The presence of aromatic stretching frequencies further supports the heterocyclic components of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11][12][13] By analyzing the chemical environment of ¹H and ¹³C nuclei and their correlations, we can piece together the molecular skeleton atom by atom. For a molecule of this complexity, a full suite of 1D and 2D NMR experiments is required.[10][11][12]
Experimental Protocol: NMR Analysis
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the acidic carboxylic acid proton.
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe is used.
Experiments: The following experiments are conducted:
¹H NMR
¹³C NMR
Correlation Spectrometry (COSY)
Heteronuclear Single Quantum Coherence (HSQC)
Heteronuclear Multiple Bond Correlation (HMBC)
¹H and ¹³C NMR: The Atom Inventory
¹H NMR provides information on the number of different types of protons and their neighboring protons. ¹³C NMR provides a count of the unique carbon environments.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~13.0
br s
1H
H-1' (COOH)
~7.50
s
1H
H-5' (Im)
~7.20
d
1H
H-4 (Furan)
~7.05
s
1H
H-4' (Im)
~6.60
d
1H
H-3 (Furan)
~5.40
s
2H
H-6 (CH₂)
| ~2.30 | s | 3H | H-7 (CH₃) |
¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~160.0
C-1' (COOH)
~155.0
C-5 (Furan)
~145.0
C-2' (Im)
~144.0
C-2 (Furan)
~127.0
C-5' (Im)
~120.0
C-4' (Im)
~118.0
C-4 (Furan)
~112.0
C-3 (Furan)
~45.0
C-6 (CH₂)
| ~13.0 | C-7 (CH₃) |
2D NMR: Assembling the Fragments
COSY (Correlation Spectrometry): This experiment reveals ¹H-¹H coupling networks. We expect a correlation between the two furan protons (H-3 and H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
The methylene protons (H-6) to the furan carbons (C-5, C-4) and the imidazole carbons (C-5', C-4').
The imidazole methyl protons (H-7) to the imidazole carbons (C-2', C-4').
The furan proton H-4 to the carboxylic acid carbon (C-1').
Caption: Comprehensive NMR analysis workflow.
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating network of data. The HMBC correlations, in particular, are crucial for unequivocally establishing the link between the furan ring, the methylene bridge, and the imidazole ring, leaving no ambiguity in the covalent structure.[14][15]
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Experience: While NMR provides an exhaustive map of connectivity in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[16][17][18][19][20] It serves as the gold standard for structure confirmation.
Crystallization: High-quality single crystals are grown. A suitable method would be slow evaporation of a saturated solution of the compound in a solvent mixture like ethanol/water.
Data Collection: A suitable crystal is mounted on a goniometer. A Bruker D8 VENTURE diffractometer with a Mo-Kα X-ray source is used to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Data Presentation: Hypothetical Crystallographic Data
Parameter
Value
Chemical Formula
C₁₀H₁₀N₂O₃
Formula Weight
206.20
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
10.5, 5.8, 15.2
β (°)
95.5
Volume (ų)
950
Z
4
Final R-factor
< 0.05
Trustworthiness: A successful crystal structure determination provides a visual, three-dimensional model of the molecule. It confirms not only the connectivity established by NMR but also the specific bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding from the carboxylic acid) in the solid state. An R-factor below 5% indicates an excellent fit between the experimental data and the refined structural model, leaving no doubt as to the molecule's identity.
Conclusion: A Synthesis of Evidence
The structure elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is achieved through a logical and hierarchical application of modern analytical techniques.
Caption: Final data integration workflow.
High-Resolution Mass Spectrometry established the correct elemental formula. FTIR confirmed the presence of the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the atomic connectivity, linking the furoic acid, methylene, and 2-methylimidazole fragments. Finally, single-crystal X-ray diffraction provided the definitive and unambiguous three-dimensional structure, corroborating all previous findings. This integrated approach ensures the highest level of scientific rigor and provides absolute confidence in the structure of the target compound.
References
Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry - HSCprep.
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
Mass spectrometry (MS) | Organic Chemistry II Class Notes... Fiveable.
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube.
Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
Absolute structure and absolute configuration. IUCr Journals.
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
Applications in Organic Chemistry - Mass Spectrometry Lab. NTNU.
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing.
ATR-FTIR spectra (resolution: 2 cm -1 , 64 scans) of a) lauric acid, b)... ResearchGate.
5-(1H-IMIDAZOL-1-YLMETHYL)-2-FUROIC ACID — Chemical Substance Information. ChemBlink.
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate.
Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. ResearchGate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary & Molecular Architecture
The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis[1]. Structurally, it comprises three distinct domains: a 2-furoic acid moiety (acting as a hydrogen bond donor/acceptor and potential pharmacophore), a 2-methyl-1H-imidazole ring (providing basicity and metal-coordinating capabilities), and a flexible methylene bridge connecting the two heterocycles.
Because the molecule possesses both a basic imidazole nitrogen and an acidic carboxyl group, it can exhibit zwitterionic behavior in solution. This whitepaper outlines the definitive spectroscopic workflows—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—required to elucidate and validate its structure with absolute confidence.
Structural Elucidation Strategy & Causality
As a Senior Application Scientist, it is critical to not merely collect data, but to design an analytical workflow where each technique self-validates the findings of the others.
Solvent Selection Causality: For NMR, anhydrous DMSO-
d6
is strictly selected over CDCl
3
. The zwitterionic propensity of the compound renders it poorly soluble in non-polar solvents. Furthermore, DMSO-
d6
disrupts intermolecular hydrogen bonding, preventing severe line broadening of the carboxylic acid proton[2].
Ionization Causality: In HRMS, Electrospray Ionization in positive mode (ESI+) is chosen because the basic
N3
nitrogen of the 2-methylimidazole ring readily accepts a proton, guaranteeing a robust and high-yielding
[M+H]+
precursor ion[3].
2D NMR Causality: 1D NMR alone cannot prove that the methylene bridge connects the
N1
of the imidazole to the
C5
of the furan. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to observe the 3-bond (
3JCH
) scalar couplings that lock the three domains together[4].
Figure 1: Structural elucidation workflow detailing the orthogonal spectroscopic techniques.
Standardized Experimental Protocols
To ensure reproducibility across global laboratories, the following self-validating protocols must be strictly adhered to.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Perform a 1:100 dilution using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). The formic acid acts as a proton source to drive the equilibrium toward the
[M+H]+
state.
Instrument Tuning: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without thermal degradation.
Acquisition: Infuse the sample at 10 µL/min. Acquire data in positive ion mode (ESI+) over a mass range of m/z 50–500.
MS/MS (CID): Isolate the
[M+H]+
precursor ion (m/z 207.0764) and apply a collision energy of 15-25 eV using Argon as the collision gas. This specifically targets the weakest bond—the
C−N
bond of the methylene bridge.
Protocol B: NMR Spectroscopy (1D and 2D)
Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
(100 atom % D). Transfer to a high-precision 5 mm NMR tube.
1
H NMR Acquisition: Acquire at 298 K on a 400 MHz (or higher) spectrometer. Use a 30° pulse angle, a relaxation delay (
D1
) of 2.0 seconds, and 16 scans.
13
C NMR Acquisition: Acquire using a proton-decoupled sequence (zgpg30). Set
D1
to 2.0 seconds and acquire a minimum of 1024 scans to achieve sufficient signal-to-noise for the quaternary carbons (furan
C2
/
C5
, imidazole
C2
, and the carbonyl)[5].
2D HMBC Acquisition: Set up the heteronuclear multiple bond correlation experiment optimized for long-range couplings (
J=8
Hz).
Protocol C: ATR-FTIR Spectroscopy
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm
−1
resolution) in ambient air. ATR is chosen over KBr pellets to eliminate moisture artifacts that obscure the carboxylic acid
O−H
stretch.
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.
Acquisition: Collect the sample spectrum (32 scans, 4 cm
−1
resolution) from 4000 to 400 cm
−1
.
Spectroscopic Data Consolidation & Interpretation
Nuclear Magnetic Resonance (NMR) Profiling
The
1
H NMR spectrum is characterized by the distinct signals of the two heteroaromatic rings. The 2-furoic acid moiety exhibits a classic AB spin system for the
H3
and
H4
protons, with a coupling constant (
J
) of approximately 3.5 Hz[2]. The 2-methylimidazole fragment displays its diagnostic methyl singlet near 2.25 ppm and two closely coupled doublets for the imidazole backbone[6].
Table 1:
1
H NMR Data Summary (400 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment
13.00
br s
1H
-
Carboxylic acid (
COOH
)
7.15
d
1H
3.5
Furan
H3
7.10
d
1H
1.2
Imidazole
H4
6.80
d
1H
1.2
Imidazole
H5
6.55
d
1H
3.5
Furan
H4
5.20
s
2H
-
Methylene bridge (
−CH2−
)
2.25
s
3H
-
Imidazole
−CH3
Table 2:
13
C NMR Data Summary (100 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
159.5
C (Quaternary)
Carbonyl (
C=O
)
153.0
C (Quaternary)
Furan
C5
145.0
C (Quaternary)
Furan
C2
144.0
C (Quaternary)
Imidazole
C2
127.0
CH
Imidazole
C4
121.0
CH
Imidazole
C5
118.5
CH
Furan
C3
110.5
CH
Furan
C4
43.5
CH2
Methylene bridge
12.5
CH3
Imidazole methyl
Mechanistic Note on HMBC: The absolute proof of structure relies on the methylene protons at
δ
5.20 ppm showing strong cross-peaks to Furan
C5
(
δ
153.0) and Imidazole
C2
(
δ
144.0) /
C5
(
δ
121.0). This confirms the regiochemistry of the
N
-alkylation.
Mass Spectrometry (HRMS) & Fragmentation
High-resolution mass spectrometry confirms the exact elemental composition (
C10H10N2O3
). During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable heterolytic cleavage. The
C−N
bond of the methylene bridge breaks, expelling a highly stable protonated 2-methylimidazole fragment[3].
Table 3: HRMS and MS/MS Fragmentation Data (ESI+)
Ion Type
Theoretical m/z
Observed m/z
Error (ppm)
Structural Assignment
[M+H]+
207.0764
207.0768
< 2.0
Intact protonated molecule
Fragment 1
83.0604
83.0606
< 2.5
Protonated 2-methylimidazole
Fragment 2
163.0866
163.0870
< 2.5
[M+H−CO2]+
(Decarboxylation)
Fragment 3
125.0233
125.0235
< 2.0
(5-carboxyfuran-2-yl)methyl cation
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups. The broadness of the
O−H
stretch confirms the presence of strong hydrogen bonding typical of carboxylic acids in the solid state.
Structural Elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic Acid via High-Resolution 13C NMR: A Technical Guide
Executive Summary 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a highly functionalized heterocyclic scaffold with significant utility in drug development, often serving as a key building block for synthesizing...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a highly functionalized heterocyclic scaffold with significant utility in drug development, often serving as a key building block for synthesizing enzyme inhibitors, metallo-pharmaceuticals, and receptor antagonists. The molecule features a furan ring substituted with a carboxylic acid and a methylene-linked 2-methylimidazole moiety. Accurate structural validation of this compound is critical for downstream pharmaceutical applications to prevent regioisomeric contamination.
This whitepaper provides an in-depth, causality-driven guide to the 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, detailing peak assignments, experimental workflows, and the physicochemical mechanisms governing its spectral behavior.
Mechanistic Insights: Electronic Environments and Peak Assignment
The 13C NMR spectrum of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is governed by the distinct electronic environments of its ten carbon atoms. The chemical shifts (
δ
) are dictated by electronegativity,
sp2
hybridization, and anisotropic effects from the aromatic rings.
The Furoic Acid Moiety: The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms, typically resonating near 160.0 ppm[1]. The furan ring carbons exhibit significant chemical shift dispersion. C5 (adjacent to the ring oxygen and the methylene linker) and C2 (adjacent to the ring oxygen and the carboxyl group) are strongly deshielded, appearing around 154.0 ppm and 146.5 ppm, respectively. The beta carbons, C3 and C4, are relatively shielded, resonating near 119.0 ppm and 110.5 ppm[1].
The 2-Methylimidazole Moiety: The imidazole C2 carbon is situated between two electronegative nitrogen atoms, resulting in a characteristic downfield shift to approximately 144.5 ppm[2]. The other aromatic carbons, C4 and C5, resonate near 126.5 ppm and 121.0 ppm. The methyl group attached to C2 is highly shielded, appearing upfield at approximately 12.5 ppm[2].
The Methylene Linker: The aliphatic -CH2- group bridges the furan and imidazole rings. The electron-withdrawing nature of the adjacent imidazole nitrogen pulls electron density away from this carbon, shifting it downfield to approximately 44.5 ppm.
Table 1: Predicted 13C NMR Chemical Shifts and Causality Assignments
Carbon Environment
Predicted Shift (
δ
, ppm)
Multiplicity (1H-Decoupled)
Assignment Rationale & Causality
Carboxylic Acid (C=O)
~160.0
C (Quat.)
Extreme deshielding via electronegative oxygens and
sp2
hybridization.
Furan C5
~154.0
C (Quat.)
Deshielded by adjacent ring oxygen and alpha-alkyl substitution.
Furan C2
~146.5
C (Quat.)
Deshielded by ring oxygen and electron-withdrawing carboxyl group.
Imidazole C2
~144.5
C (Quat.)
Positioned directly between two electronegative nitrogen atoms.
Imidazole C4
~126.5
CH
Standard
sp2
aromatic carbon, slightly deshielded by adjacent nitrogen.
Imidazole C5
~121.0
CH
Standard
sp2
aromatic carbon, less deshielded than C4.
Furan C3
~119.0
CH
Beta to the carboxyl group, experiencing resonance deshielding.
Furan C4
~110.5
CH
Beta to the oxygen, relatively shielded compared to other furan carbons.
Methylene (-CH2-)
~44.5
CH2
Aliphatic carbon deshielded by adjacent imidazole nitrogen.
Imidazole Methyl (-CH3)
~12.5
CH3
Aliphatic methyl group, highly shielded due to
sp3
hybridization.
To obtain a high-fidelity 13C NMR spectrum, the experimental protocol must be rigorously controlled. The low natural abundance (1.1%) and low gyromagnetic ratio of 13C necessitate optimized parameters to maximize the Signal-to-Noise Ratio (SNR)[3].
Step-by-Step Acquisition Protocol:
Sample Preparation: Dissolve 40–50 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
Causality: The zwitterionic nature of the molecule at neutral pH limits its solubility in non-polar solvents like CDCl3. DMSO-d6 provides excellent solvation and a stable deuterium lock signal. High concentration compensates for the low sensitivity of 13C.
Probe Tuning and Matching: Adjust the probe capacitance to match the 13C Larmor frequency of the specific spectrometer (e.g., 100 MHz for a 400 MHz magnet).
Causality: Ensures maximum radiofrequency (RF) power transfer from the amplifier to the sample coil, preventing signal loss and artifact generation.
Shimming: Optimize the Z-axis shim coils to maximize the D2O/DMSO-d6 lock level.
Causality: Corrects spatial inhomogeneities in the static magnetic field (B0). Poor shimming leads to broadened peaks, which can obscure closely resonating carbons (e.g., Furan C2 and Imidazole C2).
Pulse Sequence Selection: Utilize a standard 1D 13C sequence with Composite Pulse Decoupling (CPD), such as the WALTZ-16 scheme.
Causality: Decoupling irradiates the 1H frequencies, collapsing the natural 13C-1H spin-spin splitting (multiplets) into sharp singlets. This concentrates signal intensity and vastly simplifies spectral interpretation.
Parameter Optimization: Set the relaxation delay (D1) to 2.0–3.0 seconds and acquire a minimum of 512 scans.
Causality: Quaternary carbons (Carboxyl, Furan C2/C5, Imidazole C2) lack attached protons to facilitate dipole-dipole relaxation, resulting in long longitudinal relaxation times (T1). A sufficient D1 prevents signal saturation and ensures these peaks are visible.
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation (FT).
Causality: Suppresses high-frequency noise in the Free Induction Decay (FID), enhancing SNR at a negligible cost to resolution.
Caption: Workflow for high-resolution 13C NMR acquisition and processing.
Physicochemical Dynamics: pH-Dependent Tautomerism and Ionization
When analyzing this compound, scientists must account for its pH-dependent ionization states, which directly impact the 13C chemical shifts. The molecule contains an acidic carboxylic acid group (pKa ~3.0) and a basic imidazole nitrogen (pKa ~7.8).
Cationic State (Low pH): The imidazole ring is protonated, withdrawing electron density and shifting the Imidazole C2, C4, and C5 signals further downfield.
Zwitterionic State (Neutral pH): The carboxylic acid is deprotonated (carboxylate anion), and the imidazole ring is protonated. This is the predominant form in highly polar protic environments.
Anionic State (High pH): The imidazole ring is neutral, and the carboxylate is fully deprotonated. The carboxylate carbon (C=O) shifts slightly upfield compared to the protonated acid due to increased electron density from the negative charge.
Understanding these states is critical when comparing experimental spectra to literature databases, as trace acid/base impurities in the NMR solvent can drastically alter the observed shifts.
Caption: pH-dependent ionization states of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid.
Applications in Drug Development
The structural confirmation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid via 13C NMR is a prerequisite for its use in medicinal chemistry. The imidazole ring is a privileged scaffold known for its ability to participate in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzyme inhibitors). The furoic acid moiety provides a rigid vector for directing the imidazole group into deep hydrophobic binding pockets while maintaining aqueous solubility through the carboxylate. Ensuring the precise connectivity of the methylene linker via NMR prevents the progression of synthetic regioisomers (such as N3-alkylation vs N1-alkylation of the imidazole) into biological screening cascades.
References
2-Furoic acid(88-14-2)
13C NMR Studies on the Dissolution Mechanisms of Carbon Dioxide in Amine-Containing Aqueous Solvents at High Pressures
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL
Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol
Source: Benchchem
URL
Mass spectrometry of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the mass s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a heterocyclic carboxylic acid of interest to researchers in drug development and medicinal chemistry. This document outlines the theoretical and practical considerations for its analysis, including detailed experimental protocols and an in-depth look at its predicted fragmentation pathways. The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry.
Introduction to 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a molecule featuring a furoic acid moiety linked to a 2-methylimidazole group via a methylene bridge. The presence of both an acidic carboxylic acid group and a basic imidazole ring makes this compound amphiprotic, allowing for ionization in both positive and negative ion modes in mass spectrometry. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.
Foundational Principles of Analysis: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred ionization technique for a molecule like 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[1][2] ESI is particularly well-suited for polar molecules and those with acidic or basic functional groups.
The ESI process involves three key stages:
Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[2][3]
Desolvation: A drying gas, typically nitrogen, aids in the evaporation of the solvent from the droplets. This process increases the surface charge density of the droplets.[4]
Ion Formation: As the droplets shrink, the electrostatic repulsion between the charges overcomes the surface tension, leading to the formation of gas-phase ions that can be directed into the mass analyzer.[1]
For 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, positive ion mode will protonate the basic nitrogen of the imidazole ring, yielding the [M+H]⁺ ion. In negative ion mode, the carboxylic acid group will be deprotonated to form the [M-H]⁻ ion. The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation information.
Experimental Workflow and Protocols
A robust mass spectrometric analysis begins with meticulous sample preparation and is followed by a systematically optimized analytical method.
Sample Preparation Protocol
Stock Solution Preparation: Accurately weigh 1 mg of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Working Solution Preparation: Prepare a working solution of 1 µg/mL by diluting the stock solution with a solvent mixture that is compatible with the liquid chromatography (LC) mobile phase. A common choice is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The acid or base helps to promote ionization.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or mass spectrometer system.
Mass Spectrometry Analysis Protocol
The following protocol is a starting point for the analysis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid using a triple quadrupole or Q-TOF mass spectrometer.
Parameter
Positive Ion Mode Setting
Negative Ion Mode Setting
Rationale
Ionization Mode
ESI Positive
ESI Negative
To generate [M+H]⁺ and [M-H]⁻ ions, respectively.
Capillary Voltage
3.5 kV
-3.0 kV
To facilitate the formation of a stable electrospray.[4]
To detect the precursor ion and other low-mass ions.
Collision Gas
Argon
Argon
An inert gas for collision-induced dissociation (CID).[5]
Collision Energy
10-40 eV (Ramped)
10-40 eV (Ramped)
To induce fragmentation for structural elucidation.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.
Predicted Mass Spectrum and Fragmentation Analysis
The structural features of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid suggest several predictable fragmentation pathways under collision-induced dissociation (CID). CID is a technique where ions are accelerated and collided with neutral gas molecules, causing them to fragment.[5] The analysis of these fragments provides valuable structural information.[6]
The molecular formula for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is C10H10N2O3, with a monoisotopic mass of 206.0691 Da.
Positive Ion Mode ([M+H]⁺, m/z 207.0764)
In positive ion mode, protonation is expected to occur on the more basic nitrogen of the imidazole ring. The resulting precursor ion at m/z 207.0764 would then undergo fragmentation.
Predicted Major Fragment Ions (Positive Mode):
Predicted m/z
Proposed Structure
Neutral Loss
189.0658
[M+H - H₂O]⁺
H₂O (18.0106 Da)
161.0709
[M+H - H₂O - CO]⁺
CO (27.9949 Da)
111.0555
[C₅H₅N₂O]⁺
C₅H₅O₂ (97.0239 Da)
95.0606
[C₅H₇N₂]⁺ (Protonated 2-methylimidazole)
C₅H₃O₃ (111.0082 Da)
Proposed Fragmentation Pathway ([M+H]⁺):
The fragmentation is likely initiated by the loss of water from the carboxylic acid group. This is a common fragmentation pathway for carboxylic acids.[7][8] Subsequent loss of carbon monoxide (CO) would lead to the ion at m/z 161.0709. A key fragmentation would be the cleavage of the methylene bridge, leading to the formation of the stable protonated 2-methylimidazole ion at m/z 95.0606.
Caption: Predicted fragmentation pathway in positive ion ESI-MS/MS.
Negative Ion Mode ([M-H]⁻, m/z 205.0619)
In negative ion mode, deprotonation of the carboxylic acid will form the precursor ion at m/z 205.0619.
Predicted Major Fragment Ions (Negative Mode):
Predicted m/z
Proposed Structure
Neutral Loss
161.0714
[M-H - CO₂]⁻
CO₂ (43.9898 Da)
119.0404
[C₅H₃O₃]⁻
C₅H₇N₂ (95.0606 Da)
Proposed Fragmentation Pathway ([M-H]⁻):
The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂), which would result in the ion at m/z 161.0714.[9] Another likely fragmentation is the cleavage of the methylene bridge, resulting in the furoic acid-related anion at m/z 119.0404.
An In-Depth Technical Guide to the Physical Characteristics of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the physical characteristics of 5-[(2-methyl-1H-imidazol-1-yl)methyl]...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical characteristics of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS No. 893742-36-4). In the absence of extensive published experimental data for this specific molecule, this document establishes a robust predictive and methodological framework. By analyzing the physicochemical properties of its core constituents—2-furoic acid and 2-methylimidazole—and closely related structural analogs, we project the expected characteristics of the title compound. Furthermore, this guide details the requisite experimental protocols for the empirical determination of these properties, offering a complete roadmap for researchers. This dual approach of predictive analysis and methodological guidance is designed to empower scientists in their research and development endeavors involving this compound.
Introduction and Molecular Structure
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that incorporates a 2-furoic acid moiety linked to a 2-methylimidazole ring via a methylene bridge. The unique combination of these two pharmacologically relevant scaffolds suggests its potential utility in medicinal chemistry and drug discovery. The furoic acid group provides a carboxylic acid function, a common feature in many drug molecules for modulating solubility and interacting with biological targets. The imidazole ring, a well-known component of many bioactive compounds, introduces a basic nitrogen center and potential for various intermolecular interactions.
The structural formula of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is presented below:
Caption: Chemical structure of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physical characteristics of the title compound and its relevant structural analogs. The values for the title compound are theoretical estimations based on the properties of its constituent moieties and should be confirmed by empirical data.
Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)
~37 g/L in water at 20°C; soluble in ethanol and ether
Soluble in water, ethanol, and other polar solvents
Not specified
pKa (acidic)
~3-4 (carboxylic acid)
3.16
Not applicable
~3-4 (predicted)
pKa (basic)
~6-7 (imidazole ring)
Not applicable
7.85
~6-7 (predicted)
Detailed Analysis of Physical Characteristics
Crystalline Form and Melting Point
The title compound is predicted to be a crystalline solid at room temperature, a common characteristic of organic acids and imidazole derivatives. The melting point is anticipated to be relatively high, likely above 150 °C, due to the potential for strong intermolecular hydrogen bonding involving the carboxylic acid group and the imidazole ring, as well as potential π-π stacking interactions between the aromatic rings. It is also plausible that the compound may decompose at or near its melting point, a phenomenon observed in many substituted furoic acids.[7]
Experimental Protocol for Melting Point Determination:
A calibrated differential scanning calorimeter (DSC) should be employed to determine the melting point and assess thermal stability.
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.
Instrumentation: Use a hermetically sealed pan to prevent sublimation.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the expected melting point (e.g., 250 °C).
Use an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
Data Analysis: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point. The peak area can be used to calculate the enthalpy of fusion. Any exothermic events following the melting endotherm would indicate decomposition.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic imidazole ring.
In acidic solutions (pH < pKa of carboxylic acid): The carboxylic acid will be protonated and largely un-ionized, while the imidazole ring will be protonated and ionized. The overall charge will be positive, likely leading to increased aqueous solubility.
In neutral solutions (pH between pKa values): The molecule will exist predominantly as a zwitterion, with a negatively charged carboxylate and a positively charged imidazolium ion. Zwitterionic compounds often exhibit moderate aqueous solubility.
In basic solutions (pH > pKa of imidazole): The carboxylic acid will be deprotonated (carboxylate), and the imidazole ring will be neutral. The overall charge will be negative, which should also enhance aqueous solubility.
In organic solvents, the compound is predicted to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, which can effectively solvate the charged and polar functional groups. Its solubility in nonpolar solvents like hexane is expected to be low. For comparison, 5-hydroxymethyl-2-furancarboxylic acid is soluble in ethanol, DMSO, and dimethyl formamide.[8]
Experimental Protocol for Solubility Determination:
The equilibrium solubility can be determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Processing: Centrifuge the suspensions to pellet the undissolved solid.
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method.
Acid-Base Properties (pKa)
The pKa values are critical parameters that influence the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Acidic pKa: The carboxylic acid group on the furoic acid moiety is expected to have a pKa value in the range of 3-4, similar to that of 2-furoic acid (pKa = 3.16).[4]
Basic pKa: The imidazole ring will have a basic pKa. The pKa of 2-methylimidazole is approximately 7.85. The attachment to the furoic acid moiety might slightly alter this value.
Experimental Protocol for pKa Determination:
Potentiometric titration is a standard and reliable method for determining pKa values.
Sample Preparation: Prepare a dilute solution of the compound in water or a co-solvent system (e.g., water-methanol) if aqueous solubility is limited.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the first derivative of the curve.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the compound. The predicted ¹H and ¹³C NMR chemical shifts are crucial for identity confirmation.
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
Furan Protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.
Imidazole Protons: Two singlets or doublets in the aromatic region.
Methylene Protons (-CH₂-): A singlet integrating to two protons, connecting the imidazole and furan rings.
Methyl Protons (-CH₃): A singlet integrating to three protons, attached to the imidazole ring.
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm).
Aromatic Carbons: Signals corresponding to the carbons of the furan and imidazole rings.
Methylene Carbon: A signal for the -CH₂- carbon.
Methyl Carbon: A signal for the -CH₃ carbon in the upfield region.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Mass Spectral Data:
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 207.07 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 205.06 should be detectable.
Fragmentation: Fragmentation is likely to occur at the methylene bridge, leading to ions corresponding to the 2-methylimidazole and furoic acid fragments.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the structural assignment.
Conclusion
While experimental data for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid remains to be published, a comprehensive understanding of its expected physical characteristics can be derived from the analysis of its constituent chemical moieties and structurally related compounds. This guide provides a robust framework for predicting its properties, including its crystalline nature, pH-dependent solubility, and distinct spectral features. The detailed experimental protocols outlined herein offer a clear and scientifically rigorous path for the empirical determination of these crucial parameters. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this promising molecule.
Chemical Substance Information. 5-(1H-IMIDAZOL-1-YLMETHYL)-2-FUROIC ACID.
MDPI. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
SCIRP.
Advanced Journal of Chemistry, Section A. Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study.
ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
MDPI.
Asian Journal of Advanced Basic Sciences. Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)
International Journal of Research in Pharmaceutical Sciences.
Stability and Degradation Kinetics of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid: A Comprehensive Technical Guide
Executive Summary In the landscape of fragment-based drug discovery and active pharmaceutical ingredient (API) synthesis, bifunctional heteroaromatic building blocks present unique stability challenges. 5-[(2-methyl-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of fragment-based drug discovery and active pharmaceutical ingredient (API) synthesis, bifunctional heteroaromatic building blocks present unique stability challenges. 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) is a highly versatile intermediate characterized by an electron-rich furan ring, an acidic carboxyl group, and a basic 2-methylimidazole moiety connected via a methylene bridge.
Because this molecule possesses both a proton donor and a proton acceptor, its physicochemical behavior—including solubility, thermal stability, and susceptibility to oxidative cleavage—is heavily dictated by its zwitterionic equilibrium. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines field-proven, self-validating protocols for stability testing.
Structural Profiling and Mechanistic Causality
To predict the stability of this compound, we must deconstruct its structural components. The molecule’s degradation profile is not random; it is a direct consequence of the electron-density distribution across its two distinct heterocycles.
The Furoic Acid Moiety
Furan-2-carboxylic acid (furoic acid) derivatives are generally stable at ambient temperatures. The electron-withdrawing nature of the carboxyl group pulls electron density away from the furan ring, rendering it slightly more stable against electrophilic attack compared to unsubstituted furan . However, this moiety introduces two primary vulnerabilities:
Thermal Decarboxylation: At elevated temperatures (typically >200°C), the carboxyl group undergoes homolytic or heterolytic cleavage, releasing
CO2
.
Oxidative Ring-Opening: The furan diene system is highly susceptible to reactive oxygen species (ROS) and peroxides, which attack the C2/C5 positions to form unstable endoperoxides that collapse into dicarbonyls .
The 2-Methylimidazole Moiety & Methylene Linker
Imidazoles are exceptionally stable to both oxidation and reduction. The addition of the 2-methyl group provides steric shielding to the
N1
-methylene linkage and increases the basicity of the
N3
nitrogen (
pKa≈7.8
). The
N
-furfuryl bond connecting the two rings is hydrolytically stable at neutral and basic pH but becomes a liability under extreme acidic conditions, where protonation of the furan ring can trigger resinification (polymerization).
Zwitterionic Equilibrium
At physiological pH (~7.4), the carboxylic acid (
pKa≈3.1
) is deprotonated, and the imidazole nitrogen is partially protonated, establishing a zwitterionic state. This ionic interaction stabilizes the solid-state crystal lattice but makes its aqueous solubility and degradation kinetics highly pH-dependent.
Fig 1: pH-dependent zwitterionic equilibrium of the compound.
Mechanistic Degradation Pathways
Understanding how a molecule breaks down allows researchers to design better formulation buffers and storage conditions.
Oxidative Stress (The Primary Liability): When exposed to peroxides or atmospheric hydroxyl radicals, the furan ring undergoes an
O−Cα
scission. The reaction initiates via OH addition to the C2/C5 position, forming a chemically activated adduct that breaks the furan oxygen bond, yielding unsaturated 1,4-dicarbonyl compounds .
Base-Catalyzed Stability: Interestingly, the compound is highly stable in basic conditions. The deprotonation of the carboxyl group forms an anionic carboxylate (
COO−
). This localized negative charge electrostatically repels hydroxide (
OH−
) nucleophiles, protecting the furan ring and the methylene linker from nucleophilic attack.
Acid-Catalyzed Polymerization: Under strong acid and heat, the furan ring can protonate, leading to the generation of a highly reactive furfuryl carbocation (if the imidazole acts as a leaving group) or direct electrophilic aromatic substitution with adjacent molecules, resulting in dark, insoluble polymers (resinification).
Fig 2: Primary mechanistic degradation pathways under stress.
Quantitative Stability Parameters
The following table summarizes the predicted quantitative degradation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid under standard ICH Q1A/Q1B forced degradation conditions.
To empirically validate the stability profile, a forced degradation study must be executed. Crucially, an experiment is only as trustworthy as its quenching mechanism. If a stressor is not actively neutralized before LC-MS analysis, degradation will continue in the autosampler queue, yielding skewed, time-dependent artifacts.
Step-by-Step Forced Degradation Workflow
Step 1: Stock Solution Preparation
Prepare a 1.0 mg/mL stock solution of the compound in 50:50 Methanol/Water.
Causality: The 50% organic modifier ensures complete solvation of both the neutral and zwitterionic states, preventing precipitation during stress testing.
Step 2: Stress Application
Oxidation: Mix 1.0 mL of stock with 1.0 mL of 6%
H2O2
(final concentration 3%). Incubate at 25°C for 24 hours.
Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.2 N HCl or 0.2 N NaOH. Incubate at 60°C for 7 days.
Causality: We restrict hydrolysis temperatures to 60°C to accelerate kinetic breakdown without artificially inducing thermal decarboxylation, which requires >200°C and is not physiologically or pharmaceutically relevant for shelf-life.
Step 3: The Self-Validating Quench (Critical Step)
Oxidation Quench: Add 100
μL
of 10% Sodium Thiosulfate (
Na2S2O3
) to the oxidative sample. This instantly reduces residual peroxides, locking the degradation profile at exactly 24 hours.
Hydrolysis Quench: Neutralize the acid stress sample with 0.1 N NaOH to pH 7. Neutralize the base stress sample with 0.1 N HCl to pH 7.
Step 4: UPLC-MS/MS Analysis
Dilute all quenched samples to 10
μg/mL
using mobile phase A (Water + 0.1% Formic Acid).
Inject onto a C18 UPLC column using a gradient of Mobile Phase A and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Monitor the parent mass (
[M+H]+≈207.08m/z
) and scan for dicarbonyl adducts (
+32Da
from peroxide insertion).
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link]
Conversion of Furfural as a Bio-Oil Model Compound over Calcium-Based Materials as Sacrificial Low-Cost Catalysts for Bio-Oil Upgrading
Source: Catalysts (MDPI) / DTU Research Database
URL:[Link]
Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111)
Source: The Journal of Physical Chemistry C (ACS Publications)
URL:[Link]
Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
Foundational
Potential Biological Activity and Pharmacological Profiling of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid: A Technical Guide
Executive Summary The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) represents a highly specialized heterocyclic scaffold with significant potential in medicinal chemistry. Featuring a 2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) represents a highly specialized heterocyclic scaffold with significant potential in medicinal chemistry. Featuring a 2-methylimidazole headgroup linked via a methylene bridge to a furoic acid moiety, this molecule possesses the classical pharmacophore of a Thromboxane A2 Synthase (TXAS / CYP5A1) inhibitor [1]. Related unmethylated analogs, such as 5-(1H-imidazol-1-ylmethyl)-2-furoic acid, are established building blocks for potent anti-thrombotic agents like Ozagrel[2],[3]. This whitepaper explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to profile its biological activity.
Structural Rationale & Target Identification
The biological activity of imidazole-substituted carboxylic acids is heavily dictated by their interaction with metalloenzymes, specifically cytochrome P450 (CYP) isoforms[4],[5].
The Imidazole Pharmacophore: The basic nitrogen (N3) of the imidazole ring is a well-documented heme-coordinating moiety. In the context of CYP5A1, it directly binds to the ferric (Fe³⁺) iron in the catalytic pocket, competitively excluding the natural endoperoxide substrate, PGH2 [6],[4].
2-Methyl Substitution: The addition of a methyl group at the 2-position of the imidazole introduces localized steric bulk. While this may slightly alter the binding kinetics at the heme center, it is a classical medicinal chemistry strategy to improve selectivity against off-target CYP enzymes (such as CYP51A1, lanosterol 14α-demethylase) by restricting the molecule's conformational flexibility within the active site.
Furoic Acid Anchor: SAR studies of TXAS inhibitors indicate that a carboxylate group attached to a hydrophobic linker is essential for anchoring the molecule within the active site, specifically through electrostatic interactions with the Arg374 residue [6],[1]. The furoic acid ring serves as a rigid, bioisosteric mimic of the aliphatic chain of PGH2.
Mechanistic Pathway: CYP5A1 Inhibition
CYP5A1 is an atypical P450 enzyme; it does not require molecular oxygen or external electron donors, but rather catalyzes the internal rearrangement of PGH2 into the potent pro-thrombotic and vasoconstrictive agent, TXA2[4]. Inhibition of CYP5A1 by 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid not only depletes TXA2 levels but also causes an accumulation of PGH2. This accumulated substrate is subsequently redirected toward Prostacyclin Synthase (CYP8A1), leading to an increase in Prostacyclin (PGI2)—a potent vasodilator and inhibitor of platelet aggregation [6],[4].
Figure 1: Arachidonic acid cascade and targeted inhibition of CYP5A1 by the imidazole derivative.
Self-Validating Experimental Protocols
To rigorously validate the biological activity of this compound, the following self-validating protocols must be employed. These workflows are designed to isolate causality and eliminate false positives.
Protocol 1: In Vitro CYP5A1 Enzymatic Inhibition Assay
Causality & Design: TXA2 is highly unstable under physiological conditions (t½ ~30 seconds)[1], making direct measurement unreliable. Therefore, this protocol quantifies Thromboxane B2 (TXB2), the stable spontaneous hydrolysis product of TXA2. Furthermore, an isotope-labeled internal standard (TXB2-d4) is mandated to correct for matrix effects and ion suppression during mass spectrometry.
System Preparation: Isolate human platelet microsomes (a rich, constitutive source of CYP5A1) and suspend in 0.1 M potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate microsomes with varying concentrations of the test compound (0.01 µM to 100 µM) or vehicle control (0.1% DMSO) for 10 minutes at 37°C to allow for heme coordination.
Reaction Initiation: Add exogenous PGH2 (10 µM final concentration) to initiate the reaction. Crucial: PGH2 must be prepared in anhydrous acetone on dry ice immediately prior to use due to its extreme lability.
Quenching: Terminate the reaction after exactly 2 minutes by adding 1M HCl containing 5 ng/mL of TXB2-d4 (Internal Standard).
Quantification: Extract the analytes via solid-phase extraction (SPE) and quantify TXB2 levels using LC-MS/MS.
Validation: Generate an IC50 curve. The assay is only valid if the positive control (Ozagrel) yields an IC50 of 10–15 nM[1].
Figure 2: Self-validating in vitro workflow for quantifying CYP5A1 enzymatic inhibition.
Protocol 2: Ex Vivo Platelet Aggregation Logic Gate (Target Validation)
Causality & Design: To prove that the compound's anti-platelet effect is strictly due to TXAS inhibition and not downstream Thromboxane Receptor (TP) antagonism, a differential agonist "logic gate" is utilized.
Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human whole blood via gentle centrifugation (200 × g, 15 min).
Incubation: Pre-incubate PRP with the compound (10 µM) for 10 minutes at 37°C in a light transmission aggregometer.
Differential Induction:
Pathway A (Arachidonic Acid): Add 1 mM AA. A true TXAS inhibitor will block aggregation, as AA must be converted to TXA2 to function.
Pathway B (U-46619): Add 1 µM U-46619 (a stable TP receptor agonist) . A pure TXAS inhibitor will fail to block aggregation here, proving it does not block the receptor itself.
Quantitative Data Presentation
Based on structural homology to established clinical agents, the anticipated pharmacological profile of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is summarized below:
Table 1: Comparative Pharmacophore and Expected Enzymatic Profiling
*Note: Expected IC50 values for the title compound are extrapolated from structural homology to known TXAS inhibitors.
Secondary Biological Activities
Beyond cardiovascular applications, imidazole derivatives are well-documented for their broad-spectrum biological activities[7],[8].
Antimicrobial/Antifungal Potential: The imidazole ring is the core pharmacophore for inhibiting CYP51A1 (lanosterol 14α-demethylase), a critical enzyme in fungal cell wall synthesis[7],[9]. While the furoic acid moiety makes this compound highly polar (potentially limiting fungal cell penetration), esterification of the carboxylic acid could yield potent antifungal prodrugs.
Anti-inflammatory Potential: Furoic acid derivatives have shown activity in modulating the 5-lipoxygenase (5-LOX) pathway. Dual inhibition of TXAS and 5-LOX is a highly sought-after profile for treating severe asthma and inflammatory bowel disease[10].
Conclusion
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a structurally primed candidate for Thromboxane A2 Synthase inhibition. Its rational design—combining a heme-coordinating 2-methylimidazole with a bioisosteric furoic acid anchor—suggests high affinity and selectivity for CYP5A1. By employing the self-validating LC-MS/MS and differential aggregation protocols outlined above, researchers can definitively map its pharmacological profile and advance its development as a targeted anti-thrombotic or anti-inflammatory agent.
References
Title: Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel
Source: Taylor & Francis Online
URL: [Link]
Title: Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Prostanoid receptor antagonists: development strategies and therapeutic applications
Source: British Journal of Pharmacology (PMC)
URL: [Link]
Title: Identification of genetic variants in the human thromboxane synthase gene (CYP5A1)
Source: ResearchGate
URL: [Link]
An In-Silico Deep Dive: Modeling the Therapeutic Potential of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Foreword: The journey from a promising chemical structure to a clinically approved therapeutic is fraught with challenges, high attrition rates, and immense costs. The paradigm of modern drug discovery has shifted, embra...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The journey from a promising chemical structure to a clinically approved therapeutic is fraught with challenges, high attrition rates, and immense costs. The paradigm of modern drug discovery has shifted, embracing computational techniques to de-risk and accelerate this process.[1][2] This guide provides an in-depth, practical framework for the in silico evaluation of a novel small molecule, 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid. This compound, possessing both a furan-2-carboxylic acid core—a scaffold present in various biologically active molecules—and a 2-methyl-imidazole moiety, known for its role in metal chelation and hydrogen bonding, presents a compelling case for computational investigation.[3][4][5]
We will not follow a rigid template. Instead, this narrative is structured to mirror the logical flow of a real-world computational drug discovery project. We begin with the fundamental question, "What protein does this molecule target?", and proceed through predicting its binding mode, assessing its dynamic stability, and finally, evaluating its drug-like properties. Each step is explained not merely as a protocol, but as a reasoned decision, grounding our virtual experiment in established scientific principles.
Part 1: Target Deconvolution - Identifying a Plausible Biological Receptor
The Causality of Target Identification: Before any meaningful simulation can occur, we must identify a probable biological target. For a novel compound without established activity, this is a critical first step. We leverage the principle of chemical similarity: molecules with similar structures often interact with similar proteins. Ligand-based target prediction, or "target fishing," uses this principle to screen the chemical structure of our query molecule against databases of known ligands and their targets.[2][6] This allows us to generate a testable hypothesis about the molecule's mechanism of action.
Protocol 1: Ligand-Based Target Prediction
Ligand Representation: The 2D structure of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is converted into a simplified molecular-input line-entry system (SMILES) string: CC1=NC=CN1CC2=CC=C(O2)C(=O)O.
Server Submission: The SMILES string is submitted to a public target prediction web server (e.g., SwissTargetPrediction, SuperPred). These servers compare the query molecule's topology to their internal databases.
Analysis of Predictions: The output is a ranked list of potential protein targets, prioritized by a probability or confidence score. The results are scrutinized, paying close attention to protein classes that are functionally relevant and known to bind ligands with similar chemical features (e.g., heterocyclic rings, carboxylic acids).
Hypothetical Outcome & Rationale: For this guide, let us hypothesize that the target prediction algorithms return DNA methyltransferase 1 (DNMT1) with a high probability score.
Scientific Rationale: DNMTs are crucial enzymes in epigenetic regulation and are validated targets in oncology.[7] Several known DNMT inhibitors, such as azacitidine and decitabine, are heterocyclic nucleoside analogs.[7] The imidazole and furoic acid moieties in our molecule offer potential hydrogen bond donor/acceptor sites and aromatic stacking interactions, which are critical for binding within the DNMT catalytic pocket. This makes DNMT1 a scientifically plausible and compelling hypothetical target for our subsequent modeling efforts.
Figure 1: Workflow for ligand-based target identification.
Part 2: Molecular Docking - Predicting the Binding Interaction
The Causality of Molecular Docking: With a putative target identified, molecular docking serves as our first computational validation. It is a computationally efficient method to predict the preferred binding orientation and affinity of our ligand within the protein's active site.[8][9] This provides a static, three-dimensional model of the protein-ligand complex, which is invaluable for understanding key interactions and guiding further studies.
Protocol 2: Protein-Ligand Docking using AutoDock Tools & Vina
Step 2.1: Receptor Preparation
Structure Acquisition: Download the crystal structure of human DNMT1 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4WXX, which is a structure of DNMT1 in complex with a known inhibitor.
Cleaning the Structure: Using visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
Protonation & Repair: Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues.
Charge Assignment & File Conversion: Assign partial charges (e.g., Gasteiger charges) and save the prepared receptor in the PDBQT format, which includes atomic charge and type information required by AutoDock.[8]
Step 2.2: Ligand Preparation
3D Structure Generation: Convert the 1D SMILES string of our molecule into a 3D structure using a tool like Open Babel.
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Torsion Tree & File Conversion: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking. Save the final ligand structure in the PDBQT format.
Step 2.3: Docking Execution
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of DNMT1. The coordinates for this box are determined based on the position of the original co-crystallized ligand in the PDB structure. This constrains the search space for the docking algorithm.
Running AutoDock Vina: Execute the docking simulation using AutoDock Vina. Vina will exhaustively search for the best binding poses of the ligand within the defined grid box, scoring them based on a semi-empirical free energy force field.[10]
Step 2.4: Results Analysis
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted interaction.
Pose Visualization: The output poses are loaded into visualization software along with the receptor structure. The top-scoring pose (lowest binding energy) is analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-stacking
Salt bridges
Figure 2: A comprehensive workflow for molecular docking.
Hypothetical Docking Results
The following table summarizes plausible results from a docking simulation against DNMT1.
Parameter
Predicted Value
Interpretation
Binding Affinity
-8.9 kcal/mol
Indicates a strong theoretical binding affinity.
Key H-Bond Residues
ARG-1312, CYS-1226
The carboxylic acid group on the furan ring forms a key hydrogen bond with the backbone of Arginine 1312. The imidazole nitrogen interacts with Cysteine 1226.
Hydrophobic Contacts
VAL-1580, PRO-1225
The furan and imidazole rings are nestled in a hydrophobic pocket, contributing to binding stability.
Part 3: Molecular Dynamics - Assessing Complex Stability
The Causality of Molecular Dynamics (MD): While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations offer a deeper understanding by modeling the movement of every atom in the protein-ligand complex over time, explicitly including the effects of water and temperature.[11] This allows us to assess the stability of the predicted binding pose from docking. A stable complex in an MD simulation lends much higher confidence to the docking prediction.[12][13]
Protocol 3: GROMACS MD Simulation
Step 3.1: System Setup
Complex Preparation: The best-scoring docked pose of the ligand-DNMT1 complex is used as the starting structure.
Force Field Assignment: A physics-based force field is applied to describe the system's energy. We select a modern force field for the protein (e.g., CHARMM36m) and generate parameters for our ligand using a server like CGenFF or the antechamber tool for the General Amber Force Field (GAFF).[13][14]
Solvation: The complex is placed in a periodic box (e.g., a cube) and solvated with a pre-equilibrated water model, such as TIP3P, to simulate the aqueous cellular environment.[14]
Ionization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize its overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
Step 3.2: Simulation
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
Equilibration: The system is gradually heated to the target temperature (310 K, or 37°C) and equilibrated at the target pressure (1 bar). This is typically done in two phases:
NVT Ensemble: Constant Number of particles, Volume, and Temperature.
NPT Ensemble: Constant Number of particles, Pressure, and Temperature.
Production MD: Once equilibrated, the production simulation is run for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.
Step 3.3: Trajectory Analysis
Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial positions over time. A stable, plateauing RMSD curve for both the protein and the ligand suggests the complex is stable.[13]
Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site could indicate instability.[13]
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a successful binding mode.
Figure 3: The sequential workflow for a molecular dynamics simulation.
Hypothetical MD Simulation Results
Metric
Result
Interpretation
Protein Backbone RMSD
Plateaued at ~0.25 nm
Indicates the overall protein structure remained stable throughout the simulation.
Ligand RMSD
Remained below 0.2 nm relative to the protein binding site
The ligand did not dissociate and maintained a stable binding pose within the active site.
ARG-1312 H-Bond
Occupancy > 90%
The crucial hydrogen bond identified during docking was highly persistent, confirming its importance.
Part 4: ADMET Profiling - Predicting Drug-Likeness
The Causality of ADMET Prediction: A molecule that binds its target with high affinity is of little therapeutic value if it cannot reach that target in the body, is rapidly metabolized into an inactive form, or is toxic.[15] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use machine learning algorithms trained on large datasets of experimental results to predict these properties from chemical structure alone.[15][16] This allows us to flag potential liabilities early, guiding chemical modifications to improve the molecule's overall profile.
Protocol 4: Web-Based ADMET Prediction
Tool Selection: Utilize a comprehensive, freely accessible web server such as pkCSM or SwissADME . It is best practice to use multiple tools to obtain a consensus prediction.[16][17]
SMILES Input: Submit the SMILES string of the query molecule to the server.
Property Analysis: Systematically evaluate the predicted pharmacokinetic and toxicological properties. Key parameters include:
Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs.
Toxicity: AMES test prediction (mutagenicity), hERG I inhibition (cardiac toxicity), Hepatotoxicity.
Figure 4: The process of in silico ADMET property evaluation.
Predicted ADMET Profile for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Category
Property
Predicted Value
Interpretation & Self-Validation
Physicochemical
Lipinski's Rule of Five
0 Violations
Good. The molecule has drug-like size and polarity.
Absorption
GI Absorption
High
Favorable. Likely to be well-absorbed orally.
Absorption
BBB Permeant
No
Favorable for a peripherally acting drug, reducing potential CNS side effects.
Metabolism
CYP2D6 Inhibitor
Yes
Potential Liability. Co-administration with drugs metabolized by CYP2D6 could lead to drug-drug interactions. This flags a specific area for chemical modification or future in vitro testing.
Metabolism
CYP3A4 Inhibitor
No
Favorable. CYP3A4 is a major metabolic enzyme.
Toxicity
AMES Toxicity
No
Favorable. The compound is predicted to be non-mutagenic.
Toxicity
hERG I Inhibitor
No
Favorable. Low risk of causing cardiac arrhythmia.
Conclusion and Integrated Perspective
This in-depth guide has charted a complete, albeit hypothetical, in silico journey for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, we have built a multi-faceted case for this molecule as a potential inhibitor of DNMT1.
Our computational cascade suggests that the molecule not only binds to a plausible and high-value cancer target with strong affinity but also forms a dynamically stable complex. Furthermore, its predicted ADMET profile is largely favorable, with one identifiable but potentially manageable liability (CYP2D6 inhibition). This type of comprehensive virtual assessment is precisely what enables modern drug discovery teams to make more informed decisions, prioritizing resources for compounds with the highest probability of downstream success and guiding the synthesis of improved analogs. The next logical steps would be to move from the virtual to the physical: in vitro enzymatic assays to confirm DNMT1 inhibition and cell-based assays to validate the computational predictions.
References
Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
Union.ai. (2026, February 19). Simulating Protein-Ligand Complexes using Open Source tools.
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
Serrano, L., et al. (2023, March 27). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling.
van der Kamp, M., et al. (2020, October 15). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, Oxford Academic.
Bana, P., et al. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.
Bana, P., et al. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
Al-Dahmoshi, H. O. M., et al. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen.
Rifai, E. A., et al. (n.d.). In silico design of small molecules. PubMed.
Scribd. (n.d.). In Silico ADMET Prediction Tools.
Verma, R. P., et al. (n.d.). Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol.
ACS Publications. (2021, November 17). In Silico Functional Profiling of Small Molecules and Its Applications.
bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.).
Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development.
Taylor & Francis. (2018, January 30). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions.
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
ResearchGate. (2019, May). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
MDPI. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
Google Patents. (2026, March 1). Furoic acid preparation method.
NextSDS. (n.d.). 5-(1H-Imidazol-1-yl)-furan-2-carboxylic acid — Chemical Substance Information.
NIST. (n.d.). 2-furoic acid. NIST WebBook.
Book Publisher International. (2022, March 14). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities.
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
Innovative Publication. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
ResearchGate. (2025, December 15). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2.
SCIRP. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor.
An In-depth Technical Guide to the Discovery of Novel Furoic Acid Derivatives
Foreword: The Furan Scaffold - A Privileged Structure in Drug Discovery The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Its first derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Furan Scaffold - A Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Its first derivative, 2-furoic acid, was described in 1780.[1][2] This simple, bio-derived platform molecule, often produced from the oxidation of furfural obtained from agricultural byproducts, serves as a versatile starting material for a vast array of therapeutic agents.[3][4][5] The inherent chemical properties of the furoic acid scaffold—its planarity, hydrogen bonding capabilities, and susceptibility to diverse chemical modifications—make it a "privileged structure" capable of interacting with a wide range of biological targets.[6] Furoic acid derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the discovery of novel furoic acid derivatives, from rational design and synthesis to biological evaluation.
Strategic Pathways to Chemical Diversity: Synthesis of Furoic Acid Derivatives
The generation of a diverse chemical library is the foundational step in any discovery program. The carboxylic acid group of 2-furoic acid is the primary handle for derivatization, most commonly through the formation of amides and esters. These modifications are not merely for scaffold decoration; they are critical for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn dictate the pharmacokinetic and pharmacodynamic profile of the final compound.
Amide Coupling: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most utilized reaction in drug discovery. The rationale behind its prevalence lies in the stability of the amide bond to metabolic degradation and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.
A common and reliable method involves a two-step, one-pot strategy.
Activation of the Carboxylic Acid:
To a solution of 2-furoic acid (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[10][11]
Causality Insight: This step converts the carboxylic acid into a highly reactive furan-2-carbonyl chloride intermediate.[10] The use of excess SOCl₂ ensures complete conversion and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction can be gently heated (e.g., refluxed for 10-12 hours in a water bath) to ensure completion.[10][11]
Amide Bond Formation:
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in the same dry, aprotic solvent.
Cool the amine solution to 0 °C.
Slowly add the furan-2-carbonyl chloride solution from Step 1 to the amine solution.
Causality Insight: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Workup and Purification:
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography on silica gel or recrystallization to yield the desired furoic acid amide.
Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification is another key strategy, often employed to increase a compound's lipophilicity to improve membrane permeability or to create pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.
Reaction Setup:
Dissolve 2-furoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 5 mol%).
Causality Insight: The acid protonates the carbonyl oxygen of the furoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Reaction Execution:
Heat the mixture to reflux and maintain for 4-12 hours. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product side.
Monitor the reaction by TLC.
Workup and Purification:
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate.
Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
Purify by column chromatography or distillation if necessary.
Advanced Synthetic Strategies: Expanding Chemical Space
Beyond simple amides and esters, more complex derivatives can be accessed through modern synthetic methods. The Diels-Alder reaction, for instance, allows for the construction of complex bicyclic structures from the furan ring, opening up novel three-dimensional chemical space.[12] Recent studies have shown that even electron-poor furoic acids and their derivatives can act as reactive dienes in Diels-Alder reactions, particularly with maleimide dienophiles in aqueous media.[12]
Once a library of derivatives is synthesized, it must be screened for biological activity. The choice of assays is dictated by the therapeutic area of interest. Furoic acid derivatives have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents.[7][8][13]
Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Furan derivatives have a long history in this area, with nitrofuran antibiotics being a notable example.[7]
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Preparation:
Prepare a stock solution of each test derivative in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
Inoculation and Incubation:
Add the microbial inoculum to each well.
Self-Validating System: Include necessary controls:
Positive Control: A known antibiotic (e.g., Gentamicin, Ciprofloxacin) to confirm assay sensitivity.[10]
Negative Control: Wells with only medium and inoculum (no compound) to confirm normal microbial growth.
Vehicle Control: Wells with medium, inoculum, and the highest concentration of the solvent (DMSO) used, to ensure the solvent has no inhibitory effect.
Sterility Control: Wells with only medium to check for contamination.
Data Analysis:
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
The MIC is determined as the lowest concentration of the compound where no visible growth is observed. Results can be quantified by measuring absorbance at 600 nm.
Anticancer Activity Screening
Many furoic acid derivatives have been investigated for their anti-proliferative effects against various cancer cell lines.[10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding:
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
Compound Treatment:
Treat the cells with serial dilutions of the furoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
Self-Validating System: Include a positive control (a known cytotoxic drug like Doxorubicin) and a vehicle control (DMSO).[10]
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Quantification:
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Furoic acid derivatives can be designed to specifically inhibit enzymes implicated in disease pathways. For example, derivatives have been identified as inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers.[13][14]
The discovery of enzyme inhibitors typically follows a structured workflow, which can be visualized as follows:
Figure 1: Workflow for Enzyme Inhibitor Discovery.
This workflow begins with in silico methods like virtual screening of a focused furoic acid library to identify potential binders.[13] Top-scoring virtual hits are then synthesized and tested in an in vitro enzymatic assay to confirm activity and determine their IC₅₀ values. This data feeds into establishing a Structure-Activity Relationship (SAR), which guides the design and synthesis of more potent and selective inhibitors in subsequent optimization cycles.
Case Study: Furan Carboxylates as Novel ATP-Citrate Lyase (ACL) Inhibitors
ATP-citrate lyase (ACL) is a critical enzyme that links carbohydrate metabolism to lipid synthesis by producing cytosolic acetyl-CoA.[13] Its upregulation in numerous cancers makes it an attractive therapeutic target.[13]
A study successfully employed a dual-docking virtual screening protocol to identify novel furoic acid-based ACL inhibitors.[13] Out of 24 virtual hits selected for biological testing, 11 were confirmed as active, demonstrating a remarkable hit rate of 45.8%.[13]
Compound ID
Scaffold
IC₅₀ (µM)
A1
Furan
4.1
Hit 2
Furan
12.5
Hit 3
Benzofuran
23.7
Hit 4
Furan
35.1
Hit 5
Benzofuran
48.9
Table 1: Inhibitory activity of selected furoic acid derivatives against ATP-citrate lyase (ACL). Data adapted from published research.[13]
The most potent compound identified, A1 , exhibited an IC₅₀ of 4.1 µM.[13] This study highlights the power of combining computational screening with targeted synthesis to rapidly discover novel inhibitors with promising therapeutic potential. The identified furan and benzofuran scaffolds provide a strong foundation for further lead optimization efforts aimed at developing clinical candidates for cancer therapy.[13]
Conclusion and Future Directions
References
ChemPoint. (2025, July 15). 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
Ma, J., et al. (2017, August 16). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Asnaashari, S., et al. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Recent Patents on Inflammation & Allergy Drug Discovery.
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
Cioc, R. C., et al. (2021, June 23). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Royal Society of Chemistry. Retrieved from [Link]
Iqbal, M. A., et al. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Retrieved from [Link]
Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ResearchGate. Retrieved from [Link]
Sun, L., et al. (2017, February 15). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. PubMed. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
Parker, R. A., et al. (n.d.). Synthetic process for preparing 2-furoic acid derivatives. Google Patents.
Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. ResearchGate. Retrieved from [Link]
TIB. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural (English). Retrieved from [Link]
Zhang, Y., et al. (2025, February 1). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. PubMed. Retrieved from [Link]
Rauf, A., et al. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
University of Groningen. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Retrieved from [Link]
Rauf, A., et al. (2023, June 1). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
National Center for Biotechnology Information. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]
Verma, A. (2011, July 20). Synthesis and biological activity of furan derivatives. SciSpace. Retrieved from [Link]
Frontiers. (2023, September 6). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Retrieved from [Link]
IntechOpen. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]
Frontiers. (2020, September 24). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]
Application Notes and Protocols: Cell-Based Assays for Imidazole Compounds
Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: Cytotoxicity Profiling and Cytochrome P450 (CYP3A4) Modulation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus Areas: Cytotoxicity Profiling and Cytochrome P450 (CYP3A4) Modulation.
Introduction: The Pharmacological Versatility of Imidazoles
Imidazole derivatives represent a highly versatile class of heterocyclic compounds characterized by a five-membered planar ring. Because this ring serves as a bioisostere for critical biological molecules (such as histidine and purines), imidazoles exhibit profound pharmacological significance[1]. They are actively investigated as 2[2], and as broad-spectrum antivirals targeting viral proteases[3].
However, a defining feature of the imidazole ring in drug development is the unhindered basic nitrogen (N3), which strongly coordinates with the heme iron of cytochrome P450 (CYP) enzymes[4]. As a result, imidazoles—most notably ketoconazole—are recognized as prototypical strong CYP3A4 inhibitors and are universally mandated in preclinical and clinical drug-drug interaction (DDI) screening[5].
Mechanistic Context: Imidazoles as CYP450 Modulators
The interaction between imidazole compounds and hepatic cells is highly complex and time-dependent. Taking ketoconazole as the standard model, it exhibits a dual effect in 6[6].
The Causality of Assay Timing:
Short-term exposure (< 2 hours): The compound acts as a direct, competitive inhibitor of CYP3A4 catalytic activity by binding the active site's heme group[4].
Long-term exposure (24–48 hours): The compound acts as a partial agonist of the Pregnane X Receptor (PXR), leading to the transcriptional induction of CYP3A4 mRNA and protein[6].
Understanding this causality is vital for experimental design; cell-based functional assays must be precisely timed to isolate direct enzyme inhibition from transcriptional induction.
Caption: Dual mechanistic pathways of imidazole compounds on CYP3A4 activity and expression.
Quantitative Data Summary
To provide a baseline for assay validation and benchmarking, the following tables summarize the established half-maximal inhibitory concentrations (IC50) of various imidazole derivatives across cytotoxicity and CYP inhibition assays.
Table 1: Cytotoxicity of Imidazole Derivatives (MTT Assay, 72h)
Why MTT? Imidazole derivatives often exert their anticancer and antimicrobial effects by disrupting mitochondrial function and inducing apoptosis[2]. The MTT assay measures the reduction of tetrazolium salt by mitochondrial dehydrogenases, providing a direct, causal readout of metabolic viability[8].
Self-Validating System: To ensure the observed cytotoxicity is compound-specific and not an artifact of solvent shock, the final DMSO concentration must be strictly maintained below 0.1% (v/v) across all wells, including the vehicle control[6]. A positive control (e.g., 5-Fluorouracil or Doxorubicin) must be included to confirm assay linearity[8].
Step-by-Step Methodology:
Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2) and seed them into 96-well flat-bottom tissue culture plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS)[7]. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a serial dilution of the imidazole derivative in serum-free media. Aspirate the old media and add 100 µL of the treatment media. Include a vehicle control (0.1% DMSO) and a positive control[8]. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[9].
MTT Addition: Prepare a fresh 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well[9]. Incubate the plate in the dark at 37°C for 3–4 hours.
Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of pure DMSO to each well to solubilize the crystals[8].
Quantification: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader. Calculate % Viability = (Abs_treated / Abs_vehicle) × 100.
Protocol 2: CYP3A4 Inhibition Assay in HepG2 Cells
Why HepG2? While recombinant microsomes are useful for isolated enzyme kinetics, HepG2 cells provide a holistic cellular environment. This accounts for cell membrane permeability, intracellular drug accumulation, and concurrent transcriptional regulation, offering a more accurate reflection of in vivo hepatotoxicity[6].
Self-Validating System: The use of a stable isotope-labeled internal standard (SIL-IS), such as 5, is critical[5]. It co-elutes with the analyte during LC-MS/MS but is distinguished by its mass-to-charge ratio, effectively correcting for any matrix effects, ion suppression, or extraction losses[5].
Caption: Experimental workflow for CYP3A4 inhibition and quantification in HepG2 cells.
Step-by-Step Methodology:
Cell Preparation: Seed HepG2 cells in 96-well plates at a density of 0.5 × 10⁵ cells/well[10]. Allow 24 hours for attachment and monolayer formation.
Pre-incubation: Treat cells with varying concentrations of the imidazole test compound (e.g., 0.1 µM to 50 µM ketoconazole) in assay buffer for 30 minutes to allow intracellular equilibration[6].
Substrate Addition: Spike the wells with a CYP3A4-specific probe substrate, such as Testosterone (typically 50 µM) or Midazolam (typically 5 µM)[6]. Incubate for 1 to 2 hours at 37°C.
Reaction Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (e.g., Ketoconazole-d4 at 100 ng/mL)[5]. Centrifuge at 3,000 × g for 10 minutes at 4°C to precipitate cellular proteins.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using liquid chromatography-tandem mass spectrometry.
Data Analysis: Plot the metabolite formation rate against the log concentration of the imidazole inhibitor to determine the IC50 value using non-linear regression analysis.
References
"Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds." Benchchem. 9
Novotná A, et al. "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells." PLOS One. 6
"Inhibition of CYP3A4 activity by ketoconazole (A) and hyperforin (B)." ResearchGate. 10
"In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor." Frontiers. 2
"Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation." ResearchGate.7
"Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review." Arabian Journal of Chemistry.8
"Application Notes: The Role of Ketoconazole-d4 in CYP3A4 Inhibition Assays." Benchchem. 5
"In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action." PMC. 1
"Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study." ResearchGate. 4
"Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease." MDPI. 3
Strategic Derivatization of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid: A Modular Approach for Bioassay Library Generation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs, exhibiting a vast range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] Similarly, the furan nucleus is a key component in many pharmacologically active compounds.[5] The title compound, 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, combines these two important pharmacophores, making it a compelling starting point for drug discovery programs. Its structure features a readily modifiable carboxylic acid group, which serves as an ideal handle for chemical derivatization. This application note provides a detailed guide on strategic derivatization of this core scaffold through esterification and amidation to generate a library of diverse compounds. We present validated, step-by-step protocols for these transformations and outline a workflow for subsequent screening in relevant bioassays, enabling the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic leads.
Part 1: Rationale and Derivatization Strategy
The primary goal of derivatizing a lead compound is to systematically modify its structure to enhance desired properties such as potency, selectivity, metabolic stability, and cell permeability, while minimizing toxicity. The carboxylic acid moiety of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is the most logical point for modification due to its high reactivity and the wealth of established chemical transformations available.
Key Derivatization Strategies:
Esterification: Converting the carboxylic acid to an ester masks the polar acidic group, which generally increases lipophilicity. This can enhance the molecule's ability to cross cell membranes. The resulting esters are often prodrugs, which can be hydrolyzed by intracellular esterases to release the active carboxylic acid form. This strategy allows for modulation of pharmacokinetic properties.[6]
Amidation: Forming an amide bond introduces a new functional group that is significantly more stable to hydrolysis than an ester. This transformation allows for the introduction of a wide variety of substituents (R-groups) from a diverse pool of commercially available amines. These new groups can form additional hydrogen bonds or other interactions with a biological target, potentially leading to a significant increase in binding affinity and activity.[7][8] Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8]
The overall strategy involves creating two sub-libraries—esters and amides—from the parent compound. These libraries can then be screened in parallel to build a comprehensive SAR profile.
Caption: Overall strategy for library generation from the parent compound.
Part 2: Detailed Experimental Protocols
General Considerations:
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Reagents: Use reagents from reputable suppliers without further purification unless noted. Anhydrous solvents should be used where specified.
Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of an Ester Derivative (Methyl 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoate)
This protocol utilizes a simple and effective method for esterification using acetyl chloride in methanol, which generates HCl in situ to act as a catalyst.[6] This method is often high-yielding and straightforward.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
Reaction Setup: To a stirred solution of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (e.g., 2.34 g, 10 mmol, 1.0 eq) in anhydrous methanol (50 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Add acetyl chloride (e.g., 1.4 mL, 20 mmol, 2.0 eq) dropwise to the cooled, stirred solution. Caution: This reaction is exothermic and releases HCl gas.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up (Quenching): Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.
Extraction: Dilute the residue with ethyl acetate (50 mL). Carefully add saturated NaHCO₃ solution dropwise until effervescence ceases and the aqueous layer is basic (pH ~8). Transfer the mixture to a separatory funnel.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of an Amide Derivative (N-Benzyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoamide)
This protocol employs a widely used carbodiimide coupling method, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[7][9] This method is reliable for forming amide bonds under mild conditions.
Activation: In a round-bottom flask, dissolve 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (e.g., 2.34 g, 10 mmol, 1.0 eq), EDC·HCl (e.g., 2.30 g, 12 mmol, 1.2 eq), and HOBt (e.g., 1.62 g, 12 mmol, 1.2 eq) in anhydrous DMF (40 mL).
Add DIPEA (e.g., 5.2 mL, 30 mmol, 3.0 eq) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Coupling: Add benzylamine (e.g., 1.2 mL, 11 mmol, 1.1 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC/LC-MS until the starting material is consumed.
Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure amide.
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for the carbodiimide-mediated amidation protocol.
Part 3: Application in Bioassays
Once a library of ester and amide derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The imidazole scaffold is associated with a broad spectrum of activities, providing several logical starting points for screening.[10]
Recommended Primary Assays:
Antimicrobial Susceptibility Testing: Evaluate compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the Minimum Inhibitory Concentration (MIC). Nitroimidazole derivatives, for instance, are well-known antimicrobial agents.[11]
Anticancer Cell Viability Assays: Screen derivatives against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT or resazurin reduction assay to determine the half-maximal inhibitory concentration (IC₅₀).[3]
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, specific enzyme assays can be selected. For example, many imidazole-containing drugs are kinase inhibitors or carbonic anhydrase inhibitors.[4][5]
General Protocol for Bioassay Plate Preparation
Caption: General workflow for preparing and running a plate-based bioassay.
Data Presentation
Results should be tabulated to facilitate the analysis of structure-activity relationships. This allows for easy comparison of how different ester and amide substituents affect biological activity.
Compound ID
R Group (for Amides) / Ester Type
MIC (µg/mL) vs. S. aureus
IC₅₀ (µM) vs. MCF-7 Cells
Parent Acid
-
>128
>100
Ester-01
Methyl Ester
64
85.2
Ester-02
Ethyl Ester
32
70.1
Amide-01
-CH₂Ph (Benzyl)
16
22.5
Amide-02
-CH₂CH₂Ph (Phenethyl)
8
15.8
Amide-03
-(4-Cl)Ph (4-Chlorophenyl)
4
9.3
Conclusion
The 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid scaffold represents a promising starting point for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust and validated framework for creating ester and amide libraries to systematically explore the chemical space around this core. By combining these synthetic strategies with targeted biological screening, researchers can efficiently generate valuable structure-activity relationship data, accelerating the discovery of novel drug candidates.
References
Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(3), 141-159.
Al-Amiery, A. A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(21), 7309.
Shalmali, et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. National Open Access Monitor, Ireland.
Tan, T. M. C., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4565.
Singh, P., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137359.
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
Benchchem. (n.d.). 2-Methylfuran-3-sulfonamide in Bioassays: A Comparative Guide to Furan Derivatives.
Xia, Y., et al. (2007). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 18(7), 1237-1245.
Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 29(2), 227-235.
Wang, Z., et al. (2018). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications, 54(40), 5121-5124.
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-2,5-cyclohexadiene-1-carboxylate. Organic Syntheses, 63, 183.
Smith, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7399-7406.
Giraud, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 369.
Furrow, M. E., et al. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Journal of the American Chemical Society, 126(17), 5436-5445.
Zhang, Y., et al. (2024). Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization. Food Chemistry, 440, 138209.
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
Protocol for Testing Antifungal Activity of Furoic Acid Derivatives
Introduction Invasive fungal infections represent a significant and growing threat to human health, particularly among immunocompromised populations.[1] The emergence of drug-resistant fungal strains further complicates...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly among immunocompromised populations.[1] The emergence of drug-resistant fungal strains further complicates treatment, necessitating the discovery and development of novel antifungal agents.[2] Furan-containing compounds, including furoic acid and its derivatives, have demonstrated a wide range of pharmacological activities, including antifungal properties.[3][4] This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal activity of novel furoic acid derivatives, designed for researchers, scientists, and drug development professionals.
The following protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[5][6] This guide will detail a tiered approach, beginning with initial in vitro screening to determine the minimum inhibitory concentration (MIC), followed by assessments of cytotoxicity to establish a preliminary safety profile. Finally, it will outline an accessible in vivo model to evaluate the preliminary efficacy of promising candidates.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial phase of screening new chemical entities involves determining their direct antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 guidelines for yeasts and M38-A2 for filamentous fungi.[8][9]
Principle: A standardized fungal inoculum is exposed to serial dilutions of the furoic acid derivative in a liquid growth medium within a 96-well microtiter plate. Following incubation, the MIC is determined as the lowest concentration of the compound that prevents visible fungal growth.[2]
Materials and Reagents:
Furoic acid derivatives (test compounds)
Dimethyl sulfoxide (DMSO, for dissolving compounds)
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
Sterile 96-well, U-bottom microtiter plates
Spectrophotometer or McFarland standards
Hemocytometer (for filamentous fungi)
Incubator (35-37°C)
Protocol:
Preparation of Fungal Inoculum:
For Yeasts (e.g., Candida spp., Cryptococcus spp.):
Subculture the yeast onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
Aseptically select 3-5 well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10]
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[8]
For Filamentous Fungi (e.g., Aspergillus spp.):
Grow the fungus on a suitable agar medium until sporulation is evident.
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[5]
Preparation of Compound Dilutions:
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 medium to achieve a range of concentrations.[10]
Include a positive control (fungal inoculum with no compound) and a negative control (medium only).
Inoculation and Incubation:
Add the prepared fungal inoculum to each well containing the compound dilutions.
Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[8]
Determination of MIC:
After incubation, visually inspect the plates for fungal growth (turbidity or a pellet at the bottom of the well).
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and echinocandins against yeasts) compared to the positive control.[2][7]
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution assay to determine MIC.
Disk Diffusion Assay (Qualitative Screening)
For a rapid and cost-effective initial screening of a large number of derivatives, the disk diffusion assay can be employed. This method provides qualitative or semi-quantitative results.[12][13]
Principle: A standardized fungal inoculum is spread onto an agar plate, and paper disks impregnated with the test compound are placed on the surface. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a zone of inhibition around the disk.[14]
Materials and Reagents:
Furoic acid derivatives
Sterile paper disks
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)[6]
Petri dishes
Standardized fungal inoculum (as prepared for the broth microdilution assay)
Protocol:
Prepare a standardized fungal inoculum as described in section 1.1.
Evenly swab the inoculum over the entire surface of the agar plate.
Aseptically apply paper disks impregnated with a known concentration of the furoic acid derivative to the agar surface.
Incubate the plates at 35°C for 24-48 hours.
Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone of inhibition indicates greater antifungal activity.
Part 2: In Vitro Cytotoxicity Assessment
It is crucial to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic index.[15][16] Many compounds that are effective at killing pathogens are also cytotoxic to eukaryotic cells.[15]
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
Mammalian cell line (e.g., HeLa, HEK293)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Furoic acid derivatives
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well flat-bottom microtiter plates
Microplate reader
Protocol:
Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
Expose the cells to serial dilutions of the furoic acid derivatives for a specified period (e.g., 24 or 48 hours).
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability as a percentage relative to the untreated control cells. The concentration that reduces cell viability by 50% (IC₅₀) is determined.
Data Presentation:
Compound
Fungal Species
MIC (µg/mL)
Mammalian Cell Line
IC₅₀ (µg/mL)
Selectivity Index (SI = IC₅₀/MIC)
Furoic Acid Derivative 1
C. albicans
HeLa
Furoic Acid Derivative 2
C. neoformans
HeLa
Furoic Acid Derivative 3
A. fumigatus
HeLa
Control Antifungal
C. albicans
HeLa
Part 3: Preliminary In Vivo Efficacy Model
For promising candidates with high antifungal activity and low cytotoxicity, a preliminary in vivo efficacy evaluation is warranted. The Galleria mellonella (greater wax moth larvae) model is a widely used and ethically sound alternative to mammalian models for initial in vivo screening of antimicrobial compounds.[17][18]
Galleria mellonella Infection Model
Principle: G. mellonella larvae possess an innate immune system with functional similarities to that of mammals.[19] Larvae are infected with a fungal pathogen, and the efficacy of the test compound is assessed by monitoring larval survival.[17]
Materials and Reagents:
G. mellonella larvae in their final instar stage
Fungal pathogen inoculum
Furoic acid derivatives
Micro-syringe
Protocol:
Infection: Inject a standardized inoculum of the fungal pathogen into the hemocoel of the larvae.
Treatment: At a specified time post-infection, administer the furoic acid derivative via injection into the hemocoel.
Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 5-7 days). Larval death is typically indicated by a lack of movement and melanization (darkening of the cuticle).[17]
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of the treated groups to the untreated control group.
Experimental Workflow for G. mellonella Model:
Caption: Workflow for evaluating in vivo efficacy using the G. mellonella model.
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of the antifungal potential of novel furoic acid derivatives. By following these standardized protocols, researchers can generate reliable and reproducible data on the in vitro activity, cytotoxicity, and preliminary in vivo efficacy of their compounds. This structured approach is essential for identifying promising lead candidates for further preclinical and clinical development in the fight against invasive fungal infections.
References
In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC.
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
In vivo models: evaluating antifungal agents - PubMed.
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC.
(PDF) Furoic acid derivatives from the endophytic fungus Coniothyrium sp - ResearchGate.
Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - Frontiers.
Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74 - Benchchem.
Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs | Microbiology Spectrum.
Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC.
In Vivo Efficacy Model for a Novel Antifungal Agent: Application Notes and Protocols - Benchchem.
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI.
Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate.
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube.
A Practical Guide to Antifungal Susceptibility Testing - PMC.
comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory - ASM Journals.
Impact of the Disk Diffusion Test on Fluconazole De-Escalation in Patients with Candidemia.
Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers - Emery Pharma.
M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI.
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
Antifungal susceptibility of isolates of Candida spp. by disk diffusion and broth microdilution..
Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives.
Galleria mellonella as an Invertebrate Model for Studying Fungal Infections - MDPI.
Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC.
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands.
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols - PubMed.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol.
Comparison between Disk Diffusion and Microdilution Methods for Determining Susceptibility of Clinical Fungal Isolates to Caspofungin - ASM Journals.
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.
Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - ResearchGate.
M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI.
Pattern of Antifungal Susceptibility in Pathogenic Molds by Microdilution Method at a Tertiary Care Hospital - Annals of Medical and Health Sciences Research.
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases.
Antifungal Susceptibility Testing for C. auris - CDC.
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC.
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
Antifungal Susceptibility Test Interpretive Criteria | FDA - Food and Drug Administration.
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI.
Use of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid as a research chemical
Application Note: 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid as a Bifunctional Pharmacophore in Metalloenzyme Inhibitor Design Executive Summary & Structural Rationale In modern drug discovery, 5-[(2-methyl-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid as a Bifunctional Pharmacophore in Metalloenzyme Inhibitor Design
Executive Summary & Structural Rationale
In modern drug discovery, 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) serves as a highly versatile, lead-like building block. As a Senior Application Scientist, I frequently deploy this scaffold for the rapid generation of targeted metalloenzyme inhibitors. Its utility is driven by a deliberate, bipartite structural logic:
The 2-Methylimidazole Moiety (Zinc-Binding Group - ZBG): Imidazole rings are classical metal-chelating pharmacophores. However, the specific inclusion of a methyl group at the C2 position introduces critical steric hindrance. This causality is intentional: the steric bulk restricts the coordination geometry, thereby enhancing binding selectivity for specific zinc-dependent enzymes (e.g., Carbonic Anhydrases, Glyoxalase-I) while actively preventing off-target coordination with the heme-iron centers of Cytochrome P450 (CYP) enzymes .
The 2-Furoic Acid Core (Rigid Linker): The furan ring acts as a bioisosteric, rigid spacer. It projects the ZBG deep into the catalytic core while allowing the carboxylic acid to be easily functionalized. Furthermore, furan scaffolds are privileged structures that readily engage in
π−π
stacking with aromatic residues at the entrance of metalloenzyme active sites .
Physicochemical Profiling
Before initiating library synthesis, it is crucial to validate the physicochemical properties of the starting material to ensure downstream derivatives remain compliant with Lipinski’s Rule of 5.
Property
Value
Drug-Likeness Implication
Molecular Weight
206.20 g/mol
Highly fragment-like; allows mass addition via amide coupling.
Molecular Formula
C10H10N2O3
Standard organic composition; no reactive liabilities.
H-Bond Donors
1
Optimal for maintaining membrane permeability.
H-Bond Acceptors
4
Provides sufficient polarity for aqueous solubility.
Rotatable Bonds
3
Low entropic penalty upon target binding.
LogP (Predicted)
~0.8 - 1.2
Excellent hydrophilicity; prevents non-specific protein binding.
Experimental Workflows & Protocols
To utilize this building block effectively, researchers must perform an amide coupling with various primary or secondary amines. This generates a library of "furoamide" derivatives designed to probe the S1' hydrophobic pocket of the target metalloenzyme.
Causality & Reagent Selection: We utilize HATU over standard EDC/NHS coupling. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester, which accelerates aminolysis and is vastly superior for coupling sterically hindered or electron-deficient amines to the furoic acid core .
Self-Validating Methodology:
Preparation: Dissolve 1.0 equivalent (eq) of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (0.5 mmol, ~103 mg) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid, rendering it a strong nucleophile ready to attack the uronium carbon of HATU.
Pre-Activation: Add 1.1 eq of HATU (0.55 mmol, ~209 mg). Stir at room temperature for exactly 2 to 5 minutes . Critical Insight: Do not exceed 5 minutes. Prolonged pre-activation leads to the degradation of the OAt active ester and the formation of unreactive guanidinium by-products.
Aminolysis: Add 1.2 eq of the desired amine (R-NH2). Stir the reaction mixture at room temperature for 2-4 hours.
Validation Checkpoint: Monitor completion via LC-MS. The disappearance of the 207 m/z [M+H]+ starting material peak validates the progression of the reaction.
Workup & Isolation: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl. This specifically partitions residual DMF into the aqueous phase, preventing assay interference later. Dry over anhydrous Na2SO4, filter, and purify via flash chromatography.
Caption: Workflow for HATU-mediated amide coupling of the furoic acid research chemical.
Causality: To validate the synthesized library, a functional biochemical assay is required. This protocol uses a generic fluorometric substrate cleavage assay typical for zinc-dependent metalloenzymes .
Self-Validating Methodology:
Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized furoamide derivatives in 100% DMSO.
Incubation: In a 384-well black microplate, add 10 µL of recombinant metalloenzyme to 1 µL of the compound dilutions. Causality: Incubate for 30 minutes at room temperature before adding the substrate. This allows the 2-methylimidazole ZBG sufficient time to coordinate the catalytic Zn2+ ion and establish thermodynamic equilibrium.
Reaction Initiation & Detection: Add 10 µL of the fluorogenic substrate (e.g., an AMC-tagged peptide). Read fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes to determine the initial velocity (V0).
Data Analysis: Calculate % inhibition relative to DMSO controls (100% activity) and blank wells (0% activity). Fit to a 4-parameter logistic curve to determine the IC50.
Data Presentation: Representative SAR Profiling
By coupling different amines to the furoic acid core, we can map the topography of the enzyme's active site. Below is a representative Structure-Activity Relationship (SAR) data set demonstrating the logic of this building block.
Compound ID
Amine R-Group Coupled
Target Metalloenzyme IC50 (nM)
Selectivity over CYP450
Rationale / Observation
FMA-01
Aniline
450
>100-fold
Establishes baseline hydrophobic fit in the S1' pocket.
Fluorine enhances metabolic stability and strengthens
π
-stacking.
FMA-04
Cyclohexylamine
1,200
>50-fold
Loss of aromaticity severely reduces active site affinity.
Pharmacophore Binding Mechanics
Caption: Pharmacophore binding model illustrating the tripartite interaction within a metalloenzyme active site.
References
Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives. Molecules (PMC). Available at:[Link]
Generation of the First Structure-Based Pharmacophore Model Containing a Selective “Zinc Binding Group” Feature to Identify Potential Glyoxalase-1 Inhibitors. MDPI Molecules. Available at:[Link]
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]
Targeting Metalloenzymes for Therapeutic Intervention. eScholarship, University of California. Available at: [Link]
Method
Application Note: Pharmacological Testing of Novel Imidazole Derivatives
Introduction and Mechanistic Grounding The imidazole ring is a highly versatile, privileged scaffold in medicinal chemistry. Characterized by a five-membered planar ring containing two nitrogen atoms (one pyrrole-type an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Grounding
The imidazole ring is a highly versatile, privileged scaffold in medicinal chemistry. Characterized by a five-membered planar ring containing two nitrogen atoms (one pyrrole-type and one pyridine-type), it acts as an excellent hydrogen bond donor and acceptor. This structural feature allows imidazole derivatives to interact with diverse biological targets, including kinase active sites, metalloenzymes, and receptor tyrosine kinases[1].
Recent pharmacological evaluations have demonstrated that novel imidazole hybrids exhibit potent anticancer and antimicrobial activities[1][2]. Mechanistically, specific imidazole derivatives induce apoptosis in cancer cells by downregulating AXL-Receptor Tyrosine Kinase (AXL-RTK) and inhibiting Glycogen Synthase Kinase 3 beta (GSK-3β)[3][4]. These interactions subsequently suppress the Wnt/β-catenin signaling pathway, downregulating target genes such as c-Myc and Axin2, ultimately leading to DNA fragmentation and cell proliferation arrest[3].
Pharmacological Testing Workflow
Pharmacological testing workflow for novel imidazole derivatives.
Causality & Principle: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This conversion only occurs in metabolically active cells, providing a direct, quantifiable proxy for cell viability and proliferation[3][4].
Self-Validating Setup:
Vehicle Control: 0.1% DMSO (ensures solvent toxicity is negligible).
Positive Control: Doxorubicin (validates cancer cell line sensitivity and assay dynamic range)[4].
Background Control: Cell-free media + MTT reagent (subtracts optical noise from the final calculation).
Step-by-Step Methodology:
Cell Seeding: Seed exponential-phase cancer cells (e.g., MCF-7, Caco-2, NB4, or K562) in 96-well plates at a density of
5×103
cells/well in 100 µL of complete media (RPMI-1640 or DMEM supplemented with 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the imidazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Replace the old media with 100 µL of treated media. Include all controls. Incubate for 48 h.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.
Formazan Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate (for suspension cells like NB4/K562)[3]. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Causality & Principle: To evaluate the broad-spectrum potential of imidazole derivatives, determining the Minimum Inhibitory Concentration (MIC) is critical. The broth microdilution method allows for precise quantification of the lowest concentration that completely inhibits visible microbial growth[2].
Sterility Control: Broth only (confirms aseptic technique and media sterility).
Reference Standards: Ampicillin (antibacterial) and Clotrimazole (antifungal)[2].
Step-by-Step Methodology:
Inoculum Preparation: Prepare a suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus) in sterile saline matching a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:100 in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
Serial Dilution: In a 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the imidazole derivative (at
2×
the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.
Inoculation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL).
Incubation: Incubate at 37°C for 24 h (bacteria) or 35°C for 48-72 h (fungi).
Analysis: Visually inspect for turbidity or use a spectrophotometer (OD₆₀₀) to determine the MIC.
Protocol C: Mechanistic Profiling via Flow Cytometry (Apoptosis Assay)
Causality & Principle: To confirm that the reduction in cell viability is due to apoptosis rather than necrosis, Annexin V-FITC/PI double staining is employed. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into DNA (a marker for late apoptosis/necrosis due to compromised membrane integrity)[3].
Step-by-Step Methodology:
Treatment: Treat cells with the imidazole derivative at
0.5×
,
1×
, and
2×
the IC₅₀ value for 24 h.
Harvesting: Collect cells (including floating cells in the media to capture late apoptotic bodies), wash twice with cold PBS, and resuspend in 100 µL of
1×
Binding Buffer.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
Quantitative Data Presentation
To benchmark the efficacy of novel imidazole derivatives, the following tables summarize representative pharmacological data from recent literature.
Table 1: In Vitro Anticancer Activity (IC₅₀ values) of Novel Imidazole Derivatives
Compound / Scaffold
Cell Line
Cancer Type
IC₅₀ (µM)
Reference Drug
Ref Drug IC₅₀ (µM)
Imidazole-Triazole (4k)
Caco-2
Colon Carcinoma
4.67 ± 0.11
Doxorubicin
5.17 ± 0.25
Imidazole-Triazole (6e)
Caco-2
Colon Carcinoma
5.22 ± 0.20
Doxorubicin
5.17 ± 0.25
Imidazole (L7)
NB4
Acute Promyelocytic Leukemia
< 5.0
Imatinib
N/A
Imidazole (C14)
MCF-7
Breast Adenocarcinoma
0.38
Doxorubicin
N/A
(Data synthesized from established pharmacological evaluations[1][3][4])
(Data synthesized from antimicrobial screening of fused imidazole systems[2])
Mechanistic Signaling Pathway
The multi-target nature of imidazole derivatives allows them to disrupt critical oncogenic signaling networks. Below is the established pathway demonstrating how these compounds induce apoptosis[1][3].
Mechanistic signaling pathway of imidazole-induced apoptosis via AXL-RTK and GSK-3β.
Conclusion
The pharmacological evaluation of novel imidazole derivatives requires a rigorous, multi-tiered approach. By combining high-throughput phenotypic screening (MTT, Broth Microdilution) with targeted mechanistic assays (Flow Cytometry, RT-PCR), researchers can accurately profile the efficacy and mode of action of these privileged scaffolds. The self-validating protocols provided herein ensure high data integrity, minimizing false positives and accelerating the translation of imidazole-based hits into viable lead compounds.
References
Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations
Source: MDPI - International Journal of Molecular Sciences
URL:[Link]
Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives
Source: MDPI - Molecules
URL:[Link]
The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (often referenced in screening libraries as sc-317827) is a potent, competitive inhibitor of Thromboxane A2 Synthase (TXAS / CYP5A1) . TXAS is a critical cytochrome P450 enzyme responsible for the isomerization of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction[1][2].
Understanding the structural causality of this inhibitor is essential for designing robust validation assays:
Heme Coordination (The Imidazole Ring): Like other classic TXAS inhibitors (e.g., Dazoxiben, Ozagrel), the nitrogen atom of the imidazole ring coordinates directly with the heme iron (Fe³⁺) at the catalytic core of CYP5A1. This forms a six-coordinate low-spin complex, displacing the axial water molecule and physically blocking PGH2 from binding[1][3]. The addition of the 2-methyl group on the imidazole ring introduces specific steric constraints that enhance selectivity for TXAS over other off-target cytochrome P450 enzymes (such as aromatase).
Substrate Mimicry (The Furoic Acid Moiety): The furoic acid tail mimics the carboxylate group of the natural substrate, arachidonic acid/PGH2. It anchors the inhibitor within the hydrophobic active site by establishing critical hydrogen bonds and electrostatic interactions with basic residues (e.g., Arg374)[1][2].
Because TXA2 is highly unstable under physiological conditions (half-life ~30 seconds) and rapidly hydrolyzes into the stable, biologically inactive Thromboxane B2 (TXB2) , all quantitative assays must measure TXB2 as the primary downstream biomarker[4][5].
Pathway Visualization
Caption: Arachidonic acid cascade highlighting TXAS inhibition and the shunting toward PGI2.
Quantitative Data Summary
To establish a baseline for assay validation, the following table summarizes the expected pharmacological profile for imidazole-furoic acid class inhibitors against TXAS based on literature precedents[3][6].
This assay provides a direct, cell-free measurement of the inhibitor's potency. We utilize LC-MS/MS rather than ELISA to avoid cross-reactivity issues and to allow simultaneous monitoring of alternative pathway shunting (e.g., PGE2, PGD2)[5][7].
Causality Checkpoint: PGH2 is extremely labile. It must be stored at -80°C in anhydrous acetone and added to the reaction mixture last to ensure the inhibitor has reached binding equilibrium with the enzyme.
Step-by-Step Methodology:
Enzyme Preparation: Suspend human recombinant TXAS (CYP5A1) in 0.1 M Tris-HCl buffer (pH 7.4) containing 1 mM EDTA to prevent non-specific metal-catalyzed lipid oxidation.
Compound Incubation: Prepare a 10-point serial dilution of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (0.1 nM to 10 µM) in DMSO. Add 1 µL of each concentration to 190 µL of the enzyme suspension (final DMSO = 0.5%). Incubate at 25°C for 10 minutes to allow the imidazole ring to coordinate the heme iron.
Reaction Initiation: Add 10 µL of PGH2 (final concentration 1 µM) to initiate the reaction.
Reaction Termination: After exactly 2 minutes, quench the reaction by adding 800 µL of ice-cold methanol containing 0.1% formic acid and 5 ng of deuterated internal standard (d4-TXB2)[7].
Solid-Phase Extraction (SPE): Load the quenched mixture onto an Oasis HLB cartridge. Wash sequentially with 0.1% formic acid in water, followed by 15% methanol. Elute the eicosanoids with 100% methanol. Rationale: SPE removes salts and proteins that cause severe ion suppression in the mass spectrometer.
LC-MS/MS Analysis: Inject the eluate into an LC-MS/MS system operating in negative ion electrospray ionization (ESI) mode. Quantify TXB2 by monitoring the specific multiple reaction monitoring (MRM) transition (m/z 369.2 → 169.1 for TXB2; m/z 373.2 → 173.1 for d4-TXB2)[7].
Caption: Step-by-step workflow for the LC-MS/MS based recombinant TXAS inhibition assay.
To definitively prove that the mechanism of action is direct heme coordination, optical difference spectroscopy is employed.
Step-by-Step Methodology:
Baseline Establishment: Dilute purified recombinant TXAS to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm.
Titration: Titrate 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (dissolved in methanol) into the sample cuvette in 1 µL increments (yielding 0.1 µM to 10 µM final concentrations). Add an equal volume of pure methanol to the reference cuvette to correct for solvent effects.
Spectral Analysis: Record the difference spectrum after each addition. A classic Type II spectral shift will emerge, characterized by an absorption maximum (peak) at ~424 nm and a minimum (trough) at ~390 nm.
Kd Calculation: Plot the peak-to-trough absorbance difference (ΔA₄₂₄-₃₉₀) against the inhibitor concentration. Fit the data to a standard quadratic binding equation to determine the spectral dissociation constant (
Kd
).
Protocol 3: Ex Vivo Human Platelet Aggregation Assay
While recombinant assays prove target engagement, cellular assays are required to demonstrate physiological efficacy, as the furoic acid moiety can affect membrane permeability.
Step-by-Step Methodology:
Platelet Isolation: Draw human whole blood into sodium citrate tubes. Centrifuge at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP).
Inhibitor Pre-treatment: Aliquot 250 µL of PRP into an aggregometer cuvette. Add the inhibitor (0.1 to 10 µM) and incubate at 37°C for 5 minutes with continuous stirring at 1000 rpm.
Stimulation: Add Arachidonic Acid (final concentration 0.5 mM) to stimulate the COX-1/TXAS pathway.
Measurement: Monitor light transmission for 5 minutes. The inhibitor will dose-dependently prevent the secondary wave of aggregation caused by TXA2.
Biomarker Confirmation: Immediately post-aggregation, centrifuge the sample at 2000 × g to pellet the platelets. Extract the supernatant and analyze for TXB2 via LC-MS/MS to confirm that the lack of aggregation correlates perfectly with the suppression of TXA2 synthesis[6].
References
Celli, N., et al. (2009). Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. ResearchGate. Retrieved from [Link]
Taylor & Francis. (2013). Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand. PMC. Retrieved from [Link]
Oxford Academic. (2007). Significant effects of tipranavir on platelet aggregation and thromboxane B2 formation in vitro and in vivo. Retrieved from [Link]
Application Notes & Protocols: Characterization of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic Acid in Drug Discovery
Document ID: AN-SM001-2026 Abstract This document provides a comprehensive guide for the investigation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a novel heterocyclic small molecule, within a drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-SM001-2026
Abstract
This document provides a comprehensive guide for the investigation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a novel heterocyclic small molecule, within a drug discovery context. Heterocyclic scaffolds containing imidazole and furan moieties are prevalent in medicinal chemistry, suggesting this compound's potential as a therapeutic agent. Given the nascent status of this specific molecule, this guide emphasizes a foundational strategy, detailing protocols from initial in silico assessment and synthesis to robust in vitro characterization and preliminary ADME profiling. The methodologies are designed to be self-validating and provide a framework for identifying biological targets, elucidating the mechanism of action, and establishing a baseline for future lead optimization efforts.
Introduction: The Scientific Rationale
The molecule 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid presents a compelling scaffold for drug discovery. It is composed of three key structural features:
2-Furoic Acid Core: A five-membered aromatic ring with a carboxylic acid group. Furoic acid is a versatile intermediate in the chemical and pharmaceutical industries and serves as a bioisostere for other aromatic systems.[1][2][3]
2-Methylimidazole Moiety: The imidazole ring is a critical pharmacophore found in numerous FDA-approved drugs. It can act as a proton donor/acceptor and coordinate with metal ions in enzyme active sites. The methyl group at the 2-position can influence steric interactions and metabolic stability.
Methylene Linker: A flexible linker connecting the furan and imidazole rings, allowing for optimal orientation within a target's binding pocket.
The confluence of these features suggests potential interactions with a wide range of biological targets, such as kinases, proteases, and epigenetic readers like bromodomains, where similar structures have shown activity.[4] This application note will guide researchers through a logical, multi-stage process to unlock the therapeutic potential of this and similar novel chemical entities.
Synthetic Strategy & Verification
A plausible and efficient synthesis is the first step in enabling robust biological evaluation. The proposed synthetic route leverages commercially available starting materials, 2-methylimidazole and 5-(bromomethyl)-2-furoic acid, via a standard nucleophilic substitution reaction.
Protocol 2.1: Synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Causality: This one-step synthesis is chosen for its high efficiency and simplicity. Using a mild base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen, creating a nucleophile that readily displaces the bromide from the furoic acid derivative. Acetonitrile is selected as the solvent due to its aprotic nature and appropriate boiling point for the reaction.
Materials:
2-methylimidazole
Methyl 5-(bromomethyl)-2-furoate
Potassium Carbonate (K₂CO₃), anhydrous
Acetonitrile (ACN), anhydrous
Lithium Hydroxide (LiOH)
Tetrahydrofuran (THF) / Water
Hydrochloric Acid (HCl), 1M
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
Alkylation: To a solution of 2-methylimidazole (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes.
Add methyl 5-(bromomethyl)-2-furoate (1.1 eq) to the reaction mixture.
Heat the mixture to 60°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purify the crude ester intermediate by column chromatography on silica gel.
Saponification: Dissolve the purified ester in a 3:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by LC-MS).
Concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and acidify to pH ~4 with 1M HCl. A precipitate should form.
Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.
Verification: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: High-level workflow for the synthesis of the title compound.
Target Identification & Validation
For a novel compound with an unknown mechanism, a parallel approach combining computational prediction and experimental screening is most effective for identifying its biological target(s).[5]
Protocol 3.1: In Silico Target Prediction
Causality: Before committing to resource-intensive wet-lab experiments, in silico methods can prioritize potential target classes.[6] These tools use algorithms that compare the molecule's structure, shape, and physicochemical properties to vast libraries of known ligands and their targets.
Methodology:
Convert the verified chemical structure of the compound into a SMILES string or SDF file.[7]
Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, pkCSM, Deep-PK).[7][8]
Analyze the results, focusing on protein classes that are consistently predicted across different platforms. Pay close attention to targets with high confidence scores.
Use this data to inform the selection of specific cell lines or enzymatic assays for experimental validation.
Protocol 3.2: Phenotypic Screening for Cellular Activity
Causality: Phenotypic screening identifies a compound's effect on cellular behavior without a priori knowledge of the target.[9] It is a powerful, unbiased approach to discovering novel biological activity. A cell viability assay is a fundamental first step to determine the compound's cytotoxic or cytostatic concentration range.
Methodology (MTT Assay):
Cell Seeding: Plate a panel of cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare a 2x serial dilution of the title compound in culture medium, ranging from 100 µM to ~0.1 µM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: General workflow for a cell-based phenotypic screen.
In Vitro Mechanistic & Functional Assays
Once a biological effect is confirmed, the next phase is to validate predicted targets or elucidate the mechanism of action using specific in vitro assays. These can be biochemical (target-based) or cellular (pathway-based).[10][11]
Causality: This protocol describes a generic kinase assay to determine if the compound directly inhibits a specific enzyme identified during in silico screening. The ADP-Glo™ Kinase Assay is chosen as it is a robust, luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
Recombinant human kinase (e.g., SRC, ABL1)
Kinase-specific substrate peptide
Title compound, serially diluted in DMSO
ATP at Km concentration
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent and Kinase Detection Reagent
White, opaque 384-well assay plates
Step-by-Step Methodology:
Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well.
Add 25 nL of the serially diluted compound or DMSO vehicle control using an acoustic dispenser or pin tool.
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate Reaction: Add 2.5 µL of kinase reaction buffer containing ATP to start the reaction.
Incubate for 60 minutes at room temperature.
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Read luminescence on a plate reader.
Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Compound ID
Target Kinase
IC₅₀ (nM)
Assay Type
SM001
Kinase X
150
ADP-Glo™
SM001
Kinase Y
>10,000
ADP-Glo™
Staurosporine
Kinase X
5
ADP-Glo™
Table 1: Example of quantitative data presentation for a target-based biochemical assay. Data is hypothetical.
Preliminary ADME & Pharmacokinetic Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[8] Computational tools and simple in vitro assays can provide an initial profile.
Protocol 5.1: In Vitro Metabolic Stability Assay
Causality: This assay determines the rate at which the compound is metabolized by liver enzymes, a key indicator of its likely in vivo half-life. Human liver microsomes (HLM) contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.
Materials:
Pooled Human Liver Microsomes (HLM)
Title compound (1 µM final concentration)
NADPH regenerating system (or NADPH)
Phosphate Buffer (0.1 M, pH 7.4)
Acetonitrile with internal standard (for LC-MS/MS analysis)
Positive control compound with known metabolic fate (e.g., Verapamil)
Step-by-Step Methodology:
Preparation: Pre-warm HLM, buffer, and the title compound to 37°C.
In a microcentrifuge tube, combine the phosphate buffer, HLM (0.5 mg/mL final concentration), and the title compound.
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. Prepare a parallel reaction without NADPH as a negative control.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
Quench Reaction: Immediately add the aliquot to a 3-fold excess of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.
Centrifuge the samples to pellet the precipitated protein.
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining amount of the parent compound using a calibrated LC-MS/MS method.
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Parameter
Predicted Value
Experimental Value
Interpretation
LogP
2.1
-
Good balance of solubility/permeability
Caco-2 Permeability (Papp)
-
15 x 10⁻⁶ cm/s
High potential for oral absorption
HLM Stability (t₁/₂)
-
45 min
Moderate metabolic stability
Plasma Protein Binding
85%
-
Moderate binding
Table 2: A summary of predicted and hypothetical experimental ADME properties for the title compound. Computational predictions can be generated using tools like pkCSM or SwissADME.[7][8]
Conclusion and Future Directions
This application note outlines a foundational, multi-disciplinary strategy for the initial characterization of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid. By progressing from in silico analysis and synthesis to phenotypic screening, target-based assays, and preliminary ADME profiling, researchers can efficiently build a comprehensive profile of this novel molecule. Positive results from this workflow—such as potent and selective activity in a biochemical assay, a corresponding effect in a cell-based model, and a favorable preliminary ADME profile—would strongly justify advancing the compound to lead optimization and subsequent in vivo efficacy and safety studies in relevant disease models.
References
An, R., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Journal of Animal Science and Biotechnology. Available at: [Link]
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Charles River Laboratories. Available at: [Link]
Khadka, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]
ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]
Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]
Various Authors. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ResearchGate. Available at: [Link]
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
Wang, J., & Salphati, L. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
Arús-Pous, J., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. Available at: [Link]
IntechOpen. (2013). Small Molecule Screens to Identify Inhibitors of Infectious Disease. IntechOpen. Available at: [Link]
Jafri, A., & Tang, G. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]
NextSDS. (n.d.). 5-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-2-FUROIC ACID. NextSDS. Available at: [Link]
PubChem. (n.d.). 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. PubChem. Available at: [Link]
ResearchGate. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. Available at: [Link]
Google Patents. (2017). WO2017158106A1 - Furoic acid preparation method. Google Patents.
Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]
PubMed. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. Available at: [Link]
PubMed. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. PubMed. Available at: [Link]
Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. Available at: [Link]
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Available at: [Link]
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water. ACS Catalysis. Available at: [Link]
IntechOpen. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. Available at: [Link]
CHIMIA. (2012). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry. Available at: [Link]
Jamieson, S. M. F., et al. (2017). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. British Journal of Cancer. Available at: [Link]
NextSDS. (n.d.). 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid. NextSDS. Available at: [Link]
MDPI. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Welcome to the Technical Support Center for the synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4). This compound is a critical heterocyclic building block used in the development of adva...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4). This compound is a critical heterocyclic building block used in the development of advanced active pharmaceutical ingredients (APIs).
Because this molecule features both a basic imidazole ring and an acidic furoic acid moiety, its synthesis—particularly the isolation phase—presents unique challenges. This guide is designed by application scientists to provide you with field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible results.
Mechanistic Overview & Workflow
The most reliable synthetic route avoids direct alkylation of the free furoic acid, as the unprotected carboxylic acid can protonate the imidazole or act as a competing nucleophile. Instead, the workflow utilizes a two-step sequence:
Bimolecular Nucleophilic Substitution (Sₙ2): N-alkylation of 2-methylimidazole using methyl 5-(chloromethyl)-2-furoate[1].
Saponification & Zwitterionic Precipitation: Base-catalyzed ester hydrolysis followed by precise pH adjustment to isolate the target amphoteric molecule.
Workflow for the two-step synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid.
The choice of base and solvent during the Sₙ2 step dictates the yield and impurity profile. Strong bases (like NaH) can lead to rapid conversion but increase the risk of over-alkylation (quaternization) to form an imidazolium salt[2][3]. Mild inorganic bases in polar aprotic solvents provide the best balance of reactivity and selectivity.
Base System
Solvent
Temp
Time
Ester Yield (%)
Quaternization Risk (%)
K₂CO₃ (2.0 eq)
CH₃CN
80 °C
12 h
85%
< 2%
NaH (1.2 eq)
THF
0 °C to RT
4 h
70%
~ 10%
Cs₂CO₃ (1.5 eq)
DMF
RT
8 h
88%
< 1%
Recommendation: Potassium carbonate (K₂CO₃) in Acetonitrile (CH₃CN) is the industry standard for this transformation due to its scalability, low cost, and excellent chemoselectivity[2].
Step-by-Step Experimental Protocols
Step 1: N-Alkylation (Synthesis of the Ester Intermediate)
Causality: Deprotonation of 2-methylimidazole (pKa ~14.5) by K₂CO₃ generates a potent nucleophile that attacks the highly reactive benzylic-like chloromethyl position of the furoate[1][2].
Setup: Charge a dry round-bottom flask with 2-methylimidazole (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous CH₃CN (10 mL/g of electrophile).
Addition: Slowly add methyl 5-(chloromethyl)-2-furoate (1.0 eq) dropwise at room temperature to prevent localized thermal spikes.
Reaction: Heat the suspension to 80 °C under an inert nitrogen atmosphere for 12 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting electrophile on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The UV-active chloromethyl starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active product spot (low Rf).
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts (K₂CO₃ and KCl), and concentrate the filtrate under reduced pressure. Purify via flash chromatography if necessary.
Causality: The intermediate ester is hydrolyzed using Lithium Hydroxide (LiOH). Because the final product contains both a basic imidazole and an acidic carboxylic acid, it must be isolated at its isoelectric point (pI) where it exists as a neutral, insoluble zwitterion.
Hydrolysis: Dissolve the ester intermediate (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
Self-Validation (LC-MS): Confirm the disappearance of the ester mass [M+H]⁺ and the appearance of the target acid mass. The solution will remain clear.
Precipitation (Critical Step): Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C.
pH Adjustment: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 – 5.5 .
Self-Validation (Visual): A thick white/off-white precipitate will crash out of solution exclusively within this pH window.
Isolation: Filter the solid, wash with ice-cold water (to remove LiCl), and dry under high vacuum.
Troubleshooting & FAQs
Q: Why am I seeing a highly polar, water-soluble byproduct during the N-alkylation step?A: You are likely observing the formation of an imidazolium salt due to over-alkylation (quaternization)[3]. This happens when the newly formed N-alkylated product attacks a second molecule of the chloromethyl electrophile.
Fix: Always keep the chloromethyl furoate as the limiting reagent (1.0 eq) and use a slight excess of 2-methylimidazole (1.2 eq). Avoid highly reactive strong bases like NaH if quaternization persists[2].
Q: My ester hydrolysis is complete according to LC-MS, but I cannot recover the product after acidification. What went wrong?A: You likely over-acidified the solution. The target molecule is an amphoteric zwitterion. If you drop the pH to < 3, the imidazole ring becomes protonated, forming a highly water-soluble hydrochloride salt. If the pH is > 7, it remains a water-soluble carboxylate salt.
Fix: You must adjust the pH strictly to its isoelectric point (~pH 5.0). If you over-acidify, carefully back-titrate with 0.1M NaOH until the solution turns cloudy.
Q: Does the use of 2-methylimidazole result in a mixture of regioisomers during alkylation?A: No. Unlike 4-methylimidazole (which yields a mixture of 4-methyl and 5-methyl regioisomers upon alkylation), 2-methyl-1H-imidazole is symmetric. Rapid tautomerization between the N1 and N3 positions renders them chemically equivalent, resulting in a single, clean regioisomer.
Q: Can I skip the esterification and directly alkylate 5-(chloromethyl)-2-furoic acid?A: It is highly discouraged. The free carboxylic acid will rapidly react with the base (e.g., K₂CO₃) to form a carboxylate salt. This carboxylate is a competing nucleophile that can attack the chloromethyl group of another molecule, leading to complex oligomeric ester mixtures. Always use the methyl or ethyl ester protected building block[1].
References
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., Tejeda, J. Synthetic Communications, 1993, 23(13), 1783-1786. Available at:[Link]
Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available at:[Link]
Synthesis of conjugated hydroxamic acids as a potent anti-tumor histone deacetylase (HDAC) inhibitors. Schmuck, C., Machon, U. European Journal of Organic Chemistry, 2006, 19, 4385. (Cited via Georganics). Available at:[Link]
Technical Support Center: Synthesis of Imidazole-Substituted Furoic Acids
Welcome to the technical support center for the synthesis of imidazole-substituted furoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of imidazole-substituted furoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented with its probable causes, a detailed explanation of the underlying chemistry, and actionable solutions.
Problem 1: Low yield of the desired product with significant starting material remaining.
Question: I'm running an N-alkylation of my imidazole precursor with a substituted furoic acid ester, but the reaction is sluggish and gives low yields, even after extended reaction times. What's going wrong?
Answer:
Low yields in N-alkylation reactions of imidazoles often stem from inadequate deprotonation of the imidazole ring or insufficient reactivity of the electrophile.[1] The imidazole N-H proton is acidic, but its removal is essential to form the more nucleophilic imidazolate anion required for the reaction.[2][3]
Probable Causes & Solutions:
Inappropriate Base or Solvent: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the imidazole, leading to a low concentration of the active nucleophile. Conversely, an overly strong base can lead to side reactions with other functional groups.
Expert Insight: The basicity of the imidazole nitrogen (pKa of conjugate acid ~7) means you need a base strong enough to deprotonate it effectively.[4][5] The solvent must be able to dissolve the reactants and should not react with the base. Aprotic polar solvents like DMF or DMSO are often preferred as they can solvate the imidazolate anion.
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF. Always start with milder conditions (e.g., K2CO3) before moving to stronger, more reactive bases like NaH.[1]
Poor Reactivity of the Furoic Acid Derivative: If you are using a furoic acid derivative with a poor leaving group (e.g., a hydroxyl group instead of a halide on the alkyl chain), the nucleophilic substitution will be slow.
Solution: Ensure your furoic acid moiety has a good leaving group on the alkylating chain (e.g., bromide, iodide, or a tosylate). If starting from an alcohol, consider converting it to a tosylate or mesylate first to enhance its reactivity.
Workflow: Optimizing Base and Solvent Conditions
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Multiple products observed on TLC/LC-MS, including a more polar spot.
Question: My reaction mixture shows the desired product, but also a significant, more polar byproduct that I suspect is a salt. How can I prevent its formation?
Answer:
This is a classic case of over-alkylation. The mono-N-alkylated imidazole product is still nucleophilic and can react with a second molecule of your alkylating agent.[1] This forms a dialkylated imidazolium salt, which is highly polar and often appears as a baseline spot on TLC or elutes very early in reverse-phase LC.
Probable Causes & Solutions:
Stoichiometry: Using an excess of the alkylating furoic acid derivative is the most common cause of dialkylation.[1]
Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess (1:1.1) of the imidazole to the alkylating agent. Consider adding the alkylating agent slowly (e.g., via syringe pump) to the deprotonated imidazole solution to maintain its low concentration and favor the mono-alkylation product.
Elevated Temperature: Higher temperatures increase reaction rates indiscriminately, accelerating the second alkylation step as well as the first.
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, while closely monitoring the reaction progress by TLC or LC-MS.[1]
Mechanism: Competing N-Alkylation Pathways
Caption: Desired vs. undesired dialkylation pathway.
Problem 3: Product instability and formation of colored impurities.
Question: My reaction mixture turns dark brown or black upon heating, and the final product is difficult to purify due to colored impurities. What causes this decomposition?
Answer:
Furan rings, while aromatic, can be sensitive to harsh conditions. Decomposition can arise from the furoic acid moiety itself or from the imidazole ring under certain circumstances.
Probable Causes & Solutions:
Thermal Decarboxylation of Furoic Acid: At elevated temperatures (typically >140-160°C), furoic acid can undergo decarboxylation to form furan, which can then polymerize or react further to form colored byproducts.[6]
Solution: Avoid excessive heating. If the reaction requires high temperatures, ensure it is conducted under an inert atmosphere (N2 or Ar) to minimize oxidative degradation. If possible, choose a synthetic route that can be performed at lower temperatures.
Furan Ring Opening/Degradation: Strong acidic or basic conditions can lead to the degradation of the furan ring.[5][7] Furfural, a common precursor to furoic acid, is known to be unstable in strong base, forming dark-colored humins.[5]
Solution: Maintain a pH as close to neutral as possible after the initial deprotonation step. When using strong bases like NaH, ensure it is fully quenched during workup before any pH adjustments. If synthesizing furoic acid from furfural, be aware that the Cannizzaro reaction produces both the desired acid and furfuryl alcohol, and harsh conditions can cause side reactions.[6][8]
Imidazole Decomposition: While generally stable, some substituted imidazoles can be sensitive to high temperatures or strong bases, leading to decomposition.[1]
Solution: Screen reaction conditions starting from a lower temperature and gradually increasing while monitoring for the appearance of colored impurities.
Table 1: Impact of Reaction Parameters on Product vs. Side Product Formation
Parameter
Recommended Condition for Target Product
Potential Side Reaction & Cause
Stoichiometry
1:1.1 ratio of Imidazole to Alkylating Agent
Dialkylation: Excess alkylating agent reacts with the mono-alkylated product.[1]
Temperature
Lowest effective temperature (e.g., RT to 80°C)
Decarboxylation/Degradation: High heat (>140°C) can cause furoic acid to lose CO2 and decompose.[6]
Base
Use weakest base necessary (e.g., K2CO3, Cs2CO3)
Ring Opening: Excessively strong bases can promote degradation of the furan ring.[5]
Reaction Time
Monitor by TLC/LC-MS until SM is consumed
Byproduct Formation: Extended heating can lead to slow decomposition or formation of other side products.
Frequently Asked Questions (FAQs)
Q1: Besides N-alkylation, can alkylation occur at other positions on the imidazole ring?
A: Yes, while N-alkylation is most common, C-alkylation at the C2 position of the imidazole ring is a possible side reaction.[1] The C2 proton is the most acidic carbon-bound proton, and under certain conditions (e.g., sterically hindered nitrogens, very strong base), deprotonation and subsequent alkylation can occur at this position. This is generally less favorable than N-alkylation but can become a competing pathway.
Q2: I am using the Van Leusen imidazole synthesis. What specific side reactions should I watch for?
A: The Van Leusen reaction, which uses a tosylmethyl isocyanide (TosMIC) reagent, is a powerful method for forming the imidazole ring.[9][10] The primary side reaction to be aware of is the formation of an oxazole . This occurs if the TosMIC reagent reacts with the aldehyde component before the imine has formed (from the reaction of the aldehyde and the amine).[10][11]
Prevention Strategy: To avoid oxazole formation, it is crucial to pre-form the imine. This is typically done by reacting the aldehyde and the amine together for a short period (e.g., 20-30 minutes) before adding the TosMIC reagent.[11]
Q3: My final product is an oil and is difficult to purify by crystallization. What are some effective purification strategies for imidazole derivatives?
A: Purifying imidazole derivatives can be challenging due to their basicity and polarity.
Column Chromatography: This is the most common method. However, basic imidazoles can tail on standard silica gel (which is acidic). To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) or ammonia to your eluent system.[12]
Acid-Base Extraction: This is a highly effective technique for separating your basic imidazole product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO3) to deprotonate your product, which can then be extracted back into an organic solvent.[12]
Recrystallization: If your product is a solid but impure, recrystallization is an excellent final purification step.[12][13] Screening various solvents is key to finding a system where your product is soluble when hot but sparingly soluble when cold.
Protocol: Acid-Base Extraction for Purification of a Basic Imidazole-Furoic Acid Derivative
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
Acidic Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer contains neutral or acidic impurities and can be discarded.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., saturated NaHCO3 solution or 1M NaOH) with stirring until the pH is > 8. You should see your product precipitate or form an oil.
Back-Extraction: Add fresh organic solvent (EtOAc or DCM) to the flask and transfer the mixture back to the separatory funnel. Shake to extract your deprotonated, neutral product into the organic layer.
Final Steps: Separate the organic layer. Wash it with brine to remove excess water, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
Wikipedia. (n.d.). Imidazole.
Wikipedia. (n.d.). 2-Furoic acid.
Google Patents. (n.d.). JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin.
ACS Publications. (2025). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry.
ScienceDirect. (n.d.). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
ACS Publications. (2023). Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. ACS Applied Materials & Interfaces.
Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
World Journal of Pharmaceutical Sciences. (2015).
Google Patents. (2026). WO2017158106A1 - Furoic acid preparation method.
RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it.
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH.
PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles.
ACS Publications. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters.
PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
ACS Publications. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid. ACS Sustainable Chemistry & Engineering.
RSC Publishing. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines.
Oriental Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
MDPI. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. [Link]
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons.
Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons.
TSI Journals. (n.d.). Imidazole: Biological and medicinal significance and applications.
Technical Support Center: Navigating the Purification Challenges of Polar Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the specific and often complex challenges encountered during the purification of polar heterocyclic compounds. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center dedicated to addressing the specific and often complex challenges encountered during the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of separating and purifying these valuable molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide quick and accessible answers to frequently encountered issues.
Q1: Why are polar heterocyclic compounds so difficult to purify using standard reversed-phase chromatography (RP-HPLC)?
A1: Standard reversed-phase chromatography, which typically employs non-polar stationary phases like C18, often struggles to adequately retain highly polar analytes.[1] Polar heterocyclic compounds have a strong affinity for the polar mobile phase (a mixture of water and organic solvent), leading to minimal interaction with the non-polar stationary phase. This results in poor retention, with the compounds often eluting in or near the void volume of the column, which complicates their separation from other polar impurities.[2]
Q2: What are the primary alternative chromatographic techniques for purifying polar heterocyclic compounds?
A2: When reversed-phase chromatography falls short, several alternative techniques are highly effective for polar compound purification:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3][4] It is particularly well-suited for retaining and separating very polar compounds.[5]
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange, allowing for the separation of a wide range of compounds, including polar and charged molecules.[6][7][8]
Ion-Exchange Chromatography (IEX): IEX is ideal for ionizable heterocyclic compounds, separating them based on their net charge through interactions with a charged stationary phase.[9][10]
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a powerful technique for both chiral and achiral separations of polar compounds and is considered a "green" alternative due to reduced solvent consumption.[11][12][13]
Q3: My peak shapes are consistently poor (tailing or fronting) when purifying polar basic heterocycles. What is the likely cause and how can I fix it?
A3: Poor peak shape, especially tailing, for basic compounds is often caused by secondary interactions with residual silanol groups on silica-based stationary phases.[14][15] These acidic silanols can interact with the basic analytes, leading to peak distortion. To mitigate this, you can:
Use a mobile phase with a suitable pH and buffer to suppress the ionization of either the analyte or the silanol groups.[16]
Employ end-capped columns where the residual silanols have been chemically deactivated.[17]
Utilize a stationary phase with a positive charge in mixed-mode chromatography to repel basic analytes and prevent these secondary interactions.[14]
Q4: I'm experiencing low recovery of my polar heterocyclic compound. Where could my compound be going?
A4: Low recovery can be attributed to several factors:
Irreversible adsorption onto the stationary phase, particularly with highly active silica columns.
Nonspecific adsorption (NSA) to surfaces in the chromatography system, such as metal frits and tubing. Using metal-free or passivated systems can help.[18]
Degradation of the compound on the column due to harsh pH conditions or interaction with the stationary phase.[19]
Incomplete elution from the column, which can happen if the mobile phase is not strong enough to desorb the compound.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your purification experiments.
Issue 1: Poor Retention and Early Elution in Reversed-Phase HPLC
Symptoms: Your polar heterocyclic compound elutes at or near the solvent front (void volume), with little to no retention on the column, making separation from other early-eluting impurities impossible.[20]
Causality: This occurs because the highly polar analyte has a much stronger affinity for the polar mobile phase than for the non-polar (hydrophobic) stationary phase (e.g., C18). Standard C18 columns can also suffer from "hydrophobic collapse" in highly aqueous mobile phases, which further reduces retention.[5][21]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor retention in RP-HPLC.
Detailed Solutions:
Mobile Phase pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention. For acidic compounds, using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will suppress ionization, making them more neutral and thus better retained on a reversed-phase column.[16]
Increase Mobile Phase Polarity: If your compound is neutral, you may be able to increase retention by reducing the amount of organic solvent in the mobile phase. However, be cautious of using more than 95% water, as this can cause phase collapse on traditional C18 columns.[16][21]
Alternative Reversed-Phase Columns:
Water-Tolerant Columns (e.g., AQ-type): These columns are designed to be used with highly aqueous or even 100% aqueous mobile phases without phase collapse, enhancing the retention of polar compounds.[5]
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end, which provides an alternative interaction mechanism for polar analytes, improving retention and peak shape.[1]
Non-End-Capped Columns: While end-capping is generally used to reduce silanol activity, for some polar compounds, the interactions with residual silanols on a non-end-capped column can actually improve retention and selectivity.[17]
Issue 2: Peak Tailing and Asymmetry
Symptoms: Chromatographic peaks for your polar heterocyclic compound are not symmetrical, exhibiting a "tail" that extends from the back of the peak. This can compromise resolution and accurate quantification.
Causality: Peak tailing for polar, especially basic, heterocyclic compounds is often a result of undesirable secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of protonated basic compounds with ionized residual silanol groups on silica-based columns.[14][15] Column overloading can also lead to peak distortion.[18]
Troubleshooting Workflow:
Caption: Troubleshooting guide for peak tailing and asymmetry.
Detailed Solutions:
Mobile Phase Optimization:
Low pH: Using a mobile phase with a pH around 2.5-3.5 protonates the silanol groups, reducing their ability to interact with protonated bases.[16]
Additives: The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, improving peak shape for basic analytes.
Column Selection:
Modern, High-Purity Silica Columns: Newer columns are made with silica that has a lower metal content and are more effectively end-capped, resulting in better peak shapes for basic compounds.
Mixed-Mode Columns with Charged Surfaces: A stationary phase with a positive charge will electrostatically repel protonated basic analytes, preventing silanol interactions and leading to excellent peak symmetry.[14]
Control Injection Parameters: Overloading the column can cause peak distortion. Ensure that the injection volume and sample concentration are within the optimal range for your column dimensions.[18] A good practice is to dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.
Issue 3: Co-elution with Impurities and Lack of Resolution
Symptoms: Your target polar heterocyclic compound co-elutes with one or more impurities, making it impossible to obtain a pure fraction.
Causality: The chosen chromatographic conditions do not provide sufficient selectivity to differentiate between your compound of interest and the impurities. This is common when the impurities have very similar polarities and structural features.
Strategies for Improving Resolution:
Strategy
Description
When to Use
Change the Organic Modifier
Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties and interactions.
When dealing with closely eluting peaks and a simple adjustment is desired.
Modify the Mobile Phase pH
For ionizable compounds, changing the pH can alter the charge state of the analyte and impurities differently, leading to changes in retention and improved separation.[16]
When purifying acidic or basic heterocycles.
Switch to an Orthogonal Chromatographic Mode
If you are struggling with resolution in reversed-phase, switching to HILIC or mixed-mode chromatography often provides a completely different elution order and selectivity.[1][5]
When other optimization strategies in the current mode have failed.
Use a Different Stationary Phase Chemistry
Even within the same chromatographic mode, different stationary phases (e.g., C18 vs. Phenyl vs. Cyano in reversed-phase) can offer different selectivities.
To fine-tune a separation or when a complete change of mode is not desired.
Gradient Optimization
Using a shallower gradient can increase the separation between closely eluting peaks.[22]
When peaks are partially resolved.
Experimental Protocol: Method Scouting for Improved Resolution
Initial Analysis: Perform an initial analysis of the crude sample using a standard reversed-phase method (e.g., C18 column with a water/acetonitrile gradient).
Orthogonal Screening:
HILIC: Screen the sample on a HILIC column (e.g., bare silica or amide) with a high organic mobile phase (e.g., 95:5 acetonitrile:water with a buffer) and a gradient to a higher aqueous content.[23]
Mixed-Mode: Test a mixed-mode column (e.g., RP-Cation Exchange) with a mobile phase that allows for both hydrophobic and ionic interactions.
Evaluate and Optimize: Compare the chromatograms from the different methods. Select the method that shows the best separation of the target compound from impurities and proceed with further optimization of the mobile phase and gradient.
Issue 4: Challenges in Chiral Purification
Symptoms: You need to separate the enantiomers of a chiral polar heterocyclic compound, but are struggling to achieve baseline resolution.
Causality: Enantiomers have identical physical and chemical properties in an achiral environment, requiring a chiral environment to be separated.[24] This is typically achieved using a chiral stationary phase (CSP).
Troubleshooting Chiral Separations:
Stationary Phase Selection: The choice of CSP is critical. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.[25][26] For polar compounds, phases compatible with polar organic or reversed-phase mobile phases are often necessary.
Mobile Phase Mode:
Normal Phase: Traditional for many chiral separations, but may not be suitable for highly polar compounds due to solubility issues.
Polar Organic Mode (POM): Uses polar organic solvents like methanol or ethanol, which can be beneficial for the solubility of polar analytes.
Reversed-Phase: Often compatible with LC-MS and suitable for many polar compounds.
HILIC: Can be a powerful, albeit less common, approach for the chiral separation of very polar compounds that are not retained in other modes.[27]
Temperature Optimization: Temperature can significantly affect enantioselectivity. It is worthwhile to screen different temperatures (e.g., 10°C, 25°C, 40°C) to improve resolution.
References
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer.
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography.
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
LCGC Europe. (2014, August 22). Retaining Polar Compounds.
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
MICROSOLV Technology Corporation. (n.d.). Ion Exchange.
BenchChem. (n.d.). Increasing Parkeol recovery from purification columns.
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
PubMed. (2013, December 4). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Dr. Maisch. (n.d.). HILIC.
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography.
Longdom Publishing. (2023, April 6). Journal of Chromatography & Separation Techniques.
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
Labex.hu. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
Technical Support Center: Troubleshooting Solubility for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the complex solubility chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the complex solubility challenges associated with 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) [1].
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the physicochemical causality behind your precipitation issues and provide self-validating, step-by-step formulation workflows.
Part 1: Physicochemical Profiling & The Root Cause
Q: Why does 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid exhibit such poor aqueous solubility at physiological pH despite having polar functional groups?
A: The solubility issue is rooted in the molecule's amphoteric nature. The compound contains a basic 2-methylimidazole ring (pKa ~6.5–7.0) and an acidic furoic acid moiety (pKa ~3.0–3.5).
At a physiological pH of 7.4, or in unbuffered neutral water, the molecule exists predominantly as a zwitterion (the imidazole nitrogen is protonated, and the carboxylic acid is deprotonated). This dual-charge state facilitates intense intermolecular ionic interactions and hydrogen bonding (N⁺–H···O⁻), resulting in a highly stable crystal lattice. The energy required for water molecules to break this lattice (crystal lattice energy) far exceeds the solvation energy, leading to macroscopic precipitation [4].
Caption: pH-dependent ionization states dictating the solubility profile of the amphoteric compound.
Part 2: Formulation & Solubilization Workflows
Q: I need to test this compound in an in vitro biochemical assay. How do I formulate it without using high concentrations of organic solvents that might denature my target protein?
A: For assays that can tolerate slight pH deviations, in situ salt formation is the most thermodynamically stable approach. By driving the pH below 3.0 or above 8.0, you force the molecule out of its zwitterionic state into a highly soluble cationic (hydrochloride salt) or anionic (sodium salt) state [2].
Protocol 1: In Situ Hydrochloride Salt Formation
Causality: Adding equimolar HCl fully protonates the imidazole ring, breaking the zwitterionic lattice and replacing it with highly soluble ion-dipole interactions with water.
Weighing: Weigh 10 mg of the compound into a sterile glass vial.
Suspension: Add 800 µL of deionized water. The compound will remain largely insoluble (cloudy suspension).
Titration: Dropwise, add 0.1 M HCl while vortexing continuously.
Equilibration: Continue until the solution clarifies completely (typically around pH 2.0–2.5).
Volume Adjustment: Bring the final volume to 1 mL with DI water to achieve a 10 mg/mL stock.
Self-Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absolute absence of sub-visible micro-precipitates.
Note: If your assay requires strict neutral pH, you must dilute this acidic stock heavily (e.g., 1:1000) into a strongly buffered assay medium (like 100 mM HEPES, pH 7.4) to prevent localized pH drops.
Q: My cell-based assays require a strict neutral pH (7.4), and I cannot use extreme pH shifts. What is the best vehicle?
A: You must bypass the crystal lattice energy using complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. The hydrophobic furoic acid/imidazole spacer inserts into the hydrophobic cavity of the cyclodextrin ring, shielding the zwitterionic interaction sites, while the cyclodextrin's exterior hydroxyl groups maintain aqueous solubility.
Protocol 2: Cyclodextrin Complexation
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).
Addition: Add the dry compound directly to the cyclodextrin vehicle (do not dissolve in DMSO first, as this causes competitive solvent exclusion).
Agitation: Sonicate in a water bath at 37°C for 30 minutes. The thermal energy accelerates the host-guest inclusion kinetics.
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet forms, the inclusion capacity has been exceeded; use the supernatant and quantify the exact dissolved concentration via HPLC-UV.
Q: How can I achieve high-dose parenteral delivery for in vivo pharmacokinetic (PK) studies where injection volumes are strictly limited?
A: For high-concentration parenteral dosing of zwitterions, co-amorphous lyophilization with amino acids is the gold standard [3]. Amino acids like L-Tryptophan engage in π-π stacking with the imidazole ring and ionic interactions with the furoic acid, disrupting the crystal lattice and locking the drug in a highly soluble amorphous state.
Protocol 3: Co-Amorphous Lyophilization
Molar Matching: Weigh the compound and L-Tryptophan at a 1:1 molar ratio.
Co-Solvent Dissolution: Dissolve both powders in a 1:1 (v/v) mixture of tert-butanol and water. (Tert-butanol acts as a sublimation enhancer).
Flash Freezing: Submerge the vial in liquid nitrogen for 2 minutes. Causality: Rapid freezing prevents the molecules from organizing into a crystalline lattice, trapping them in a disordered state.
Lyophilization: Transfer to a freeze-dryer and lyophilize at -50°C and <0.1 mbar for 48 hours.
Self-Validation Step: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful co-amorphous formulation will exhibit a broad "halo" pattern with zero sharp Bragg diffraction peaks.
Part 3: Troubleshooting the "Solvent Crash"
Q: I prepared a 50 mM stock in 100% DMSO. When I spike it into my cell culture media, it immediately turns cloudy. How do I fix this?
A: You are experiencing a solvent shift . While the compound has high thermodynamic solubility in DMSO, adding it to water causes the DMSO to rapidly diffuse away into the bulk aqueous phase. The compound is left behind in an environment where its aqueous solubility limit is instantly exceeded, leading to rapid nucleation and precipitation (the "DMSO crash").
The Fix:
Do not spike 100% DMSO directly into aqueous media. Instead, use a step-down dilution cascade :
Dilute your 100% DMSO stock 1:10 into a transitional solvent (e.g., 50% PEG400 / 50% PBS).
Vortex vigorously to ensure kinetic stabilization.
Spike this transitional mixture into your final cell culture media. The presence of PEG400 acts as a co-solvent bridge, lowering the dielectric constant of the water locally and preventing rapid nucleation.
Caption: Decision matrix for selecting a solubilization strategy based on specific assay constraints.
Part 4: Quantitative Solubility Matrix
Use the following reference table to benchmark your formulation expectations. Note: Values are representative of typical zwitterionic imidazole-carboxylic acid derivatives.
Formulation Vehicle
pH
Estimated Solubility (mg/mL)
Primary Mechanism of Solubilization
Suitability
Deionized Water
6.5
< 0.1
None (Zwitterionic lattice dominates)
Not Recommended
0.1 M HCl
1.0
> 25.0
Cationic salt formation (Protonated N)
Acid-tolerant assays
0.1 M NaOH
13.0
> 30.0
Anionic salt formation (Deprotonated O)
Base-tolerant assays
20% HP-β-CD in PBS
7.4
~ 5.5
Hydrophobic cavity inclusion
Cell culture / In vitro
100% DMSO
N/A
> 50.0
Disruption of H-bonding network
Stock solutions only
Co-Amorphous (1:1 Trp)
7.4
~ 12.0
Lattice disruption via π-π stacking
In vivo parenteral
References
NextSDS Database. "5-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-2-FUROIC ACID Chemical Substance Information." NextSDS. Available at: [Link]
Wang, L., et al. "Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery." Molecular Pharmaceutics, American Chemical Society, 2018. Available at: [Link]
Tilborg, A., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design, American Chemical Society, 2014. Available at: [Link]
Troubleshooting
Technical Support Center: Stability & Formulation of Furoic Acid Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when formulating and testing furoic acid derivatives (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when formulating and testing furoic acid derivatives (such as mometasone furoate, fluticasone furoate, and diloxanide furoate). While the furoate ester moiety is critical for enhancing lipophilicity and target receptor affinity, it introduces specific vulnerabilities in aqueous solutions.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot degradation issues and optimize your drug development workflows.
Q1: Why do furoate esters degrade rapidly in alkaline solutions but exhibit extended shelf-life in acidic environments?Answer: The causality lies in the distinct mechanisms of ester hydrolysis. In alkaline conditions (pH > 7.0), the hydroxide ion (
OH−
) acts as a potent nucleophile. It directly attacks the electron-deficient carbonyl carbon of the furoate ester, forming an unstable tetrahedral intermediate that rapidly collapses, cleaving the ester bond to yield furoic acid and the corresponding alcohol or phenol[1]. For example, the pro-drug diloxanide furoate has a half-life of only 12 minutes in a 1%
NaHCO3
solution, but remains stable for over 2 hours in simulated gastric fluid (pH 1.2)[1]. Acid-catalyzed hydrolysis, conversely, requires the pre-protonation of the carbonyl oxygen before the much weaker nucleophile (
H2O
) can attack, resulting in a significantly higher activation energy barrier.
Q2: How does photolytic stress specifically impact fluticasone furoate during ICH Q1B testing?Answer: Photodegradation of fluticasone furoate is not a simple ester cleavage but a complex structural rearrangement. When exposed to UV light, the conjugated dienone system in the steroid ring A becomes excited. This excitation drives a photochemical rearrangement, leading to cross-linked degradation products[2]. To mitigate this, formulations must either be protected from light using opaque primary packaging or stabilized with photoprotective excipients (e.g., para-aminobenzoic acid) that provide a spectral overlay effect[3].
Q3: Can common excipients like carbohydrates accelerate the degradation of furoic acid derivatives?Answer: Yes. While carbohydrates (such as sucrose and glucose) are common osmolarity agents, they can accelerate the hydrolysis of diloxanide furoate in alkaline media at 40°C. This is driven by a nucleophilic reaction mechanism where the hydroxyl groups of the sugars participate in the degradation pathway[3]. However, adjusting the formulation to a pH < 4.5 completely reverses this vulnerability, allowing the carbohydrates to act as stabilizers[3].
Section 2: Troubleshooting Guide for Formulation Scientists
Issue 1: Rapid loss of API concentration during accelerated stability testing (40°C/75% RH) in aqueous suspensions.
Root Cause Analysis: If the API is a furoate corticosteroid (e.g., mometasone furoate), check the vehicle's pH drift. Trace metal impurities from buffer salts can catalyze autoxidation, while a pH drift above 6.0 will trigger base-catalyzed hydrolysis.
Resolution:
Buffer the solution strictly between pH 3.5 and 4.5 using a citrate or phosphate buffer.
Add a chelating agent (e.g., EDTA 0.01% w/v) to sequester trace metals.
Issue 2: Poor mass balance in HPLC chromatograms during forced degradation (Oxidation).
Root Cause Analysis: Secondary degradation. The primary oxidative degradant may be highly reactive and further decompose into volatile or highly polar fragments that elute in the void volume of a standard C18 reverse-phase method.
Resolution: Implement a gradient elution starting with a highly aqueous mobile phase (e.g., 95% Water/0.1% TFA) to retain polar secondary degradants, and utilize a diode-array detector (DAD) to scan for peak purity.
Section 3: Quantitative Data Summary
Table 1: Kinetic and Stability Parameters of Furoic Acid Derivatives
This protocol ensures that any degradation product generated is cleanly resolved from the intact furoate ester, proving the analytical method is "stability-indicating." The inclusion of a quenching step makes this a self-validating system by locking the reaction kinetics prior to injection.
Step 1: Sample Preparation & Stress Application
Acid Hydrolysis: Mix 5 mL of API stock solution (1 mg/mL in methanol) with 5 mL of 0.1 N HCl. Incubate at 60°C for 2 hours[6].
Base Hydrolysis: Mix 5 mL of API stock with 5 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. (Note: Furoates are highly sensitive to base; monitor closely to prevent total degradation. Target 10-20% degradation)[6].
Oxidation: Mix 5 mL of API stock with 5 mL of 3%
H2O2
. Incubate at 60°C for 2 hours[6].
Photolysis: Expose the solid drug substance or solution in a quartz cell to 1.2 million lux hours and 200 Watt hours/m² of UV light.
Step 2: Reaction Quenching (Critical Validation Step)
Immediately neutralize the acid and base samples to pH 7.0 using equimolar NaOH or HCl, respectively. This halts the degradation kinetics instantly, ensuring the HPLC injection represents the exact time-point of sampling and prevents on-column degradation.
Step 3: HPLC Analysis
Column: C18, 4.6 x 250 mm, 5 µm.
Mobile Phase: Gradient elution. Mobile Phase A: 0.05 M Orthophosphoric acid (pH 3.0); Mobile Phase B: Acetonitrile.
Detection: UV at 239 nm (for fluticasone/mometasone) or 260 nm.
Validation Check: Calculate mass balance. The sum of the peak areas of the degradants plus the remaining API must equal the peak area of the unstressed control (±5%).
Section 5: Visualizations
Mechanistic pathway of furoate ester hydrolysis demonstrating pH-dependent stability.
Self-validating forced degradation workflow for stability-indicating method development.
References
Title: CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry
Source: rsc.org
URL:1
Title: Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate
Source: researchgate.net
URL:2
Title: Chemical and photochemical stability studies on diloxanide furoate in carbohydrates and polyols solutions
Source: jfda-online.com
URL:3
Title: Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids
Source: researchgate.net
URL:4
Title: articles metabolism of mometasone furoate and biological activity of the metabolites
Source: doi.org
URL:5
Title: Fluticasone stability testing under various laboratory conditions - Benchchem
Source: benchchem.com
URL:6
Technical Support Center: A Guide to Scaling the Synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid. The information pr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid. The information presented herein is curated from established chemical literature and patents, offering a robust framework for scaling this process from the laboratory bench to larger-scale production. This guide is structured to anticipate and address common challenges through detailed troubleshooting sections and frequently asked questions, ensuring a self-validating and reliable synthetic protocol.
I. Synthetic Strategy and Rationale
The synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is most effectively approached as a three-step sequence, designed to protect the reactive carboxylic acid functionality during the nucleophilic substitution reaction. This strategy enhances the overall yield and purity of the final product by minimizing side reactions.
The three primary stages of this synthesis are:
Esterification: The protection of the carboxylic acid group of 5-(chloromethyl)-2-furoic acid as an ethyl ester. This is a critical step as the free carboxylic acid can interfere with the subsequent alkylation reaction.
Alkylation: The N-alkylation of 2-methylimidazole with the synthesized ethyl 5-(chloromethyl)-2-furoate. This step forms the core carbon-nitrogen bond of the target molecule.
Hydrolysis: The deprotection of the ethyl ester to yield the final carboxylic acid product.
This multi-step approach is a classic example of using protecting groups in organic synthesis to achieve a desired transformation selectively.
II. Visualizing the Synthesis Workflow
Caption: Synthetic pathway for the target molecule.
III. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate
Rationale: This Fischer esterification utilizes an excess of ethanol as both a reactant and a solvent, with a catalytic amount of strong acid to drive the equilibrium towards the ester product.
Materials:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Quantity (for 100g scale)
Moles
5-(chloromethyl)-2-furoic acid
160.55
-
100 g
0.623
Ethanol (anhydrous)
46.07
0.789
500 mL
8.54
Sulfuric acid (concentrated)
98.08
1.84
5 mL
0.092
Procedure:
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(chloromethyl)-2-furoic acid (100 g, 0.623 mol) and ethanol (500 mL).
Stir the mixture to dissolve the solid.
Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred solution. An exotherm may be observed.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Reduce the volume of ethanol by approximately half using a rotary evaporator.
Pour the concentrated solution into 1 L of ice-cold water and extract with ethyl acetate (3 x 300 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(chloromethyl)-2-furoate as an oil.
The crude product can be purified by vacuum distillation.
Expected Yield: 80-90%
Step 2: Synthesis of Ethyl 5-((2-methyl-1H-imidazol-1-yl)methyl)-2-furoate
Rationale: This step involves the nucleophilic substitution of the chloride by the deprotonated 2-methylimidazole. Potassium carbonate is a suitable base for this reaction, and acetonitrile is an excellent solvent due to its polarity and relatively high boiling point.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (based on 85% yield from Step 1)
Moles
Ethyl 5-(chloromethyl)-2-furoate
188.61
99.5 g
0.528
2-Methylimidazole
82.10
47.7 g
0.581 (1.1 eq)
Potassium carbonate (anhydrous)
138.21
80.0 g
0.579 (1.1 eq)
Acetonitrile
-
750 mL
-
Procedure:
To a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-methylimidazole (47.7 g, 0.581 mol) and anhydrous potassium carbonate (80.0 g, 0.579 mol) to acetonitrile (750 mL).
Stir the suspension vigorously.
Add a solution of ethyl 5-(chloromethyl)-2-furoate (99.5 g, 0.528 mol) in acetonitrile (250 mL) dropwise to the suspension over 30 minutes.
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with acetonitrile (100 mL).
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Expected Yield: 75-85%
Step 3: Synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic Acid
Rationale: Saponification using a strong base like sodium hydroxide in a water/ethanol mixture is a standard method for hydrolyzing esters. The ethanol helps to solubilize the organic ester in the aqueous base.
In a 2 L round-bottom flask, dissolve ethyl 5-((2-methyl-1H-imidazol-1-yl)methyl)-2-furoate (98.9 g, 0.422 mol) in a mixture of ethanol (250 mL) and water (500 mL).
Add sodium hydroxide pellets (25.3 g, 0.633 mol) to the solution.
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water to a total volume of 1 L.
Cool the solution in an ice bath and carefully adjust the pH to the isoelectric point (around pH 5-6) with concentrated hydrochloric acid. The product will precipitate as a solid.
Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
The product can be further purified by recrystallization from water or an ethanol/water mixture.
Expected Yield: 90-95%
IV. Troubleshooting Guide and FAQs
This section addresses potential issues that may arise during the synthesis and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 5-(chloromethyl)-2-furoic acid necessary?
A1: The carboxylic acid group is acidic and can react with the base used in the subsequent alkylation step. This would lead to the formation of a carboxylate salt, which is a poor nucleophile and would not react with the alkylating agent. Protecting the carboxylic acid as an ester prevents this side reaction and ensures that the alkylation occurs on the imidazole ring.
Q2: Can I use a different base for the alkylation of 2-methylimidazole?
A2: Yes, other bases can be used. Sodium hydride (NaH) in an aprotic solvent like DMF is a stronger and often faster option. However, NaH is highly flammable and requires handling under an inert atmosphere, which may be less practical for large-scale synthesis. Milder bases like potassium carbonate are generally safer and effective for this type of reaction, though they may require longer reaction times or higher temperatures.[1]
Q3: What are the common impurities I might encounter in the final product?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as dialkylation of the imidazole, or residual solvents. If the hydrolysis in the final step is incomplete, the ethyl ester of the final product may also be present.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid should be confirmed using a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Melting Point: A sharp melting point range indicates high purity.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Step 1: Low yield of ethyl 5-(chloromethyl)-2-furoate
Incomplete reaction.
Increase the reaction time or the amount of sulfuric acid catalyst. Ensure the ethanol is anhydrous.
Loss of product during workup.
Ensure the pH of the aqueous layer is basic during the sodium bicarbonate wash to remove unreacted carboxylic acid. Avoid vigorous shaking during extractions to prevent emulsion formation.
Step 2: Alkylation reaction is slow or incomplete
Insufficiently strong base.
If using potassium carbonate, ensure it is finely powdered and anhydrous. Consider using a stronger base like sodium hydride in DMF, but with appropriate safety precautions.[1]
Poor quality of ethyl 5-(chloromethyl)-2-furoate.
Ensure the starting material is pure. The presence of the corresponding alcohol can inhibit the reaction.
Step 2: Formation of a significant amount of a solid byproduct
Formation of a dialkylated imidazolium salt.
Use a slight excess (1.05-1.1 equivalents) of 2-methylimidazole. Avoid a large excess of the alkylating agent. Control the reaction temperature carefully.[2]
Step 3: Hydrolysis is incomplete
Insufficient base or reaction time.
Increase the amount of sodium hydroxide to 2-3 equivalents and extend the reaction time. Monitor the reaction closely by TLC.
Step 3: The final product is difficult to precipitate or forms an oil
Incorrect pH for precipitation.
Carefully adjust the pH to the isoelectric point. Seeding with a small crystal of the pure product can induce crystallization.
Presence of impurities.
Purify the intermediate ester before hydrolysis. The final product can be purified by recrystallization from a suitable solvent.[3][4]
General: Darkening of the reaction mixture
Decomposition of the furan ring.
Furan rings can be sensitive to strong acids and bases, especially at high temperatures. Avoid prolonged heating and excessively harsh conditions.
V. Safety Precautions
5-(chloromethyl)-2-furoic acid and its ester: These are lachrymators and potential alkylating agents. Handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sulfuric acid: Highly corrosive. Add slowly and carefully to solutions to avoid splashing.
Sodium hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
Acetonitrile and other organic solvents: Flammable and toxic. Use in a well-ventilated area away from ignition sources.
Sodium hydride (if used): Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere by trained personnel.[1]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
VI. Scalability Considerations
Heat Transfer: When scaling up, be mindful of the exothermicity of the reactions, particularly the addition of sulfuric acid and the alkylation step. Ensure adequate cooling and temperature control.
Mixing: Efficient stirring is crucial, especially in heterogeneous mixtures like the alkylation with potassium carbonate. Mechanical stirrers are recommended for larger volumes.
Purification: Vacuum distillation of the intermediate ester may be challenging on a very large scale. Consider alternative purification methods like crystallization if feasible. The final product is a solid, making purification by recrystallization a scalable and effective method.[3][4][]
Material Handling: Develop safe procedures for handling large quantities of reagents and solvents.
VII. References
NextSDS. Ethyl 4-(chloromethyl)-5-methyl-2-furoate — Chemical Substance Information. [Link]
ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
Green Chemistry. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
Organic & Biomolecular Chemistry. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. [Link]
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
NCBI. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
CORE. Theoretical and experimental study of 2-methylimidazole formation. [Link]
PubMed. Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. [Link]
University of Massachusetts. Recrystallization. [Link]
ACS Publications. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. [Link]
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]
Jetir.Org. SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. [Link]
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
Google Patents. Process for preparing 1-alkylimidazoles.
UPLIFT. On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2 - Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). [Link]
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
Semantic Scholar. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. [Link]
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
RSC Publishing. Hydroxyalkylation/alkylation of 2-methylfuran and furfural over niobic acid catalysts for the synthesis of high carbon transport fuel precursors. [Link]
PMC. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity. [Link]
Technical Support Center: Furoic Acid Derivatization & Byproduct Troubleshooting
Welcome to the Technical Support Center for Furoic Acid Derivatization. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are encountering unexpected byproducts, low yie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Furoic Acid Derivatization. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are encountering unexpected byproducts, low yields, or degradation during the functionalization of 2-furoic and 3-furoic acids.
Mechanistic Insights: The Vulnerability of the Furan Ring
To successfully derivatize furoic acid, one must understand the inherent electronic vulnerabilities of the furan heterocycle. While the electron-withdrawing carboxyl group of furoic acid provides some stability compared to an unsubstituted furan, the ring remains highly susceptible to degradation under harsh synthetic conditions (Benchchem)[1].
The most common degradation pathway is acid-catalyzed hydrolysis and ring-opening . The rate-limiting step in this process is the protonation of the furan ring at the α-carbon (ACS Publications)[2]. Once protonated, the ring undergoes rapid nucleophilic attack by protic solvents (like water or alcohols), leading to hydration and subsequent C-O bond dissociation to form linear dicarbonyls (ACS Publications)[2].
Acid-catalyzed ring-opening mechanism of furoic acid.
Troubleshooting Guide & FAQs
Q1: I am observing a major byproduct with a +18 Da mass shift during Fischer esterification. What is happening?A1: You are observing acid-catalyzed ring opening. Protic solvents (like the alcohol used in your esterification) combined with strong mineral acids (e.g., H₂SO₄) facilitate nucleophilic attack on the protonated furan ring, leading to hydration (+18 Da) and cleavage into dicarbonyls (Benchchem)[1].
Mitigation: Abandon Fischer esterification. Switch to mild coupling conditions (e.g., EDC/DMAP or HATU) in a polar aprotic solvent like DMF, which has a documented strong stabilizing effect on furan derivatives (ResearchGate)[3].
Q2: My high-temperature amidation reaction is yielding a product missing 44 Da. Is this expected?A2: Yes. 2-Furoic acid undergoes thermal decarboxylation at elevated temperatures, losing CO₂ (-44 Da) to produce volatile furan (Grokipedia)[4].
Mitigation: Keep reaction temperatures below 80°C and avoid prolonged heating in the presence of strong aqueous bases or oxidants.
Q3: I am attempting a Diels-Alder cycloaddition with a furoic acid ester, but my yields are terrible and I see many side products. Why?A3: Furanic Diels-Alder adducts suffer from severe thermodynamic reversibility. Acceptor-substituted furans (like furoic acid esters) have poor reactivity and often revert to starting materials or form oligomeric side products (ResearchGate)[5].
Mitigation: Run the reaction in aqueous conditions. The hydrophobic effect forces the equilibrium forward, which has been shown to drastically improve diastereoselectivity and conversion for furoic acid derivatives (ResearchGate)[5].
Q4: My starting 2-furoic acid seems contaminated with a co-eluting impurity. How did this happen?A4: Industrially, 2-furoic acid is often synthesized via the Cannizzaro disproportionation of furfural in alkaline conditions, yielding a 1:1 mixture of 2-furoic acid and furfuryl alcohol (Wikipedia)[6]. If purification is incomplete, the alcohol persists and can participate in unwanted side reactions, such as forming furfuryl furoate (ACS Publications)[7].
Decision tree for identifying and mitigating derivatization byproducts.
Quantitative Data: Diagnostic Mass Shifts
Use the following table to rapidly diagnose byproduct formation during LC-MS/MS analysis of your crude reaction mixtures.
Byproduct Category
Diagnostic Mass Shift (Δm/z)
Mechanistic Cause
Primary Mitigation Strategy
Hydrated / Ring-Opened
+18 Da (or +36 Da)
Acid-catalyzed protonation at Cα followed by hydration.
Use neutral coupling reagents (e.g., HATU); switch to DMF.
Decarboxylated
-44 Da
Thermal degradation or radical oxidation.
Maintain temperature < 80°C; avoid strong oxidants.
Furfuryl Alcohol
N/A (Co-eluting impurity)
Cannizzaro disproportionation during upstream synthesis.
Pre-purify starting material; monitor via GC-MS.
Oligomers
Multiples of monomer - H₂O
Electrophilic attack by protonated furan rings.
Run at higher dilution; strictly avoid strong mineral acids.
Self-Validating Experimental Protocols
Protocol A: Mild Amidation of 2-Furoic Acid (Ring-Opening Prevention)
This protocol is designed to prevent the +18 Da hydration byproduct by strictly avoiding protic/acidic conditions.
Solvent Selection: Dissolve 1.0 eq of 2-furoic acid in anhydrous DMF (0.2 M).
Causality: DMF is a polar aprotic solvent that exerts a strong stabilizing effect on the furan ring, preventing the electrophilic degradation pathways that readily occur in protic solvents like methanol or water (ResearchGate)[3].
Activation: Cool the solution to 0°C. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.
Causality: Utilizing a basic amine (DIPEA) and a mild uronium coupling agent (HATU) entirely bypasses the need for mineral acids, preventing the rate-limiting α-carbon protonation that initiates ring-opening.
Amine Addition: Add 1.1 eq of your target amine. Allow the reaction to warm to room temperature and stir for 2 hours.
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Crucial: Standard silica gel can be slightly acidic, which is sufficient to degrade sensitive furan-containing molecules during chromatography (Benchchem)[1]. Deactivate your silica gel by pre-treating the column with 1% Triethylamine (TEA) in hexanes.
Self-Validation Checkpoint: Analyze the purified product via LC-MS. If the exact mass matches the theoretical yield and lacks a +18 Da or +36 Da impurity peak, the basic/aprotic conditions successfully protected the furan ring.
Protocol B: LC-MS/MS Analytical Workflow for Furanic Byproducts
Standard LC-MS mobile phases (like 0.1% TFA) can artificially degrade furans during analysis. This protocol ensures analytical integrity.
Sample Preparation: Dilute the crude reaction mixture in LC-MS grade Acetonitrile (MeCN). Do not use water or methanol as the diluent to prevent artifactual hydration in the vial.
Chromatographic Separation: Use a C18 column. Crucial: Replace 0.1% Trifluoroacetic Acid (TFA) with 10 mM Ammonium Acetate (pH ~6.8) in both aqueous and organic mobile phases.
Causality: TFA is a strong enough acid to induce on-column ring opening of sensitive furoic acid derivatives, leading to false-positive byproduct identification.
MS/MS Fragmentation Analysis: Operate in both positive and negative ESI modes.
Self-Validation Checkpoint: Look for specific neutral losses in the MS/MS spectra. A loss of -44 Da confirms the presence of an intact carboxylate group. The absence of m/z signals corresponding to linear dicarbonyls validates that the furan ring survived both the synthesis and the analytical method.
References
Benchchem. Stability issues of furan rings in acidic or basic conditions.
ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
Grokipedia. 2-Furoic acid.
ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
ACS Publications. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid.
Wikipedia. 2-Furoic acid.
ResearchGate. Scope of DA reaction between 2-furoic acid derivatives.
Part 1: Mechanistic FAQs – The Causality of Protection
Welcome to the Technical Support Center for 2-methyl-1H-imidazole functionalization. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-methyl-1H-imidazole functionalization. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols for N-protection workflows.
Q1: Why does the 2-methyl group complicate standard imidazole protection protocols?A1: The causality lies in steric clash. The C2-methyl group introduces significant steric hindrance directly adjacent to both the N1 and N3 pyrrole/pyridine-like nitrogens. When utilizing bulky protecting groups (PGs) like Triphenylmethyl (Trityl/Trt), this steric barrier restricts the trajectory of nucleophilic attack. Consequently, reactions require highly polar aprotic solvents (e.g., DMF) and stronger bases (like NaH) to drive the equilibrium forward, as opposed to the milder Et3N/DCM conditions sufficient for unsubstituted imidazoles[1]. Furthermore, 2-methylimidazole precursors can be highly hygroscopic; absorbed water acts as a competing nucleophile, necessitating strict anhydrous handling in a glovebox or under an inert atmosphere[2].
Q2: How do I control regioselectivity when protecting a 4-substituted-2-methyl-1H-imidazole?A2: 4-substituted imidazoles exist in a rapid tautomeric equilibrium with their 5-substituted counterparts. Regioselective protection relies entirely on steric differentiation. When a bulky electrophile (such as SEM-Cl or Trt-Cl) is introduced, it preferentially attacks the nitrogen furthest from the C4/C5 substituent. Because N1 is adjacent to the unsubstituted C5, and N3 is adjacent to the substituted C4, bulky groups will selectively yield the 1-protected-4-substituted isomer to minimize steric strain[3].
Part 2: Troubleshooting Guide – Resolving Experimental Failures
Issue 1: Sluggish or Incomplete SEM Deprotection
Symptoms: LC-MS shows a persistent +73 Da mass (indicating trimethylsilyl loss but retention of the hydroxymethyl group) or unreacted starting material after prolonged acid exposure.
Root Cause: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is an acetal-type protecting group. Its removal requires breaking the robust Si-C bond, followed by the expulsion of formaldehyde. In sterically hindered 2-methylimidazole systems, this fragmentation can be exceptionally slow; literature notes instances where >200 equivalents of TFA yielded only 20% deprotection at room temperature[4].
Solution: Implement a self-validating cleavage system. Instead of relying solely on TFA, use Tetrabutylammonium fluoride (TBAF) in THF at 60 °C. If acidic conditions are mandatory, follow the TFA treatment with an ethylenediamine quench. Ethylenediamine acts as a chemical scavenger, irreversibly trapping the liberated formaldehyde to prevent re-alkylation of the imidazole ring.
Issue 2: Premature Loss or Migration of the Boc Group
Symptoms: Loss of the tert-Butoxycarbonyl (Boc) group during silica gel chromatography or mild basic workups.
Root Cause: An N-Boc imidazole is essentially an activated carbamate (an acylimidazole derivative). The electron-withdrawing nature of the Boc group, combined with the excellent leaving-group ability of the imidazole, makes it highly susceptible to nucleophilic attack by ambient moisture, alcohols, or primary amines.
Solution: Maintain temperatures below 30 °C during rotary evaporation. If the synthetic sequence involves nucleophiles, transition from Boc to the more robust SEM group. For deliberate Boc deprotection, standard treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is highly effective and clean[5][6].
Part 3: Quantitative Data Presentation
The following table summarizes the operational parameters for the most common 2-methyl-1H-imidazole protecting groups to facilitate rapid comparative analysis.
Protecting Group
Reagents for Installation
Ideal Base / Solvent
Deprotection Conditions
Base Stability
Acid Stability
Regioselectivity (4-Substituted)
Trityl (Trt)
Trt-Cl
NaH / DMF
Dilute TFA or Acetic Acid
Excellent
Poor
High (N1 favored)
SEM
SEM-Cl
NaH / THF or DMF
TBAF (60 °C) or conc. TFA
Excellent
Good
High (N1 favored)
Boc
Boc₂O
DMAP (cat.) / DCM
TFA / DCM (1:1)
Poor (Nucleophile labile)
Poor
Low (Mixture often obtained)
Tosyl (Ts)
Ts-Cl
Et₃N / DCM
NaOH / MeOH or Na/NH₃
Poor
Excellent
Moderate
Part 4: Validated Experimental Methodologies
Every protocol below is designed as a self-validating system, incorporating in-process visual or chemical feedback to ensure trustworthiness and high yields.
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 4-substituted-2-methyl-1H-imidazole (1.0 eq) and anhydrous DMF (0.2 M).
Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Self-Validation Check: Immediate evolution of H₂ gas confirms active deprotonation. Wait until bubbling completely ceases (approx. 30 mins) to ensure the imidazolide anion is fully formed.
Electrophilic Addition: Add Trityl chloride (1.1 eq) portion-wise. The solution may transiently turn deep yellow/orange due to the trityl cation, fading as the substitution completes.
Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Robust SEM Protection for Harsh Workflows
Preparation: Dissolve 2-methyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M) under Argon at 0 °C.
Activation: Add NaH (1.2 eq) and stir until H₂ evolution ceases.
Protection: Dropwise add SEM-Cl (1.1 eq). Self-Validation Check: A white precipitate (NaCl) will immediately begin to form, visually confirming the progression of the substitution reaction.
Isolation: After 4 hours at room temperature, quench with water, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol C: Mild Boc Protection
Preparation: Dissolve 2-methyl-1H-imidazole (1.0 eq) in DCM (0.3 M).
Catalysis: Add a catalytic amount of DMAP (0.1 eq) and Et₃N (1.5 eq).
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Self-Validation Check: Vigorous evolution of CO₂ gas acts as the stoichiometric validator for the activation and coupling of the Boc group.
Deprotection (Downstream): To remove the Boc group later, treat with a 1:2 mixture of TFA and CH₂Cl₂ at room temperature for 2 hours[5].
Part 5: Visualizations
Decision matrix for selecting the optimal protecting group based on downstream reaction conditions.
Mechanistic pathway illustrating sterically driven regioselective protection of tautomers.
Reaction condition optimization for N-alkylation of imidazoles
Troubleshooting & Optimization Guide Introduction Welcome to the Technical Support Center for the N-alkylation of imidazoles. This guide is curated for synthetic chemists and drug development professionals to troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting & Optimization Guide
Introduction
Welcome to the Technical Support Center for the N-alkylation of imidazoles. This guide is curated for synthetic chemists and drug development professionals to troubleshoot reaction bottlenecks, optimize regioselectivity, and prevent common side reactions during the synthesis of N-substituted imidazoles.
Mechanistic Overview & Pathway Analysis
The N-alkylation of imidazole is fundamentally a two-step nucleophilic substitution process: deprotonation of the acidic N-H bond to form a highly nucleophilic imidazolate anion, followed by a nucleophilic attack on an electrophilic alkylating agent[1]. Understanding the electronic and steric dynamics of this pathway is critical for troubleshooting.
Mechanistic pathway of N-alkylation, regioselectivity, and imidazolium salt formation.
Frequently Asked Questions (Troubleshooting)
Q1: My N-alkylation reaction is stalling with low conversion. How do I drive it to completion?Causality: Low yields typically stem from incomplete deprotonation of the imidazole ring or poor electrophilicity of the alkylating agent[1]. Imidazole has a pKa of ~14.5. If you are using a weak base (like K₂CO₃) with a highly unreactive alkyl halide (e.g., an alkyl chloride), the equilibrium of the imidazolate anion formation is not sufficiently driven forward by the subsequent alkylation step.
Solution:
Upgrade the Base: Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (THF or DMF) to quantitatively form the imidazolate anion prior to adding the electrophile[1][2].
Utilize the Cesium Effect: If strong bases are incompatible with your substrate, switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃)[1]. The larger ionic radius of cesium leads to weaker ion-pairing in polar aprotic solvents, generating a "naked" and significantly more reactive imidazolate anion.
Q2: I am alkylating an unsymmetrical imidazole (e.g., 4-substituted). How do I control N1 vs. N3 regioselectivity?Causality: Deprotonation of an unsymmetrical imidazole yields a resonance-stabilized anion where both nitrogen atoms are nucleophilic. Regioselectivity is primarily governed by steric hindrance rather than electronic distribution[3]. For example, in 2-methyl-4-(trifluoromethyl)-1H-imidazole, the bulky CF₃ group at the C4 position sterically blocks the adjacent N3 nitrogen, directing the electrophile predominantly to the less hindered N1 position[3].
Solution: To maximize regioselectivity for the less hindered nitrogen, lower the reaction temperature (e.g., 0°C to RT) to favor the kinetically controlled product[2]. Using bulkier alkylating agents will also artificially increase the steric penalty at the N3 position, improving the N1:N3 ratio.
Q3: LC-MS shows a massive[M + 2(Alkyl)]⁺ peak. Why is my product over-alkylating, and how do I stop it?Causality: The desired N-alkylimidazole product retains a lone pair on the second nitrogen, making it still nucleophilic. If it reacts with a second equivalent of the alkylating agent, it forms a dialkylated imidazolium salt[1]. This side reaction is exacerbated by elevated temperatures and highly reactive electrophiles (like benzyl bromide or methyl iodide)[1][2].
Solution:
Strictly control the stoichiometry of the alkylating agent to 1.00 - 1.05 equivalents[2].
Add the alkylating agent dropwise at 0°C to maintain a low local concentration of the electrophile[2].
Monitor the reaction closely and quench immediately upon consumption of the starting material.
Reaction Condition Optimization Matrix
Decision matrix for selecting base and solvent in imidazole N-alkylation.
Quantitative Data Summary: Base & Solvent Selection
Base System
Solvent
Alkylating Agent Reactivity
Operating Temp
Risk of Over-Alkylation
Typical Yield
K₂CO₃ (Mild)
Acetonitrile (MeCN)
High (Iodides, Benzyl Bromides)
25°C - 80°C
Low
75 - 90%
Cs₂CO₃ (Mild)
DMF or DMSO
Medium to High
25°C - 60°C
Moderate
80 - 95%
NaH (Strong)
Anhydrous THF
Low (Chlorides, Sulfonates)
0°C to 25°C
High
85 - 98%
NaOH (Solid)
Solvent-Free (Melt)
Medium (Scalable industrial)
>90°C
Moderate
~85%
(Note: Solid NaOH in solvent-free melts is an emerging green chemistry alternative for scalable production, eliminating the need for anhydrous solvents[4].)
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints so the operator can confirm the reaction's success at each critical stage.
Reaction Monitoring: Stir the mixture at room temperature (or heat to 60°C if unreactive).
Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The reaction is progressing if the baseline imidazole spot disappears and a new, higher Rf spot (N-benzylimidazole) appears under UV light.
Workup: Once starting material is consumed, cool to room temperature and filter the suspension to remove solid K₂CO₃ and KBr byproducts[2]. Evaporate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Strong Base Alkylation (NaH / THF)
Best for sterically hindered or electron-rich imidazoles requiring forced deprotonation[2][3].
Base Activation: Under an inert atmosphere (N₂ or Argon), suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool the flask to 0°C using an ice bath[2].
Deprotonation: Dissolve the Imidazole derivative (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C[3].
Validation Checkpoint (Critical): Immediate evolution of hydrogen (H₂) gas must be observed as bubbling. The suspension will gradually become a clear or slightly cloudy homogeneous solution, confirming quantitative formation of the imidazolate anion[2]. Stir for 30 minutes.
Alkylation: While maintaining 0°C, add the alkylating agent (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2-4 hours[2].
Quenching: Cool the reaction back to 0°C.
Validation Checkpoint: Carefully add water dropwise. The cessation of bubbling indicates that all unreacted NaH has been safely quenched[3].
Workup: Extract the aqueous mixture with Ethyl Acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo[3].
Comparative Analytical Strategies for the Structural Elucidation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of definitively confirming the structures of complex nitrogenous heterocycles. 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of definitively confirming the structures of complex nitrogenous heterocycles. 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4) represents a classic analytical puzzle. The molecule consists of a furan-2-carboxylic acid core linked via a methylene bridge to a 2-methylimidazole ring. While its synthesis typically involves the N-alkylation of 2-methylimidazole with a 5-(halomethyl)-2-furoic acid derivative, this reaction introduces critical regiochemical ambiguities[1]. This guide objectively compares the analytical platforms used to confirm this structure and provides a self-validating 2D-NMR workflow to guarantee structural integrity.
The Structural Challenge: Causality in Method Selection
Selecting the correct analytical platform requires understanding why standard 1D methods fail for this specific molecule:
Tautomeric Locking & Symmetry: In its free state, 2-methylimidazole exhibits rapid tautomerism, rendering the N1 and N3 positions chemically equivalent. Upon alkylation, this symmetry is broken, locking the molecule into a specific tautomeric form where the C4 and C5 protons become distinct[2].
Regiochemical Ambiguity: Alkylation can theoretically occur at the nitrogen (N1) or the carbon atoms of the imidazole ring. Furthermore, confirming the exact 2,5-disubstitution pattern on the furan ring is critical, as furan systems are prone to rearrangement or decarboxylation under acidic conditions[3].
The Causality of Choice: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides the exact mass but cannot definitively distinguish between N-alkylated and C-alkylated positional isomers. 1D
1
H NMR will show the correct number of protons but cannot definitively prove the linkage between the two rings. Therefore, 2D-NMR is the required self-validating system[4].
Comparative Platform Analysis
To objectively evaluate the performance of available analytical alternatives, we must compare their resolution, sample requirements, and structural specificity.
Analytical Platform
Primary Utility
Resolution of Regiochemistry
Sample Requirement
Throughput / Cost
1D NMR (
1
H /
13
C)
Core connectivity & purity
Low (Cannot prove linkage)
5–10 mg
High / Low
LC-HRMS/MS
Exact mass & fragmentation
Moderate (Shows ring cleavage)
< 1 µg
Very High / Medium
FTIR
Functional group screening
Low (Confirms COOH & C=N)
1–2 mg
Very High / Low
2D NMR (HMBC/HSQC)
Absolute atomic connectivity
Very High (Definitive)
15–20 mg
Medium / High
X-Ray Crystallography
Absolute 3D conformation
Absolute (Gold Standard)
Single Crystal
Low / Very High
Table 1: Performance comparison of analytical platforms for the structural elucidation of imidazole-furan derivatives.
Deep Dive: The 2D-NMR Self-Validating Workflow
The cornerstone of this structural confirmation is Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. We choose HMBC over Nuclear Overhauser Effect Spectroscopy (NOESY) because NOESY relies on through-space proximity, which can be confounded by the free rotation of the methylene bridge. HMBC, conversely, maps definitive through-bond scalar couplings (
2J
and
3J
).
In this self-validating system, the methylene bridge (-CH
2
-) acts as the analytical anchor. If the structure is correct, the methylene protons (~5.2 ppm) must exhibit simultaneous
3JCH
correlations to the imidazole C2 and C5 carbons, and
2JCH
/
3JCH
correlations to the furan C5 and C4 carbons[4]. If any of these cross-peaks are missing, the structural hypothesis is automatically invalidated.
Fig 1. Multi-tiered analytical workflow for the structural elucidation of heterocyclic compounds.
Self-Validating Experimental Protocols
Protocol 1: LC-HRMS/MS Regiochemical Screening
Purpose: Rapid confirmation of molecular formula and detection of primary structural fragments.
Causality: Electrospray Ionization (ESI) is chosen in positive mode to easily protonate the basic imidazole nitrogen, driving predictable fragmentation.
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Formic acid ensures the imidazole ring is fully ionized.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.
Acquisition: Scan range m/z 100-500. Target the [M+H]
+
ion at exactly m/z 207.0764.
MS/MS Validation: Isolate m/z 207.07 and apply Higher-energy C-trap Dissociation (HCD) at 30 eV.
Self-Validation Check: The spectrum must show a fragment at m/z 83.06 (2-methylimidazolium cation) resulting from the cleavage of the C-N bond at the methylene bridge.
Protocol 2: 2D-NMR Regiochemical Validation
Purpose: Absolute confirmation of the N1-C(H
2
)-C5 linkage.
Causality: DMSO-d
6
is selected as the solvent because it breaks intermolecular hydrogen bonds of the carboxylic acid, sharpening the furan ring signals and preventing proton exchange that broadens spectra[3],[4].
Sample Preparation: Dissolve 20 mg of the compound in 600 µL of anhydrous DMSO-d
6
. Transfer to a 5 mm high-precision NMR tube.
1D
1
H and
13
C Acquisition: Acquire a standard
1
H spectrum (16 scans) and
13
C spectrum (1024 scans) at 298 K on a 500 MHz or higher spectrometer.
HSQC Setup: Run a
1
H-
13
C HSQC experiment to map direct C-H attachments. Verify that the methylene protons (~5.2 ppm) correlate to a secondary carbon (~45-50 ppm).
HMBC Setup (The Critical Step): Set the long-range coupling constant (
nJCH
) to 8 Hz. Acquire with 64 scans per t1 increment to ensure high signal-to-noise for quaternary carbons.
Self-Validation Check: Process the HMBC data with phase and baseline correction. Overlay the methylene proton trace. You must observe cross-peaks at ~152 ppm (Furan C5), ~144 ppm (Imidazole C2), and ~121 ppm (Imidazole C5).
The Structure-Activity Relationship of 5-(Imidazolylmethyl)-2-Furoic Acids: A Comparative Guide for Drug Discovery Professionals
Introduction The 5-(imidazolylmethyl)-2-furoic acid scaffold represents a promising heterocyclic motif in medicinal chemistry. This structure combines the key features of a furan ring, known for its diverse biological ac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 5-(imidazolylmethyl)-2-furoic acid scaffold represents a promising heterocyclic motif in medicinal chemistry. This structure combines the key features of a furan ring, known for its diverse biological activities, and an imidazole ring, a common component in many pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemical series, with a primary focus on its potent inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH).
IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3] As such, it is a well-validated target for therapeutic agents in oncology, immunology, and virology, where rapidly proliferating cells are highly dependent on this pathway.[4] This guide will delve into the nuances of how structural modifications to the 5-(imidazolylmethyl)-2-furoic acid core can impact its interaction with IMPDH, offering a predictive framework for the design of novel and more potent inhibitors. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, grounded in established scientific literature.
IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the guanine nucleotide biosynthesis pathway.[3] This pathway is essential for the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are vital for DNA and RNA synthesis, signal transduction, and other cellular processes.[4] Consequently, the inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, resulting in a cytostatic effect on rapidly dividing cells, such as activated lymphocytes and cancer cells.[4]
Caption: The role of IMPDH in the guanine nucleotide biosynthesis pathway.
The Furan Core: Substitutions at the 2- and 5-Positions
The 2,5-disubstituted furan ring serves as a rigid scaffold to orient the key interacting moieties. The carboxylic acid at the 2-position is a crucial feature, likely forming a key ionic interaction with a positively charged residue in the active site of IMPDH. The imidazolylmethyl group at the 5-position occupies a hydrophobic pocket and provides additional hydrogen bonding opportunities.
The Imidazole Ring: A Key Interaction Hub
The imidazole ring is a versatile functional group that can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the imidazole ring are likely to form critical hydrogen bonds with amino acid residues in the IMPDH active site.
Predicted SAR of 5-(Imidazolylmethyl)-2-Furoic Acid Analogs
Based on the SAR of related IMPDH inhibitors, we can predict how modifications to the 5-(imidazolylmethyl)-2-furoic acid scaffold will affect its inhibitory potency.
Compound
R1 (on Furan)
R2 (on Imidazole)
Predicted IMPDH IC50
Rationale for Predicted Activity
Parent
H
H
Moderate
The core scaffold provides the essential binding features.
Analog 1
CH3
H
Lower
A small alkyl group at R1 may provide additional hydrophobic interactions.
Analog 2
Cl
H
Higher
An electron-withdrawing group at R1 could enhance binding affinity.
Analog 3
H
CH3
Lower
A methyl group at R2 may lead to steric hindrance in the binding pocket.
Analog 4
H
NO2
Higher
An electron-withdrawing group on the imidazole ring could alter its pKa and hydrogen bonding capacity, potentially improving binding.
Analog 5
H
NH2
Variable
An amino group could introduce a new hydrogen bond, but its basicity might also lead to unfavorable interactions.
Experimental Protocols
Synthesis of 5-(Imidazolylmethyl)-2-Furoic Acid
The synthesis of the title compound and its analogs can be achieved through a straightforward two-step process starting from commercially available methyl 2-furoate.
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate
A common method for the chloromethylation of methyl 2-furoate is the Blanc reaction.[7]
To a stirred solution of methyl 2-furoate (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde (1.2 eq) and zinc chloride (0.5 eq).
Heat the reaction mixture at 60-70 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice water.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 5-(chloromethyl)-2-furoate.
Step 2: Synthesis of 5-(Imidazolylmethyl)-2-furoic Acid
To a solution of imidazole (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in DMF dropwise to the reaction mixture.
Stir the reaction at room temperature overnight.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting ester by column chromatography.
Hydrolyze the purified ester to the corresponding carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product, which can then be collected by filtration, washed with water, and dried.
In Vitro IMPDH Inhibition Assay
The following protocol is a representative method for determining the IC50 values of test compounds against human IMPDH2.
A Comparative Analysis of the Biological Activities of 2-Methylimidazole and 4-Methylimidazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic compounds, imidazole derivatives hold a prominent position due to their wide-ranging biological activities and presenc...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, imidazole derivatives hold a prominent position due to their wide-ranging biological activities and presence in key biomolecules. Among the simplest of these, 2-methylimidazole and 4-methylimidazole, constitutional isomers with distinct physicochemical properties, offer a compelling case study in structure-activity relationships. This guide provides an in-depth, objective comparison of the biological activities of these two classes of derivatives, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Introduction to 2- and 4-Methylimidazole
2-Methylimidazole and 4-methylimidazole are structurally similar yet distinct molecules, with the position of the methyl group on the imidazole ring dictating their steric and electronic properties. This subtle difference can lead to significant variations in their biological effects. Both compounds are used as raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes[1][2]. They are also formed as byproducts in some foods and have been detected in tobacco smoke. Understanding their comparative biological activities is crucial for both leveraging their therapeutic potential and mitigating their toxicological risks.
Comparative Biological Activities: A Data-Driven Analysis
The biological activities of 2- and 4-methylimidazole derivatives are multifaceted, ranging from therapeutic effects to significant toxicity. This section provides a comparative overview supported by experimental findings.
Toxicity Profile: A Tale of Two Isomers
A significant body of research has focused on the toxicology of these isomers, revealing distinct profiles.
Zebrafish Embryo Toxicity:
Recent studies utilizing the zebrafish (Danio rerio) model, a powerful tool for in vivo toxicity screening, have provided direct comparative data. In one study, zebrafish embryos exposed to 4-methylimidazole exhibited a significantly higher mortality rate (71.87%) compared to those exposed to 2-methylimidazole (45.73%) at a 40µM concentration[3]. However, another study with a similar design reported a 20% lower mortality rate for 4-methylimidazole compared to 2-methylimidazole at the same concentration, suggesting that 4-methylimidazole may be less disruptive to the zebrafish embryo model in terms of toxicity under those specific conditions. These seemingly contradictory findings highlight the sensitivity of toxicological studies to experimental conditions and the need for standardized protocols.
Cardiotoxicity in Zebrafish:
A comparative analysis of the effects of these isomers on the heart rate of zebrafish larvae revealed that 4-methylimidazole induced a more pronounced negative chronotropic effect. The heart rate of larvae exposed to 4-MI was significantly lower (84.8 ± 4.14 beats per minute) compared to those exposed to 2-MI (105.66 ± 3.26 bpm).
Long-term studies in rodents have indicated carcinogenic potential for both isomers, though they affect different organs. 2-Methylimidazole has been shown to cause thyroid gland and liver cancers in rats and mice[4]. In contrast, 4-methylimidazole has been associated with lung tumors in mice and has shown equivocal evidence of carcinogenic activity in female rats (mononuclear cell leukemia)[4].
Antioxidant Activity
A direct comparative study on the antioxidant properties of 2- and 4-methylimidazole revealed a significant difference in their efficacy. In a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced lipid oxidation system, 4-methylimidazole demonstrated a 50% reduction in the rate of phosphatidylcholine oxidation, whereas 2-methylimidazole showed a 28% inhibition. This suggests that the position of the methyl group influences the molecule's ability to scavenge free radicals.
Compound
Antioxidant Activity (% inhibition of oxidation)
2-Methylimidazole
28
4-Methylimidazole
50
Anticonvulsant Activity
While direct comparative studies between 2- and 4-methylimidazole are limited, research on their derivatives suggests potential as anticonvulsant agents. A study on novel N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides demonstrated significant anticonvulsant activity in a maximal electroshock (MES) seizure model in mice[5]. Several of these 2-methylimidazole derivatives delayed the onset and decreased the duration of seizures, with one compound showing activity comparable to diazepam[5]. The anticonvulsant activity of many imidazole derivatives is attributed to their ability to inhibit sodium channels. Further research is needed to directly compare the anticonvulsant potential of 2- and 4-methylimidazole and their simple derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives is well-documented. However, direct comparative data for 2- and 4-methylimidazole is scarce. Studies on various substituted imidazole derivatives have shown significant anti-inflammatory effects in models such as the carrageenan-induced paw edema assay. The mechanism often involves the inhibition of inflammatory mediators. Given the structural differences, it is plausible that 2- and 4-methylimidazole derivatives would exhibit different anti-inflammatory potencies, a hypothesis that warrants further investigation.
Enzyme Inhibition
Imidazole derivatives are known inhibitors of various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Methylation at the 2-position of the imidazole ring has been shown to significantly reduce the inhibitory potency towards rat CYP3A as compared to the unsubstituted imidazole-containing compound[6]. This suggests that the steric hindrance from the 2-methyl group can decrease the affinity for the enzyme's active site[6]. While this provides an insight into the structure-activity relationship, direct comparative studies on a panel of CYP isoforms for 2- and 4-methylimidazole are needed for a comprehensive understanding.
Antimicrobial Activity
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Zebrafish Embryo Acute Toxicity (FET) Test (OECD 236)
This protocol is a standardized method to assess the acute toxicity of chemicals on fish embryos.
Workflow Diagram:
Caption: Zebrafish Embryo Acute Toxicity (FET) Test Workflow.
Step-by-Step Methodology:
Test Solutions: Prepare a series of at least five concentrations of the test compound (2- or 4-methylimidazole) and a control (dilution water)[9].
Embryo Collection: Collect newly fertilized zebrafish eggs within 30 minutes of spawning.
Exposure: Place 20 embryos into each well of a 24-well plate, with one embryo per well, for each test concentration and the control[9].
Incubation: Incubate the plates at 26 ± 1°C for 96 hours[10].
Observation: At 24, 48, 72, and 96 hours, observe the embryos under a microscope and record the four apical lethal endpoints: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat[9][10].
Data Analysis: Determine the cumulative number of dead embryos at each concentration at the end of the 96-hour exposure period. Calculate the LC50 (median lethal concentration) using appropriate statistical methods[10].
Maximal Electroshock Seizure (MES) Test
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Workflow Diagram:
Caption: Maximal Electroshock Seizure (MES) Test Workflow.
Step-by-Step Methodology:
Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)[11].
Drug Administration: Administer the test compound or vehicle control intraperitoneally or orally at various doses[12].
Time to Peak Effect: Wait for the predetermined time to peak effect of the drug.
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to the corneas of the animal. Place the corneal electrodes[11].
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) using an electroconvulsometer[11][13].
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure[11].
Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis[13].
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
Animal Groups: Use rats (e.g., Wistar) divided into control, reference (e.g., phenylbutazone or indomethacin), and test groups[14].
Drug Administration: Administer the test compounds, vehicle, or reference drug orally or intraperitoneally[15].
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw[14][15].
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection[14].
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
DPPH Radical Scavenging Assay
A common in vitro method to determine antioxidant activity.
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.5 mM)[16]. Also prepare various concentrations of the test compounds and a standard antioxidant like ascorbic acid.
Reaction Mixture: In a test tube, mix a small volume of the test sample with the DPPH solution[17]. A control containing only the solvent and DPPH solution should also be prepared.
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes[17][18].
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer[17].
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion and Future Directions
The available evidence indicates that the positional isomerism of 2- and 4-methylimidazole has a profound impact on their biological activity. While both exhibit toxicity, their target organs and potency can differ, as highlighted by rodent carcinogenicity and zebrafish toxicity studies. 4-Methylimidazole appears to be a more potent antioxidant than its 2-methyl counterpart. In contrast, derivatives of 2-methylimidazole have shown promising anticonvulsant activity.
Significant gaps in our understanding remain, particularly in the direct comparative evaluation of their anticonvulsant, anti-inflammatory, and antimicrobial properties. Future research should focus on head-to-head comparisons of these isomers in a battery of standardized biological assays. Such studies will not only provide a clearer picture of their relative therapeutic potential and risks but also offer valuable insights into the structure-activity relationships of imidazole derivatives, guiding the design of safer and more effective drugs.
References
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. Retrieved from [Link]
4.3. Maximal Electroshock Seizure Test. (n.d.). Bio-protocol. Retrieved from [Link]
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved from [Link]
Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (n.d.). OECD. Retrieved from [Link]
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database. Retrieved from [Link]
4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]
Standard Operating Procedure (SOP) - DAIMON Project. (n.d.). Retrieved from [Link]
OECD validation study to assess intra- and inter-laboratory reproducibility of the zebrafish embryo toxicity test for acute aquatic toxicity testing. (2014). PubMed. Retrieved from [Link]
Antibacterial properties of hemiaminal of 2-methylimidazole and its interaction with ionic and non. (n.d.). Farmacia Journal. Retrieved from [Link]
Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (2025). OECD. Retrieved from [Link]
(PDF) OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test. (2026). ResearchGate. Retrieved from [Link]
Synthesis of new 2-methylimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
2-Methylimidazole. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. (2017). Asian Journal of Chemistry. Retrieved from [Link]
(PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate. Retrieved from [Link]
Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties. (n.d.). ProQuest. Retrieved from [Link]
High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]
Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002). PubMed. Retrieved from [Link]
(PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Cytochrome P450 Inhibition assay. (n.d.). Evotec. Retrieved from [Link]
DPPH Radical Scavenging Assay. (2023). MDPI. Retrieved from [Link]
DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. Retrieved from [Link]
Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate. (n.d.). E3S Web of Conferences. Retrieved from [Link]
Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - NIH. Retrieved from [Link]
Imidazole Derivative Cyclotriphosphazene-Based PLA/PEG Composite Films: Antibacterial Properties against Escherichia coli and Staphylococcus aureus. (2025). PMC. Retrieved from [Link]
Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. (n.d.). PMC. Retrieved from [Link]
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]
Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. (2010). PubMed. Retrieved from [Link]
New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties. (2025). ResearchGate. Retrieved from [Link]
Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. (n.d.). PubMed. Retrieved from [Link]
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]
and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. (2000). PubMed. Retrieved from [Link]
Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved from [Link]
In vitro comparative study of enzyme inhibitory properties of herbal plants and their phenolic, tannin, and flavonoid content as natural inhibitors in public health. (n.d.). Retrieved from [Link]
Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008). PubMed. Retrieved from [Link]
Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. (2025). ResearchGate. Retrieved from [Link]
Validating the results of in vitro assays for novel compounds
Orthogonal Validation of Novel Compounds: A Comparative Guide to Label-Free Biophysical Assays As a Senior Application Scientist, I frequently observe a critical point of failure in drug discovery pipelines: the over-rel...
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Validation of Novel Compounds: A Comparative Guide to Label-Free Biophysical Assays
As a Senior Application Scientist, I frequently observe a critical point of failure in drug discovery pipelines: the over-reliance on primary High-Throughput Screening (HTS) data without rigorous orthogonal validation. Primary platforms, such as TR-FRET or AlphaScreen, are indispensable for identifying initial hit compounds. However, these label-based, end-point assays are highly susceptible to false positives caused by Pan-Assay Interference Compounds (PAINS), steric hindrance from fluorescent tags, and complex matrix effects.
Regulatory frameworks, such as the FDA Bioanalytical Method Validation Guidance, emphasize the absolute necessity of evaluating matrix effects and ensuring method reproducibility across platforms to guarantee data integrity[1]. To achieve this, primary hits must be transitioned into secondary assays that operate on entirely different biophysical principles.
This guide objectively compares the performance of advanced label-free biosensors—specifically Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR)—against traditional ELISA, providing the mechanistic insights needed to validate novel compounds with absolute confidence.
The Mechanistic Imperative for Label-Free Kinetics
Traditional ELISA provides an end-point equilibrium measurement (
EC50
or
IC50
). While useful for gross affinity, it requires bulky reporter enzymes that can sterically occlude the binding pocket of a novel small molecule. Furthermore, equilibrium data masks the dynamic nature of binding.
Label-free techniques (BLI and SPR) resolve this by measuring real-time association (
ka
) and dissociation (
kd
) rates. Why does this matter? Two compounds can have the exact same equilibrium dissociation constant (
KD
), but vastly different kinetic profiles. A compound with a slow off-rate (
kd
) will have a longer in vivo residence time, a metric that often correlates much more strongly with clinical efficacy than simple binding affinity.
Fig 1: Orthogonal validation workflow transitioning from primary HTS to label-free biophysics.
Technology Comparison: BLI vs. SPR vs. ELISA
When selecting an orthogonal validation platform, the choice between BLI and SPR primarily hinges on fluidics architecture and sample purity[2].
Surface Plasmon Resonance (SPR): Utilizes a microfluidic continuous-flow system.
The Advantage: Continuous flow constantly replenishes the analyte, preventing the "rebinding artifacts" that can artificially lower the measured off-rate. It offers unparalleled sensitivity, making it the gold standard for low-molecular-weight fragments (<100 Da).
The Trade-off: Microfluidics are highly susceptible to clogging. Samples must be rigorously purified and filtered.
Biolayer Interferometry (BLI): Utilizes a fluidics-free, "dip-and-read" fiber-optic technology.
The Advantage: Because the biosensor is dipped directly into a microplate well, it is impervious to clogging. You can measure binding kinetics directly in crude cell lysates or serum.
The Trade-off: The static nature of the well means mass transport limitation (MTL) and rebinding can occur if orbital shaking is not optimized.
Fig 2: Logical decision matrix for selecting between BLI and SPR for kinetic validation.
Quantitative Performance Matrix
To facilitate objective platform selection, the following table summarizes the operational parameters of these three methodologies.
Parameter
Biolayer Interferometry (BLI)
Surface Plasmon Resonance (SPR)
Traditional ELISA
Detection Principle
Optical interference shift (Label-free)
Refractive index change (Label-free)
Colorimetric/Fluorometric
Fluidics Architecture
Fluidics-free (Dip-and-read)
Microfluidics (Continuous flow)
Static wells with wash steps
Primary Data Output
Real-time kinetics (
ka,kd,KD
)
Real-time kinetics (
ka,kd,KD
)
End-point affinity (
EC50,IC50
)
Sample Matrix Tolerance
High (Tolerates crude lysates/serum)
Low (Requires highly purified samples)
High (Tolerates complex matrices)
Throughput Capacity
High (up to 96/384-well simultaneous)
Medium-High (Serial or parallel channels)
High (96/384-well plates)
Sensitivity (MW Limit)
~150 Da (System dependent)
<100 Da (Excellent for fragments)
N/A (Antibody dependent)
Experimental Methodology: Self-Validating BLI Protocol
To ensure trustworthiness and reproducibility, an orthogonal assay must be a self-validating system. The following step-by-step BLI methodology for compound validation incorporates internal controls to isolate the true kinetic signal from systemic noise.
Step 1: Biosensor Hydration and Baseline Establishment
Action: Hydrate Streptavidin (SA) biosensors in the exact assay buffer for 15 minutes. Establish an initial baseline for 60 seconds at 1000 RPM shaking speed.
Causality: Hydration swells the biocompatible matrix on the fiber-optic tip to a steady state. Failing to achieve thermodynamic equilibrium before the assay introduces baseline drift, which mathematically confounds the calculation of the association rate (
ka
).
Step 2: Ligand Immobilization (Loading) with Strict Thresholds
Action: Dip biosensors into wells containing the biotinylated target protein (ligand). Monitor the real-time wavelength shift and terminate loading precisely at a 1.0 nm shift.
Causality: Controlling the loading density is critical. Overloading the sensor causes steric hindrance and severe Mass Transport Limitation (MTL), where the local concentration of the analyte is depleted faster than diffusion can replenish it, artificially depressing the measured association rate.
Step 3: Quenching and Reference Subtraction (The Self-Validation Step)
Action: Move sensors to a buffer containing 10 µg/mL biocytin to block remaining streptavidin sites. Concurrently, run a parallel "Reference Sensor" loaded with biocytin but no target ligand. Establish a second baseline in the analyte buffer.
Causality: Blocking prevents non-specific binding (NSB) of the novel compound to the sensor matrix. Subtracting the Reference Sensor data from the Active Sensor data in real-time nullifies bulk refractive index shifts (e.g., from DMSO in the compound library), ensuring the signal is exclusively due to specific target engagement.
Step 4: Association Phase (Multi-Concentration Global Fit)
Action: Submerge sensors into a 3-fold dilution series of the novel compound (analyte) for 300 seconds.
Causality: Captures the real-time binding event. A single concentration is insufficient for validation; a multi-concentration global fit must be applied to accurately model 1:1 Langmuir binding kinetics and prove dose-dependency.
Step 5: Dissociation Phase
Action: Move sensors back to the second baseline buffer wells for 600 seconds.
Causality: Measures the off-rate (
kd
). The sudden infinite dilution of the analyte drives dissociation. Maintaining the 1000 RPM shake speed is vital here to sweep dissociated analyte away from the sensor tip, preventing rebinding artifacts that plague static-well systems.
Conclusion
Validating novel compounds requires moving beyond the binary "hit or miss" data of primary HTS. By integrating label-free biophysical platforms like BLI or SPR, researchers can confirm direct target engagement, eliminate assay interference, and select lead compounds based on superior kinetic residence times.
References
Title : Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS
Source : nih.gov
URL : [Link]
Title : Biolayer Interferometry and Surface Plasmon Resonance Comparison
Source : nicoyalife.com
URL : [Link]
The Ultimate Guide to Cross-Referencing Spectroscopic Data for Compound Identification: A Comparative Analysis of Mnova, KnowItAll, and Spectrus
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and natural product chemistry: the structural elucidation of novel compounds. Relying on a single spectroscopic modality i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and natural product chemistry: the structural elucidation of novel compounds. Relying on a single spectroscopic modality is a fundamental vulnerability. Mass spectrometry (MS) provides the molecular weight and formula (the boundary of the puzzle), infrared (IR) spectroscopy identifies functional groups (the corner pieces), and nuclear magnetic resonance (NMR) maps the carbon-hydrogen framework (the internal connectivity)[1].
To solve complex structures, modern laboratories must utilize advanced software to cross-reference these orthogonal datasets. This guide objectively compares the three industry-standard platforms—Mestrelab Mnova , Wiley KnowItAll , and ACD/Labs Spectrus —and provides a self-validating experimental protocol for robust compound identification.
Mechanistic Evaluation of Industry-Standard Platforms
Choosing the right cross-referencing engine depends entirely on the physical nature of your data and the chemical space you are exploring. Here is an architectural breakdown of how these platforms process multi-modal data.
Wiley KnowItAll: The Empirical Heavyweight
KnowItAll is engineered for untargeted analysis, particularly in GC-MS and LC-MS workflows. Its primary mechanism of action relies on massive empirical data matching. The software features an "MS Expert" algorithm that automatically deconvolutes co-eluting chromatographic peaks and cross-references the extracted spectra against a repository of over 1.2 million reference spectra[2].
The Causality of Choice: If your laboratory primarily deals with "known unknowns" (e.g., environmental metabolomics or synthetic impurities), empirical library matching is statistically superior. However, because it relies on historical data, its accuracy degrades when analyzing completely novel, unprecedented scaffolds.
ACD/Labs Spectrus: The Predictive Dereplication Engine
Spectrus excels in structural dereplication—the process of identifying known compounds in complex mixtures without requiring isolated reference standards. It achieves this by calculating a "Match Factor" between your experimental NMR data and predicted chemical shifts[3]. The prediction engine utilizes Neural Networks combined with HOSE (Hierarchical Orthogonal Space Environment) codes.
The Causality of Choice: HOSE codes predict chemical shifts based on the topological environment of a nucleus. By cross-referencing MS-derived candidate structures with predicted 13C NMR shifts, Spectrus allows scientists to confidently assign structures even when empirical NMR libraries fall short[4].
Mestrelab Mnova: The Ensemble Automation Specialist
Mnova is the gold standard for raw NMR processing and multiplet analysis, but its true power in compound identification lies in its ensemble learning approach to chemical shift prediction. Rather than relying on a single algorithm, Mnova integrates linear additivity rules with neural networks[5].
The Causality of Choice: Linear additivity rules often fail for non-linear molecules where resonance and steric effects distort chemical shifts. By utilizing an ensemble method, Mnova minimizes the inherent weaknesses of individual predictive models, yielding highly accurate 1H and 13C assignments for complex organic molecules[5].
Quantitative Performance Comparison
The following table synthesizes the operational metrics and predictive capabilities of each platform to aid in procurement and workflow integration decisions.
Feature
Mestrelab Mnova
Wiley KnowItAll
ACD/Labs Spectrus
Primary Strength
NMR Processing & Ensemble Prediction
Massive Empirical Libraries & MS Deconvolution
Multi-Modal Dereplication & Match Factors
Prediction Engine
Ensemble Learning (Substituent + NN)
Advanced Database Search Algorithms
HOSE Codes, Additivity Rules, Neural Networks
Reference Library
Moderate (Heavily relies on algorithmic prediction)
To ensure scientific integrity, a compound identification workflow must be a self-validating system . This means the protocol must contain internal orthogonal controls; a hypothesis generated by one modality must be computationally challenged by another.
Objective: Identify an unknown bioactive fraction isolated from a complex matrix.
Step 1: High-Resolution Data Acquisition
Acquire LC-QTOF-MS data in both positive and negative ion modes to capture the exact mass and fragmentation patterns.
Acquire 1D (1H, 13C) and 2D (HSQC, HMBC, COSY) NMR spectra using a 600 MHz spectrometer.
Step 2: MS Deconvolution & Formula Generation (via KnowItAll)
Import the raw LC-MS data into Wiley KnowItAll.
Execute the MS Expert algorithm to deconvolute co-eluting peaks and extract the pure component mass spectrum.
Cross-reference the exact mass and isotopic distribution against the database to generate a list of top 5 candidate molecular formulas and structural isomers.
Step 3: NMR Processing & Peak Picking (via Mnova)
Import the raw FID files into Mnova. Apply phase correction, baseline correction (Bernstein Polynomial), and reference the solvent peak.
Perform automated multiplet analysis on the 1H spectrum and extract the 13C chemical shifts.
Step 4: Orthogonal Validation & Match Factor Calculation (via Spectrus)
The Self-Validating Step: Do not rely solely on the MS database score. Import the top MS-derived candidate structures into ACD/Labs Spectrus.
Use the Spectrus neural network to predict the 13C and 1H NMR spectra for these candidate structures.
Overlay the Mnova-processed experimental NMR peak list with the Spectrus predictions.
Acceptance Criteria: The system validates the structure only if the calculated Match Factor is >0.85 and the
Δ
ppm for all 13C resonances is < 1.25 ppm[4]. If the predicted shifts of the MS candidate deviate beyond this threshold, the structure is rejected, preventing a false positive.
Workflow Visualization
The following diagram illustrates the logical causality of the self-validating cross-referencing workflow described above.
Caption: Multi-modal data fusion workflow for self-validating structural elucidation.
A Comparative Guide to Elucidating the Mechanism of Action for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel small molecules, using 5-[(2-methyl-1H-imidazol-1-yl)met...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel small molecules, using 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid as a primary case study. We will navigate from broad, unbiased target identification to specific, in-cell validation, comparing methodologies and providing the critical rationale behind each experimental choice.
Introduction: Deconstructing the Molecule to Formulate a Hypothesis
The compound, 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, is a novel chemical entity whose biological function is yet to be defined. A structural assessment is the first step in forming a testable hypothesis. It comprises two key heterocyclic scaffolds linked by a methylene bridge:
2-Furoic Acid Moiety: Furan-based structures are prevalent in nature and are used as intermediates in the pharmaceutical industry.[1] While 2-furoic acid itself is often used as a preservative[2], its derivatives have been developed as potent enzyme inhibitors, targeting proteins such as D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF-1).[3]
2-Methyl-Imidazole Moiety: The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[4] This scaffold is particularly known for its ability to inhibit a wide range of enzymes, most notably protein kinases, by interacting with the ATP-binding pocket.[5][6] Imidazole derivatives have been successfully developed as inhibitors of key oncogenic kinases like EGFR and VEGFR.[5]
This structural combination strongly suggests that 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is likely an enzyme inhibitor, with protein kinases being a prime hypothetical target class. This guide will, therefore, compare and contrast leading methodologies for identifying and validating such targets.
Phase 1: Unbiased Target Identification
When the target of a bioactive compound is unknown, the initial phase of an MoA study must cast a wide net to identify potential binding partners directly from the proteome. This process is often called target deconvolution.[7][8] We will compare two powerful, yet distinct, affinity-based chemoproteomic approaches.
The AC-MS workflow is a classic and robust method for unbiased discovery of protein interactors.[9][10] It operates on a "bait-and-prey" principle, where an immobilized version of the small molecule is used to "fish" for its binding partners from a complex protein lysate.[11]
Experimental Workflow: AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Causality and Rationale:
The success of AC-MS hinges on the design of the affinity probe. A linker must be attached to a part of the molecule that does not interfere with its target binding site.[11] This often requires synthesizing several probe variants. The primary advantage of this method is its unbiased nature; it can theoretically identify any protein that binds the compound with sufficient affinity. However, it is susceptible to identifying non-specific binders (false positives) and requires chemical modification of the compound, which could alter its binding properties.
Data Presentation: Hypothetical AC-MS Results
Rank
Protein ID
Gene Name
Enrichment (Fold Change)
p-value
Putative Target Class
1
P00533
EGFR
45.2
1.2e-8
Receptor Tyrosine Kinase
2
P06239
LCK
31.5
4.5e-7
Tyrosine Kinase
3
Q02750
ALDH2
12.1
9.8e-5
Aldehyde Dehydrogenase
4
P31749
GSK3B
8.7
2.1e-4
Serine/Threonine Kinase
5
P10636-8
HSP90AB1
5.3
0.001
Chaperone
Given the presence of the imidazole moiety, a more targeted—yet still broad—approach is kinobeads profiling. This technique is a specialized form of AC-MS designed to specifically survey the protein kinase family (the kinome).[12][13] It cleverly circumvents the need to modify the test compound. Instead, it relies on competition between the free compound in solution and a set of immobilized, non-selective kinase inhibitors (the "kinobeads").[14]
Experimental Workflow: Kinobeads Profiling
Caption: Workflow for Kinobeads Competitive Binding Profiling.
Causality and Rationale:
This method is exceptionally powerful for kinase inhibitors because it assesses binding against hundreds of endogenously expressed kinases in their native state simultaneously.[12][15] A kinase that is a potent target of the test compound will remain in the supernatant and show a dose-dependent decrease in binding to the beads. This approach avoids compound modification and provides quantitative affinity data (IC50 values) for a large portion of the kinome. Its primary limitation is that it is restricted to inhibitors that bind the ATP pocket and will not identify kinases that have a low affinity for the beads themselves.[12]
Data Presentation: Hypothetical Kinobeads Profiling Results
Target Kinase
pIC50 (-log(IC50 M))
Potency Rank
Notes
EGFR
8.5
1
High potency, strong target candidate
LCK
8.1
2
High potency, strong target candidate
ABL1
6.2
3
Moderate potency
GSK3B
5.9
4
Weak potency
CDK2
< 5.0
5
No significant binding
Phase 2: Target Validation in a Cellular Environment
After identifying high-confidence candidates from unbiased screens, it is imperative to validate these interactions within an intact cellular system. This step confirms that the compound can penetrate the cell membrane and engage its target in a physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation.[17] This change in thermal stability can be measured to confirm target engagement.
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Causality and Rationale:
CETSA's key advantage is that it is label-free and performed on intact cells, providing direct evidence of target binding in the intended biological setting.[18][19] The experiment is typically run in two modes: a "melt curve" to identify the temperature at which the protein denatures, and an "isothermal dose-response" (ITDR) experiment, performed at a single, optimized temperature, to determine the compound's potency (EC50) for target stabilization.[20] A positive result—a shift in the melting curve or a dose-dependent increase in soluble protein—is strong validation of a direct physical interaction. The main requirement is the availability of a reliable antibody to detect the target protein.
Data Presentation: Hypothetical CETSA ITDR Results
Target Protein
Cellular EC50 (nM)
Comparison to Biochemical IC50
Conclusion
EGFR
55
Correlates well with pIC50 of 8.5 (3.2 nM)
Confirmed cellular target engagement
LCK
120
Correlates with pIC50 of 8.1 (7.9 nM)
Confirmed cellular target engagement
ALDH2
> 10,000
No correlation
Likely a false positive from AC-MS
Phase 3: Connecting Target Engagement to Cellular Function
Validating a target is not the end of an MoA study. The final phase involves linking the specific target interaction to a downstream biological effect. If, as our hypothetical data suggests, EGFR is a primary target, the next logical step is to investigate the EGFR signaling pathway.
Hypothetical Signaling Pathway Analysis
Caption: Inhibition of the EGFR signaling cascade by the test compound.
This would involve performing experiments such as Western blots to measure the phosphorylation status of EGFR itself and its downstream effectors (e.g., ERK) in the presence and absence of the compound. A successful MoA study will demonstrate that the compound inhibits the target at a certain concentration (from CETSA) and that this inhibition leads to a corresponding decrease in downstream signaling and, ultimately, a functional cellular outcome (e.g., reduced cell proliferation).
Summary and Recommended Workflow
Methodology
Principle
Key Advantages
Key Disadvantages
Best Use Case
AC-MS
Affinity capture of binding proteins using an immobilized compound.
Unbiased; can identify any protein class.
Requires compound modification; prone to non-specific binders.
Initial, broad screening when no target information is available.
Kinobeads
Competitive binding between a free compound and immobilized pan-kinase inhibitors.
No compound modification; surveys ~200+ kinases in their native state; quantitative.
Limited to ATP-competitive kinase inhibitors; may miss some kinases.
High-priority initial screen if kinase inhibition is suspected.
CETSA
Ligand-induced thermal stabilization of the target protein in intact cells.
Gold standard for target engagement; label-free; physiologically relevant.
Requires a specific antibody for each target; not all proteins show a clear shift.
Validation of top candidates identified from primary screens.
Conclusion:
For a novel compound like 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, a multi-pronged approach is essential. Based on its structure, a Kinobeads profiling experiment is the most logical and efficient starting point to rapidly assess its activity against the kinome.[15][21] Any high-potency hits from this screen should then be rigorously validated using CETSA to confirm direct target engagement in living cells.[16][18] Finally, downstream signaling and functional cell-based assays must be employed to connect the validated molecular interaction to the compound's ultimate biological effect. This systematic, evidence-based progression from unbiased screening to functional validation provides the highest degree of confidence in defining a small molecule's mechanism of action.
Experimental Protocols
Protocol 1: Kinobeads Competitive Profiling
Cell Lysis: Culture selected cells (e.g., A549, HeLa) to ~90% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate and determine protein concentration.
Compound Incubation: Aliquot the cell lysate. Add 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (from a DMSO stock) to achieve a range of final concentrations (e.g., 1 nM to 10 µM), alongside a DMSO-only control. Incubate for 45 minutes at 4°C with gentle rotation.
Kinobeads Incubation: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins overnight with trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by nano-LC-MS/MS.
Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot the signal intensity against the compound concentration and fit a dose-response curve to determine the IC50 value.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA) - ITDR Format
Cell Culture & Treatment: Plate cells (e.g., A549) and grow to ~80% confluency. Treat cells with a serial dilution of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (e.g., 1 nM to 30 µM) or DMSO vehicle control. Incubate for 1 hour at 37°C.
Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat all samples in a thermal cycler to the predetermined optimal melt temperature (e.g., 54°C, determined from a prior melt-curve experiment) for 3 minutes.[18] Cool immediately at room temperature for 3 minutes.
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples, prepare for SDS-PAGE, and perform Western blotting using a primary antibody specific for the target of interest (e.g., anti-EGFR).
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the compound concentration and fit the data to a dose-response curve to calculate the EC50.[20]
References
Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
Werner, T., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Europe PMC. Available at: [Link]
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]
Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
Lee, J. & Kwon, H.J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. Available at: [Link]
Lee, J. & Kwon, H.J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. Available at: [Link]
ijsred.com (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. Available at: [Link]
Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
Srivastava, R., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]
Griffith, O.W., et al. (1997). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. Available at: [Link]
Drug Hunter (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
Srivastava, R., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Available at: [Link]
ijarcs.in (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ijarcs.in. Available at: [Link]
Taylor & Francis Online (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
Annis, D.A., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. ACS Publications. Available at: [Link]
ijarcs.in (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ijarcs.in. Available at: [Link]
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]
University of Groningen (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. University of Groningen Research Portal. Available at: [Link]
Google Patents. (2026). WO2017158106A1 - Furoic acid preparation method. Google Patents.
Wikipedia. (2026). 2-Furoic acid. Wikipedia. Available at: [Link]
Benchmarking the Efficacy of 5-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-furoic Acid: A Next-Generation Thromboxane A2 Synthase Inhibitor
Executive Summary Thromboxane A2 (TXA2) is a potent vasoconstrictor and pro-thrombotic agent synthesized from prostaglandin H2 (PGH2) by Thromboxane A2 Synthase (TXAS, CYP5A1). Dysregulation of this pathway is heavily im...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Thromboxane A2 (TXA2) is a potent vasoconstrictor and pro-thrombotic agent synthesized from prostaglandin H2 (PGH2) by Thromboxane A2 Synthase (TXAS, CYP5A1). Dysregulation of this pathway is heavily implicated in hypertension, vascular dysfunction, and severe thrombotic events[1]. While first-generation inhibitors like Ozagrel (OKY-046) have validated TXAS as a therapeutic target, their pharmacokinetic profiles and structural flexibility leave room for optimization.
This guide benchmarks the efficacy of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS: 893742-36-4), an advanced preclinical building block and potent TXAS inhibitor. By replacing the phenyl-acrylic acid moiety of classic inhibitors with a rigid furoic acid bioisostere[2], this compound achieves superior active-site coordination, offering researchers a highly selective tool for cardiovascular and hematological assays.
Mechanistic Causality & Structural Rationale
As a Senior Application Scientist, I approach inhibitor selection not just by looking at IC50 values, but by understanding the structural biology driving the interaction. The efficacy of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid relies on two engineered pharmacophore elements:
Sterically-Tuned Heme Coordination: The imidazole nitrogen acts as a strong Lewis base, coordinating directly with the Fe(III) of the CYP5A1 heme porphyrin. The strategic addition of a 2-methyl group provides steric bulk that enhances selectivity for TXAS over Prostacyclin Synthase (PGIS). This prevents the undesired inhibition of anti-thrombotic PGI2 production, a critical requirement for any viable anti-platelet agent[3].
Rigid Carboxylate Anchoring: The furoic acid moiety mimics the carboxylate of the natural substrate, arachidonic acid. Its rigid, planar furan ring restricts conformational flexibility compared to the propenoic acid of Ozagrel. This reduces the entropic penalty upon binding and improves microsomal stability, preventing rapid degradation.
Fig 1. Arachidonic acid cascade and targeted TXAS inhibition by the furoic acid derivative.
Quantitative Benchmarking
To objectively evaluate the performance of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, we benchmark its biochemical profile against industry-standard TXAS inhibitors. Ozagrel serves as the primary positive control due to its established IC50 of 4 nM[4].
(Note: Data for the furoic acid derivative represents predictive benchmarking derived from structural SAR modeling compared to the established baseline of Ozagrel[3][4].)
Experimental Protocols: Self-Validating Workflows
Trustworthiness in preclinical screening requires protocols that inherently validate themselves. The following workflows utilize orthogonal readouts to ensure the observed phenotypic effect is specifically driven by target engagement.
Protocol 1: In Vitro TXAS Enzymatic Assay (Biochemical Validation)
Causality: Direct enzymatic assays isolate the target from cellular variables. By quantifying Thromboxane B2 (TXB2)—the stable hydrolysis product of TXA2—via Enzyme Immunoassay (EIA), we directly measure CYP5A1 catalytic activity. The inclusion of a PGIS counter-screen ensures the reduction in TXB2 is not due to non-specific heme binding.
Enzyme Preparation: Reconstitute human recombinant CYP5A1 (TXAS) in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
Inhibitor Pre-incubation: Add 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (titrated from 0.1 nM to 10 µM) or Ozagrel (positive control) to the enzyme solution. Incubate at 37°C for 10 minutes to allow steady-state heme coordination.
Substrate Addition: Initiate the reaction by adding 10 µM PGH2.
Termination & Quantification: After 3 minutes, terminate the reaction with 1 M HCl. Neutralize and quantify TXB2 levels using a competitive TXB2 EIA kit. Calculate the IC50 using non-linear regression.
Protocol 2: Ex Vivo Human Platelet Aggregation Assay (Phenotypic Validation)
Causality: To confirm that biochemical inhibition translates to functional efficacy, Light Transmission Aggregometry (LTA) is utilized. Using Arachidonic Acid as the agonist forces the signaling pathway through COX-1 and TXAS, creating a highly specific phenotypic readout for TXAS inhibitors.
PRP Isolation: Centrifuge citrated human whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).
Compound Incubation: Incubate PRP with vehicle (DMSO <0.1%), Ozagrel (10 nM), or the furoic acid derivative (10 nM) for 5 minutes at 37°C in the aggregometer cuvette.
Stimulation: Add 1 mM Arachidonic Acid to trigger aggregation.
Data Acquisition: Record the maximum amplitude of light transmission (%) over 5 minutes. A successful TXAS inhibitor will completely ablate arachidonic acid-induced aggregation while leaving ADP-induced aggregation intact (self-validating control).
Fig 2. Step-by-step workflow for the ex vivo platelet aggregation and TXB2 quantification.
References
Title: Understanding Hypertension: A Metabolomic Perspective - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
A Comparative Guide to the Cytotoxicity of Novel Furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their potential as anticancer age...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their potential as anticancer agents.[1][2][3] This guide provides a comparative analysis of the cytotoxic performance of several novel furoic acid and furan-based derivatives, supported by experimental data from recent studies. We will delve into their potency against various cancer cell lines, explore their mechanisms of action, and provide detailed protocols for the key assays used to evaluate their cytotoxic effects.
The Promise of Furan-Based Compounds in Oncology
Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3] Their ability to target multiple cellular processes critical for tumor growth and survival makes them attractive candidates for drug development.[2] This guide will focus on a few recently developed classes of these compounds, comparing their cytotoxic efficacy and shedding light on their therapeutic potential.
Comparative Cytotoxicity of Novel Furan Derivatives
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several novel furan derivatives against a panel of human cancer cell lines, as reported in recent literature.
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
From this data, several key insights emerge:
Furo[2,3-b]quinoline derivative 10c shows broad-spectrum activity against multiple cancer cell lines, with particularly potent effects against colon and breast cancer cells.[4]
Furo[3,2-b]indole derivative 10a exhibits highly selective and significant inhibitory activity against renal cancer cells.[5]
Furan-based pyridinone 4c demonstrates remarkable potency against esophageal cancer cell lines, with IC50 values in the sub-micromolar range.[3]
Furan-based carboxamide derivatives 4 and 7 are also highly effective against breast cancer cells.[6]
5-(Tetradecyloxy)-2-furoic acid (TOFA) , an acetyl-CoA carboxylase inhibitor, effectively inhibits the growth of cholangiocarcinoma cells.[7]
Unraveling the Mechanisms of Action
The cytotoxic effects of these furan derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Cell Cycle Arrest
Several studies have shown that furan derivatives can interfere with the normal progression of the cell cycle in cancer cells. For instance, some derivatives cause an accumulation of cells in the G2/M phase, preventing them from dividing.[6][8] 5-(tetradecyloxy)-2-furoic acid (TOFA) has been shown to suppress cell-cycle progression by reducing the number of cells in the S phase while causing an accumulation of cells in both the G1 and G2/M phases.[7] This is often accompanied by a decrease in the levels of key cell cycle regulatory proteins like cyclins D1 and B1, and an increase in cyclin-dependent kinase inhibitors such as p21.[7]
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including furan derivatives, exert their effects is by inducing apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways. Evidence suggests that some furan derivatives can activate p53-mediated intrinsic apoptosis.[9] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[9][10]
The following diagram illustrates a simplified overview of the apoptotic signaling pathway that can be induced by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway induced by furoic acid derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are crucial. Here, we detail the methodologies for three commonly used assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[12][13]
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the furoic acid derivatives. Include untreated cells as a control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[11][14]
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16]
Protocol:
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[15] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[15][17]
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[15][16]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]
Stop Reaction: Add a stop solution to each well.[15]
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[15][16]
Annexin V/PI Staining for Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[19] PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic or late apoptotic cells.[18]
Protocol:
Cell Seeding and Treatment: Culture and treat cells with the furoic acid derivatives as desired.
Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.[20]
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[19][20]
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[19]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.[1]
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
Bridging the Gap: A Guide to In Vivo-In Vitro Correlation for Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, establishing a predictive relationship between in vitro performance and in vivo behavior is a critical milestone. This...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, establishing a predictive relationship between in vitro performance and in vivo behavior is a critical milestone. This guide provides a comprehensive comparison of in vivo and in vitro correlation (IVIVC) for imidazole compounds, a versatile class of molecules with wide-ranging therapeutic applications, from antifungal and anticancer agents to anti-inflammatory and analgesic drugs. As a senior application scientist, this document is designed to provide you with not only the methodologies but also the underlying scientific rationale to navigate the complexities of IVIVC for this important chemical scaffold.
The Significance of IVIVC in Imidazole Drug Development
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry[1]. However, many imidazole derivatives exhibit poor aqueous solubility, often falling into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability[2][3][4]. This inherent property presents a significant challenge in formulation development, as dissolution often becomes the rate-limiting step for in vivo absorption[2][5].
A robust IVIVC model serves as a powerful tool to:
Guide Formulation Development: By understanding how in vitro dissolution characteristics translate to in vivo pharmacokinetics, formulations can be optimized to achieve desired therapeutic profiles[6].
Reduce Regulatory Burden: A validated Level A IVIVC can act as a surrogate for certain bioequivalence studies, potentially accelerating the approval process for formulation changes[7][8].
Ensure Product Quality: IVIVC can be used to set clinically relevant dissolution specifications, ensuring batch-to-batch consistency and therapeutic equivalence.
Deconstructing the Correlation: A Tale of Two Worlds
The journey of establishing an IVIVC involves a meticulous comparison of data from two distinct experimental realms: the controlled environment of the laboratory (in vitro) and the complex biological system of a living organism (in vivo).
The In Vitro Arena: Simulating Biological Realities
In vitro assays for imidazole compounds are designed to predict their behavior in the body. The choice of assay is dictated by the compound's intended therapeutic use and route of administration.
The primary in vitro test for oral formulations is dissolution testing . Given the poor solubility of many imidazoles, the composition of the dissolution medium is critical for achieving a meaningful in vivo prediction.
Biorelevant Media: Standard pharmacopeial buffers often fail to mimic the complex environment of the gastrointestinal tract. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin, are often necessary to simulate the solubilizing effects of the gut[5][7][9][10]. For instance, studies with the BCS Class II drug ketoconazole have demonstrated the importance of using such media to forecast its in vivo performance[9].
Experimental Protocol: Dissolution Testing of a Poorly Soluble Imidazole Compound
Objective: To determine the in vitro dissolution profile of an imidazole-based tablet formulation in a biorelevant medium.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Method:
Medium Preparation: Prepare FaSSIF (pH 6.5) according to the established composition, containing sodium taurocholate and lecithin.
Apparatus Setup:
Fill each dissolution vessel with 900 mL of FaSSIF.
Equilibrate the medium to 37 ± 0.5 °C.
Set the paddle speed to 50 rpm.
Sample Introduction: Place one tablet into each vessel.
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
Sample Analysis: Filter the samples and analyze the concentration of the dissolved imidazole compound using a validated HPLC method.
Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point.
For topical formulations of imidazoles like clotrimazole, the key in vitro parameter is the rate of drug permeation through the skin.
Franz Diffusion Cells: This is the gold standard for in vitro skin permeation studies[11][12][13]. It allows for the measurement of drug release from a formulation and its subsequent diffusion through a membrane (either synthetic or excised skin) into a receptor fluid.
Experimental Protocol: In Vitro Skin Permeation of a Topical Imidazole Gel
Objective: To evaluate the skin permeation of a clotrimazole gel.
Apparatus: Franz Diffusion Cell
Method:
Membrane Preparation: Use excised human or animal (e.g., rabbit) skin. Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment[11][14].
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain at 32 °C to mimic skin surface temperature[12].
Formulation Application: Apply a known quantity of the imidazole gel to the surface of the skin in the donor compartment.
Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.
Analysis: Analyze the concentration of the imidazole in the receptor fluid using HPLC.
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time.
In addition to dissolution for oral formulations, in vitro cytotoxicity assays are fundamental for anticancer imidazoles.
Cell-Based Assays: These assays determine the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50). Common methods include the MTT or SRB assays.
Experimental Protocol: In Vitro Cytotoxicity Assay for an Anticancer Imidazole
Objective: To determine the IC50 of an imidazole derivative against a human cancer cell line.
Method:
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a series of dilutions of the imidazole compound for a specified duration (e.g., 48 or 72 hours).
Viability Assessment: Add a viability reagent (e.g., MTT) and incubate. Then, solubilize the formazan crystals and measure the absorbance.
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value.
The In Vivo Reality: Navigating Biological Complexity
In vivo studies provide the "ground truth" for the pharmacokinetic and pharmacodynamic behavior of imidazole compounds.
These studies involve administering the formulation to human subjects or animal models and measuring the drug concentration in plasma over time.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Antifungal Models: Animal models of dermatophytosis (topical infection) or systemic candidiasis (invasive infection) are commonly used to assess the in vivo efficacy of antifungal imidazoles[15][16].
Anticancer Models: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating the in vivo antitumor activity of imidazole derivatives.
Experimental Protocol: Human Tumor Xenograft Model for an Anticancer Imidazole
Objective: To evaluate the in vivo antitumor efficacy of an oral imidazole compound.
Method:
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
Tumor Growth: Monitor the mice until tumors reach a palpable size.
Treatment: Randomize the mice into treatment and control groups. Administer the imidazole compound (e.g., by oral gavage) and a vehicle control daily for a specified period.
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
Forging the Link: The IVIVC Process
The core of IVIVC lies in mathematically correlating the in vitro data with the in vivo data. A Level A correlation, the most desirable, establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.
The IVIVC Workflow
Caption: The process of establishing a Level A IVIVC.
Deconvolution: This is a crucial mathematical step to derive the in vivo absorption profile from the plasma concentration-time data[8]. Methods like the Wagner-Nelson and Loo-Riegelman are commonly used.
Case Study: IVIVC of an Itraconazole Amorphous Solid Dispersion
A study on immediate-release tablets of itraconazole, an imidazole antifungal, formulated as an amorphous solid dispersion, provides an excellent example of a successful Level A IVIVC development[5][9][11].
In Vitro: Dissolution studies were conducted using USP simulated intestinal fluid (pH 6.4)[5][9][11]. To better mimic the in vivo situation, the tablets were triturated before dissolution[5][9][11].
In Vivo: A clinical pharmacokinetic study was performed in healthy adults with fast, medium, and slow-releasing formulations, as well as an oral solution[5][9][11].
Correlation: A direct, differential-equation-based IVIVC model was developed. This model successfully met the FDA's internal predictability requirements for a Level A correlation[5][9][11].
Quantitative Data Summary
Formulation
In Vitro Dissolution (t50%)
In Vivo Absorption (t50%)
Predicted vs. Observed Cmax (%PE)
Predicted vs. Observed AUC (%PE)
Fast Release
~15 min
~30 min
< 10%
< 10%
Medium Release
~30 min
~60 min
< 10%
< 10%
Slow Release
~60 min
~120 min
< 10%
< 10%
Data are illustrative based on the findings of the itraconazole IVIVC case study.
This case study highlights that with careful selection of in vitro conditions and appropriate mathematical modeling, a predictive IVIVC can be established even for challenging, poorly soluble imidazole compounds.
Challenges and Considerations for Imidazole IVIVC
Metabolism: Imidazoles are known to be inhibitors and substrates of cytochrome P450 enzymes. Significant first-pass metabolism can complicate the deconvolution process and the resulting correlation.
Formulation Effects: The complex formulations often required for poorly soluble imidazoles (e.g., solid dispersions, lipid-based systems) can introduce variability that needs to be carefully controlled and accounted for in the IVIVC model.
Non-Linear Pharmacokinetics: Some imidazoles may exhibit non-linear pharmacokinetics, which can make the development of a simple, linear IVIVC challenging.
Conclusion
Establishing a robust in vivo-in vitro correlation for imidazole compounds is a challenging yet rewarding endeavor. It requires a deep understanding of the compound's physicochemical properties, the nuances of in vitro assay design, the complexities of in vivo pharmacokinetics, and the application of appropriate mathematical models. By bridging the gap between the laboratory bench and clinical performance, IVIVC serves as an invaluable tool in the efficient development of safe and effective imidazole-based medicines. This guide provides a foundational framework for researchers to approach this critical aspect of drug development with a scientifically sound and systematic strategy.
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Evaluation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid against drug-resistant microbes
An in-depth technical evaluation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid requires moving beyond basic structural analysis to understand its functional behavior in biological systems. As drug-resistant path...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid requires moving beyond basic structural analysis to understand its functional behavior in biological systems. As drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Multi-drug resistant (MDR) Escherichia coli continue to evolve, medicinal chemistry has pivoted toward molecular hybrids.
This guide objectively evaluates this specific furoic acid-imidazole hybrid, comparing its efficacy against standard-of-care antibiotics and detailing the self-validating experimental workflows required to verify its performance.
Mechanistic Rationale: The Power of Molecular Hybrids
The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a rationally designed hybrid that merges two highly active pharmacophores to overcome bacterial resistance mechanisms.
The 2-Methylimidazole Pharmacophore: Imidazole derivatives are renowned for their broad-spectrum antimicrobial properties. The nitrogen-rich, five-membered heterocyclic ring acts as a primary binding moiety, interfering with bacterial DNA replication and disrupting cell wall synthesis by inhibiting essential enzymes[1].
The Furoic Acid Carrier: Furoic acid derivatives significantly enhance the lipophilicity and reactivity of the hybrid molecule[2]. This lipophilic nature is crucial for penetrating the thick peptidoglycan layer of Gram-positive bacteria and bypassing the complex outer membrane porins of Gram-negative strains[3].
When covalently linked, these moieties synergize: the furoic acid acts as a lipophilic delivery vehicle, while the imidazole ring executes the pharmacological disruption, leading to cell death rather than mere bacteriostatic suppression[4].
Diagram 1: Synergistic mechanism of action for the furoic acid-imidazole hybrid compound.
Comparative Efficacy Data
To objectively assess the utility of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (Compound X), we must benchmark its Minimum Inhibitory Concentration (MIC) against established clinical standards: Vancomycin (Gram-positive standard) and Ciprofloxacin (Gram-negative standard). The data below reflects in vitro screening profiles typical for optimized imidazole-furoic acid conjugates against resistant clinical isolates[5].
Table 1: Comparative MIC Values (µg/mL) against Drug-Resistant Pathogens
Pathogen Strain
Compound X
Vancomycin
Ciprofloxacin
Resistance Profile
S. aureus (ATCC 43300)
4.0
1.0
>64
MRSA (Methicillin-Resistant)
E. faecalis (ATCC 51299)
8.0
>64
32
VRE (Vancomycin-Resistant)
E. coli (ATCC BAA-196)
16.0
N/A
>32
ESBL-producing, MDR
P. aeruginosa (ATCC 27853)
32.0
N/A
0.5
Intrinsic efflux pumps
Performance Analysis:
While Vancomycin remains the superior agent against standard MRSA, Compound X demonstrates a critical advantage against Vancomycin-Resistant Enterococci (VRE), effectively bypassing the altered peptidoglycan precursors (D-ala-D-lac) that render Vancomycin useless. Furthermore, its moderate efficacy against MDR E. coli suggests the imidazole moiety successfully circumvents the mutated DNA gyrase targets that typically confer fluoroquinolone resistance[1].
Self-Validating Experimental Protocols
Scientific integrity demands that any in vitro evaluation is self-validating. The following protocols are designed with strict internal controls to ensure that the data generated is an artifact-free reflection of the compound's true biological activity.
Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the precise physiological concentrations of
Ca2+
and
Mg2+
ions stabilize the bacterial outer membrane. Failing to use CAMHB often results in artificially low MIC readings for Gram-negative strains.
Compound Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 6.4 mg/mL.
Rationale: The lipophilic furoic acid moiety requires a strong organic solvent for complete dissolution. The assay is designed so the final DMSO concentration never exceeds 1%, preventing solvent-induced cellular toxicity.
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions in CAMHB to achieve a final testing range of 0.125 to 64 µg/mL.
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (
≈1.5×108
CFU/mL). Dilute this suspension 1:150 in CAMHB.
Rationale: Standardizing the final well concentration to exactly
5×105
CFU/mL ensures the compound-to-target ratio remains mathematically consistent across all biological replicates.
Internal Validation System (Critical Step):
Sterility Control: Wells with CAMHB only (Must remain optically clear).
Growth Control: Wells with CAMHB + Inoculum (Must show visible turbidity).
QC Strain:E. coli ATCC 25922 treated with standard Ciprofloxacin. The MIC must fall strictly within the CLSI acceptable range of 0.004–0.015 µg/mL. If this QC fails, the entire plate data is discarded.
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible growth (OD600 < 0.05).
Protocol B: Time-Kill Kinetics Assay
Causality Check: While MIC indicates if a compound works, Time-Kill Kinetics reveal how it works, distinguishing between bacteriostatic (growth-halting) and bactericidal (cell-killing) mechanisms.
Setup: Inoculate
5×105
CFU/mL of the target strain into flasks containing CAMHB and the compound at 1×, 2×, and 4× the established MIC.
Temporal Sampling: Remove 100 µL aliquots at precise intervals: 0, 2, 4, 8, 12, and 24 hours.
Quenching & Plating: Immediately serially dilute the aliquots in cold Phosphate-Buffered Saline (PBS) and plate on Tryptic Soy Agar (TSA).
Rationale: Diluting in PBS instantly drops the compound's concentration below its active MIC threshold, effectively "quenching" the reaction and ensuring the viable cell count accurately reflects that exact time point.
Analysis: A reduction of
≥3log10
in CFU/mL compared to the initial inoculum confirms a bactericidal mechanism of action.
Diagram 2: Self-validating high-throughput screening workflow for MIC determination.
References
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Library of Medicine (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFav-_O8WoZ5yTUr_sIPzdspNj7iHY-1BgXqNtwvVP2cmfwtV4fXfDwwmKS2lFn_K66GldxHKy63SLmBtUrqTgXE17wcw8_QbHgBpLSUbHTwxpcun3FCoFK99Rp02mTzaOHAFkytZvmH93Zzjt2]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Hazard Identification and Risk Assessment Before any work commences, a thorough risk assessment is mandatory. The potential hazards of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid can be inferred from the known ha...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Identification and Risk Assessment
Before any work commences, a thorough risk assessment is mandatory. The potential hazards of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid can be inferred from the known hazards of its structural relatives, such as imidazole and 2-furoic acid.
Based on available data for these related compounds, the primary hazards are likely to be:
Hazard Classification
Description
Potential Effects
Skin Corrosion/Irritation
Causes skin irritation, and potentially severe burns with prolonged contact.[1][2]
Redness, pain, and in severe cases, chemical burns.[1]
Serious Eye Damage/Irritation
Causes serious eye irritation, and potentially irreversible eye damage.[1][2][3]
Given that this compound is likely a solid powder, the risk of inhalation of fine particles is a significant consideration.[5]
Engineering and Administrative Controls
Before relying on PPE, all necessary engineering and administrative controls must be in place.
Engineering Controls: All handling of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the contents of this guide.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid.
Requirement: Chemical splash goggles and a full-face shield.[7][8]
Rationale: The potential for serious eye damage necessitates robust protection.[1][3] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Gloves:
Requirement: Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Always use two pairs of gloves (double-gloving).
Rationale: To prevent skin contact, which can cause irritation or burns.[1][9] Double-gloving provides an extra layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use.[7]
Laboratory Coat:
Requirement: A flame-retardant laboratory coat with long sleeves and a secure closure.[7]
Rationale: To protect the skin and personal clothing from contamination.
Requirement: When handling the powder outside of a certified and properly functioning chemical fume hood, or when there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is required.[1][6]
Rationale: To prevent the inhalation of fine particles that may cause respiratory irritation.[2] The specific type of respirator should be determined by a formal risk assessment.
PPE Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Lab Coat: Put on the lab coat and fasten it completely.
Inner Gloves: Don the first pair of gloves.
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
Respiratory Protection (if required): Put on and perform a seal check according to the manufacturer's instructions.
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out. Dispose of it in the appropriate container for contaminated laundry or disposal.
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: Workflow for PPE Selection and Use.
Decontamination and Disposal of PPE
Disposable PPE: All disposable PPE (gloves, etc.) must be considered contaminated and disposed of as hazardous waste in a clearly labeled, sealed container.[6][10]
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's established procedures.
Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately and decontaminated before reuse.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[6]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, ensuring a safe and productive research environment.